HER2-targeted peptide H6F
Description
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Properties
Molecular Formula |
C58H77N11O12 |
|---|---|
Molecular Weight |
1120.3 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-5-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C58H77N11O12/c1-34(2)29-44(65-50(73)41(59)30-39-22-24-40(70)25-23-39)52(75)66-45(31-36-15-8-5-9-16-36)54(77)67-47(33-38-19-12-7-13-20-38)55(78)69-49(35(3)4)56(79)68-46(32-37-17-10-6-11-18-37)53(76)63-42(26-27-48(71)72)51(74)64-43(57(80)81)21-14-28-62-58(60)61/h5-13,15-20,22-25,34-35,41-47,49,70H,14,21,26-33,59H2,1-4H3,(H,63,76)(H,64,74)(H,65,73)(H,66,75)(H,67,77)(H,68,79)(H,69,78)(H,71,72)(H,80,81)(H4,60,61,62)/t41-,42-,43-,44-,45-,46-,47-,49-/m0/s1 |
InChI Key |
RJIKFKBBRVNKTK-VJLREGLUSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Characterization of H6F: A Novel HER2-Targeted Peptide
For Immediate Release
This technical whitepaper details the discovery, characterization, and preclinical validation of H6F, a novel peptide with high affinity and specificity for the Human Epidermal Growth Factor Receptor 2 (HER2). Developed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the quantitative data, experimental methodologies, and the scientific rationale behind the H6F peptide.
Executive Summary
Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established biomarker and therapeutic target in various cancers, most notably in a subset of breast cancers where its overexpression is linked to aggressive disease. The quest for novel HER2-targeting agents that offer high specificity, favorable pharmacokinetics, and the potential for therapeutic and diagnostic applications is a significant focus of oncological research. This document outlines the identification of the H6F peptide (sequence: YLFFVFER) through a combinatorial library screening approach and summarizes its subsequent preclinical evaluation. The data presented herein demonstrates H6F's potential as a promising candidate for tumor imaging and targeted drug delivery.
Peptide Discovery and Screening
The H6F peptide was identified from a one-bead one-compound (OBOC) combinatorial library. This high-throughput screening methodology allows for the rapid synthesis and evaluation of vast numbers of unique peptide sequences to identify ligands for a specific target.
Screening Workflow
The process of identifying H6F involved a multi-stage screening and validation process designed to isolate peptides with high affinity and specificity for the HER2 receptor.
Caption: Workflow for the discovery of HER2-targeting peptides.
Quantitative Data Summary
The binding affinity and in vivo tumor-targeting efficacy of H6F and its derivatives have been quantified through various assays. The following tables summarize the key quantitative findings.
In Vitro Binding Affinity
A competitive binding assay was utilized to determine the 50% inhibitory concentration (IC50) of H6F and its conjugated form, HYNIC-H6F, against the HER2 receptor in HER2-positive MDA-MB-453 cells.
| Compound | IC50 (nM) | Cell Line | Assay Type |
| H6F | 7.48 ± 3.26 | MDA-MB-453 | Competitive Radioligand Binding |
| HYNIC-H6F | 11.25 ± 2.14 | MDA-MB-453 | Competitive Radioligand Binding |
| Table 1: In Vitro HER2 Binding Affinity of H6F and HYNIC-H6F.[1][2] |
In Vivo Tumor Uptake in Xenograft Models
The tumor-targeting ability of 99mTc-HYNIC-H6F was evaluated in mouse models bearing HER2-positive (MDA-MB-453) and HER2-negative (MDA-MB-231) tumors. Tumor uptake was quantified using SPECT/CT imaging.
| Tumor Model (Cell Line) | HER2 Status | % Injected Dose per Gram (%ID/g) at 30 min post-injection |
| MDA-MB-453 | Positive | 3.58 ± 0.01 |
| MDA-MB-231 | Negative | 0.73 ± 0.22 |
| Table 2: In Vivo Tumor Uptake of 99mTc-HYNIC-H6F.[2] |
Mechanism of Action and Specificity
H6F exerts its targeting function by binding to the extracellular domain of the HER2 receptor. This interaction is highly specific, as demonstrated by its preferential accumulation in HER2-positive cells and tumors. An important characteristic of H6F is that its binding to HER2 is not inhibited by trastuzumab, a monoclonal antibody that is a standard-of-care treatment for HER2-positive cancers. This suggests that H6F and trastuzumab bind to different epitopes on the HER2 receptor, which has significant clinical implications. For instance, H6F-based imaging agents could potentially be used to monitor HER2 expression in patients undergoing trastuzumab therapy without interference.[1][2]
HER2 Signaling Context
The binding of H6F to the HER2 receptor is the initiating event for its targeted delivery applications. While H6F itself has not been reported to modulate downstream signaling, it serves as a vehicle to deliver conjugated payloads (e.g., imaging agents, therapeutics) to HER2-overexpressing cells. The HER2 signaling pathway is a critical driver of cell proliferation and survival in HER2-positive cancers.
Caption: H6F binding within the context of the HER2 signaling pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments performed to characterize the H6F peptide.
Cell Lines and Culture
-
MDA-MB-453: Human breast cancer cell line with high HER2 expression.
-
MDA-MB-231: Human breast cancer cell line, HER2-negative.
-
Culture Conditions: Cells were grown in Leibovitz L-15 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere without CO2.
Fluorescence Staining and Flow Cytometry
-
Objective: To visually and quantitatively assess the binding of H6F to HER2-positive and HER2-negative cells.
-
Protocol:
-
Cells (MDA-MB-453 and MDA-MB-231) were harvested and washed with PBS.
-
Cells were incubated with a fluorescein (B123965) isothiocyanate (FITC)-labeled H6F peptide (FITC-H6F) or a FITC-labeled control antibody (FITC-trastuzumab).
-
For fluorescence microscopy, cells were mounted on slides and imaged to observe the localization of the fluorescent signal.
-
For flow cytometry, the fluorescence intensity of the cell population was measured to quantify the binding.[1][2]
-
Competitive Radioligand Binding Assay
-
Objective: To determine the HER2 binding affinity (IC50) of H6F.
-
Protocol:
-
A radiolabeled version of H6F (e.g., HYNIC-[125I]H6F) was prepared.
-
HER2-positive MDA-MB-453 cells were incubated with a constant concentration of the radioligand and varying concentrations of the competitive inhibitors (unlabeled H6F or HYNIC-H6F).
-
The incubation was carried out for 2 hours at 4°C.
-
Cells were washed with ice-cold PBS to remove unbound radioactivity.
-
The cell-associated radioactivity was measured, and the IC50 values were calculated by fitting the data to a dose-response curve.[2]
-
In Vivo SPECT/CT Imaging
-
Objective: To evaluate the tumor-targeting ability and pharmacokinetics of H6F in a living system.
-
Protocol:
-
Animal Model: Athymic nude mice were subcutaneously inoculated with MDA-MB-453 cells in one flank and MDA-MB-231 cells in the contralateral flank. Tumors were allowed to grow to a suitable size.
-
Radiolabeling: H6F was conjugated with the chelator HYNIC and radiolabeled with Technetium-99m (99mTc) to create 99mTc-HYNIC-H6F.
-
Administration: Mice were injected with 99mTc-HYNIC-H6F via the tail vein.
-
Imaging: At various time points post-injection (e.g., 30 minutes), mice were anesthetized and imaged using a small-animal SPECT/CT scanner.
-
Biodistribution Analysis: After the final imaging session, mice were euthanized, and major organs and tumors were excised. The radioactivity in each tissue was measured using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).[2]
-
Blocking Study: To confirm receptor-mediated uptake, a separate cohort of mice was co-injected with an excess of unlabeled H6F peptide along with the radiotracer. A significant reduction in tumor uptake in the presence of the unlabeled peptide confirms specific binding.[1]
-
Conclusion
The H6F peptide represents a significant development in the field of HER2-targeted agents. Its high affinity and specificity, coupled with its unique binding epitope distinct from that of trastuzumab, make it a versatile tool for various applications. The data strongly support its further investigation as a component of novel diagnostic imaging agents and as a targeting moiety for peptide-drug conjugates in the treatment of HER2-positive cancers.
References
An In-depth Technical Guide to the H6F (HLDF-6) Peptide: Sequence, Structure, and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the H6F peptide, more formally known as HLDF-6. This hexapeptide, an active fragment of the Human Leukemia Differentiation Factor (HLDF), has garnered significant interest in the scientific community for its diverse biological activities, including neuroprotective effects and modulation of androgen hormone metabolism. This document details its amino acid sequence, explores its likely structural characteristics, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes its proposed signaling pathways.
H6F (HLDF-6) Peptide: Core Information
Amino Acid Sequence
The H6F peptide, or HLDF-6, is a hexapeptide with the following amino acid sequence[1][2]:
Thr-Gly-Glu-Asn-His-Arg
A derivative, referred to as HLDF-6-amide, has also been studied, where the C-terminal carboxylic acid is amidated (Thr-Gly-Glu-Asn-His-Arg-NH2). This modification is intended to increase its stability against carboxypeptidases[3]. Another analog, HLDF-6H, is a homoserine derivative[4].
Structure
As a short, linear peptide, HLDF-6 is not expected to possess a stable, rigid three-dimensional structure in solution, which is characteristic of larger proteins. Instead, it likely exists as an ensemble of flexible conformations. To date, no experimentally determined three-dimensional structure of HLDF-6 has been deposited in the Protein Data Bank (PDB). Its small size and high flexibility make it a challenging candidate for X-ray crystallography. Nuclear Magnetic Resonance (NMR) spectroscopy could provide insights into its conformational preferences in different solvent environments, but such studies have not been identified in the public domain.
Quantitative Biological Data
The following tables summarize the quantitative data available from preclinical studies on the biological effects of HLDF-6 and its analogs.
| Parameter | Value | Species/Model | Administration Route | Reference |
| Effective Neuroprotective Dose | 250 µg/kg | Transgenic mice (Alzheimer's model) | Intranasal | [1][3] |
| Effective Neuroprotective Dose | 300 µg/kg/day (for 3 weeks) | C57Bl/6 mice (Parkinson's model) | Intranasal | [4] |
| Testosterone Level Increase | 1.5- to 2-fold | Sham-operated and castrated male NMRI mice | Daily injection | [2] |
| Half-life (Amide Form) | 8 minutes | Rat plasma | In vitro | [3] |
Table 1: Pharmacological and Pharmacokinetic Data for HLDF-6 and its Analogs
| Biological Target | Effect | Species/Model | Reference |
| Brain-Derived Neurotrophic Factor (BDNF) mRNA | Increased | C57Bl/6 mice (Parkinson's model) | [4] |
| Transforming Growth Factor beta 1 (TGFβ1) mRNA | Normalized | C57Bl/6 mice (Parkinson's model) | [4] |
| Interleukin-1 beta (IL1β) mRNA | Normalized | C57Bl/6 mice (Parkinson's model) | [4] |
| Interferon-gamma (IFNγ) mRNA | Normalized | C57Bl/6 mice (Parkinson's model) | [4] |
| 5-alpha-reductase isoform 1 mRNA | Diminution suggested | Male NMRI mice | [2] |
Table 2: Effects of HLDF-6 on Gene Expression
Experimental Protocols
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the standard method for chemically synthesizing peptides like HLDF-6. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is most commonly used.
Workflow for Solid-Phase Peptide Synthesis of HLDF-6:
References
- 1. Studying the Specific Activity of the Amide Form of HLDF-6 Peptide using the Transgenic Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HLDF-6 peptide affects behavioral reactions and organism functions dependent on androgen hormones in normal and castrated male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studying the Specific Activity of the Amide Form of HLDF-6 Peptide using the Transgenic Model of Alzheimer’s Disease - Bogachouk - Acta Naturae [actanaturae.ru]
- 4. HLDF-6 peptides exhibit neuroprotective effects in the experimental model of preclinical Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of H6F Peptide Binding to HER2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the binding mechanism of the H6F peptide to the Human Epidermal Growth Factor Receptor 2 (HER2). It includes a summary of quantitative binding data, detailed experimental protocols for key analytical methods, and visualizations of the associated signaling pathways and experimental workflows.
Introduction to H6F Peptide and HER2
The Human Epidermal Growth Factor Receptor 2 (HER2), also known as ErbB2, is a transmembrane tyrosine kinase receptor that plays a critical role in cell growth, differentiation, and survival.[1] Overexpression of HER2 is a key driver in several types of cancer, particularly in a subset of breast cancers, making it a prime target for therapeutic intervention.[1]
The H6F peptide, with the amino acid sequence YLFFVFER, is a HER2-targeting peptide identified through screening of combinatorial libraries.[2][3][4] It has been shown to bind specifically to the extracellular domain of HER2, presenting a promising avenue for the development of targeted diagnostics and therapeutics.[5][6]
Quantitative Analysis of H6F-HER2 Binding
The interaction between the H6F peptide and the HER2 receptor has been quantified using various biophysical techniques. The following tables summarize the available quantitative data for H6F and related peptides.
Table 1: Binding Affinity of H6F and its Derivatives to HER2
| Peptide | Method | Parameter | Value | Cell Line | Reference |
| H6F | Competition Binding Assay | IC50 | 7.48 ± 3.26 nM | MDA-MB-453 | [5][6] |
| HYNIC-H6F | Competition Binding Assay | IC50 | 11.25 ± 2.14 nM | MDA-MB-453 | [5][6] |
| H6F | Surface Plasmon Resonance imaging (SPRi) | K_D | ~10 nM | N/A | [7] |
Table 2: Binding Affinity of Other Designed HER2-Targeting Peptides
| Peptide | Method | Parameter | Value | Reference |
| pep27 | Surface Plasmon Resonance imaging (SPRi) | K_D | 346 nM | [8][9][10] |
| pep27-24M | Surface Plasmon Resonance imaging (SPRi) | K_D | 293 nM | [8][9][10] |
Mechanism of H6F Binding and Inhibition of HER2 Signaling
The H6F peptide binds to domain II of the extracellular segment of the HER2 receptor.[5][6] This binding is significant as it does not compete with the binding of Trastuzumab (Herceptin®), a monoclonal antibody that targets domain IV of HER2.[5][6] This suggests that H6F and Trastuzumab have distinct binding sites and potentially complementary mechanisms of action.
By binding to the extracellular domain, peptides like H6F are hypothesized to disrupt the formation of HER2 homodimers and heterodimers with other members of the ErbB family (e.g., EGFR, HER3). This dimerization is a prerequisite for the autophosphorylation of the intracellular tyrosine kinase domains and the subsequent activation of downstream signaling pathways.[11] The primary signaling cascades activated by HER2 are the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/ERK pathways, which are crucial for cell proliferation and survival.[12][13] Inhibition of these pathways is a key mechanism for the anti-cancer effects of HER2-targeted therapies.[14] Some HER2-targeted peptides have also been shown to induce receptor internalization and degradation, further contributing to the attenuation of signaling.[14][15][16][17][18]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the HER2 signaling pathways and the proposed mechanism of inhibition by the H6F peptide.
Caption: Proposed mechanism of H6F peptide inhibiting HER2 signaling.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the H6F-HER2 interaction.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.
Experimental Workflow Diagram
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Protocol:
-
Reagent and Sample Preparation:
-
Running Buffer: HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20). Filter and degas before use.[19]
-
Immobilization Buffers: 10 mM Sodium Acetate (B1210297) buffers at various pH values (e.g., 4.0, 4.5, 5.0) for pH scouting.
-
Amine Coupling Reagents: 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and 0.1 M NHS (N-hydroxysuccinimide), and 1 M Ethanolamine-HCl pH 8.5.
-
HER2 Protein: Recombinant human HER2 extracellular domain diluted in the optimal sodium acetate buffer for immobilization.
-
H6F Peptide: Synthesized H6F peptide (YLFFVFER) dissolved in running buffer to create a series of concentrations (e.g., 0.1 nM to 1 µM).[19]
-
-
Immobilization of HER2:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Perform pH scouting to determine the optimal pH for HER2 pre-concentration on the sensor surface.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC/NHS.
-
Inject the HER2 protein solution to allow for covalent coupling to the activated surface.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
A reference flow cell is typically prepared by performing the activation and deactivation steps without protein injection.
-
-
Kinetic Analysis:
-
Inject the different concentrations of H6F peptide over the HER2-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).[20]
-
Monitor the association of the peptide to the protein in real-time.
-
After the association phase, switch to running buffer to monitor the dissociation of the peptide-protein complex.
-
Between different peptide concentrations, regenerate the sensor surface using a short pulse of a low pH solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove any bound peptide.[21]
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Experimental Workflow Diagram
Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.
Protocol:
-
Sample Preparation:
-
Buffer: Dialyze both the HER2 protein and the H6F peptide extensively against the same buffer (e.g., phosphate-buffered saline, pH 7.4) to minimize heats of dilution.[22]
-
HER2 Protein: Prepare a solution of HER2 extracellular domain at a known concentration (e.g., 10-50 µM) in the dialysis buffer.[22]
-
H6F Peptide: Prepare a solution of H6F peptide at a concentration 10-20 times higher than the HER2 concentration (e.g., 100-500 µM) in the final dialysis buffer.[15]
-
Degas both solutions immediately before the experiment to prevent bubble formation.[23]
-
-
ITC Experiment:
-
Load the HER2 solution into the sample cell of the calorimeter.
-
Load the H6F peptide solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of the H6F peptide into the HER2 solution, allowing the system to reach equilibrium after each injection.
-
The heat change associated with each injection is measured by the instrument.
-
-
Control Experiment:
-
Perform a control titration by injecting the H6F peptide solution into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change for each injection and plot it against the molar ratio of H6F to HER2.
-
Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (K_D), the binding enthalpy (ΔH), and the stoichiometry of binding (n).
-
Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) using the following equations: ΔG = -RTln(1/K_D) and ΔG = ΔH - TΔS.
-
Western Blotting for Analysis of HER2 Phosphorylation
Western blotting can be used to assess the effect of H6F peptide on the phosphorylation status of HER2 and its downstream signaling proteins in HER2-overexpressing cells.
Experimental Workflow Diagram
Caption: Workflow for Western Blot analysis of protein phosphorylation.
Protocol:
-
Cell Culture and Treatment:
-
Culture HER2-overexpressing breast cancer cells (e.g., SKBR3 or BT474) to 70-80% confluency.[2]
-
Treat the cells with varying concentrations of H6F peptide for a specified period. Include a vehicle-treated control.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Quantify the total protein concentration in the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated HER2 (p-HER2), total HER2, phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK overnight at 4°C.[5][7]
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the H6F peptide on HER2 signaling.
-
Conclusion
The H6F peptide demonstrates specific, high-affinity binding to the extracellular domain of HER2. By targeting domain II, it offers a distinct mechanism of interaction compared to existing antibody therapies like Trastuzumab. The primary mechanism of action is believed to be the inhibition of HER2 dimerization, leading to the suppression of downstream PI3K/Akt and MAPK/ERK signaling pathways, which are critical for the proliferation and survival of HER2-positive cancer cells. The detailed protocols provided herein offer a robust framework for the further investigation and characterization of H6F and other HER2-targeting peptides, facilitating their development as novel diagnostic and therapeutic agents.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. path.ox.ac.uk [path.ox.ac.uk]
- 7. Phospho-HER2/ErbB2 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 8. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 9. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 10. m.youtube.com [m.youtube.com]
- 11. This is a small script which can be used to filter a DOT-language (Graphviz) graph file describing a DAG. · GitHub [gist.github.com]
- 12. ERK-MAPK Drives Lamellipodia Protrusion by Activating the WAVE2 Regulatory Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. HER2-targeted hybrid peptide that blocks HER2 tyrosine kinase disintegrates cancer cell membrane and inhibits tumor growth in vivo [pubmed.ncbi.nlm.nih.gov]
- 15. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 16. devtoolsdaily.com [devtoolsdaily.com]
- 17. DOT Language | Graphviz [graphviz.org]
- 18. Precise HER2 Protein Degradation via Peptide-Conjugated Photodynamic Therapy for Enhanced Breast Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 22. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 23. edepot.wur.nl [edepot.wur.nl]
- 24. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
H6F Peptide: A Technical Guide to HER2 Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding characteristics of the H6F peptide to the Human Epidermal Growth Factor Receptor 2 (HER2). The document covers quantitative binding affinity data, detailed experimental methodologies for the characterization of this interaction, and a visualization of the relevant signaling pathways.
Introduction to H6F Peptide and HER2
The H6F peptide, with the amino acid sequence YLFFVFER, is a synthetic peptide that has been identified as a ligand for HER2[1]. HER2 is a transmembrane tyrosine kinase receptor that is a member of the epidermal growth factor receptor (EGFR) family. Overexpression of HER2 is a key driver in the development and progression of several types of cancer, most notably in a subset of breast cancers. This overexpression leads to the constitutive activation of downstream signaling pathways that promote cell proliferation, survival, and differentiation[2][3][4][5]. Consequently, HER2 is a critical therapeutic target in oncology. The H6F peptide's ability to bind to HER2 makes it a valuable tool for tumor imaging and potentially for targeted drug delivery[1].
Quantitative Binding Affinity of H6F to HER2
| Peptide | IC50 (nM) | Kd (M) | Cell Line |
| H6F | 7.48 ± 3.26 | ~1 x 10⁻⁸ | MDA-MB-453 |
| HYNIC-H6F | 11.25 ± 2.14 | Not Reported | MDA-MB-453 |
Note: The IC50 values were determined through a competitive binding assay using radiolabeled HYNIC-(125I)H6F on HER2-positive MDA-MB-453 cells. The Kd for H6F is reported from a separate study. HYNIC-H6F is a derivative of H6F conjugated with the bifunctional chelator hydrazinonicotinamide for radiolabeling purposes[1].
Experimental Protocols
This section details the methodologies for key experiments used to characterize the binding of H6F to HER2.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (IC50) of a non-radiolabeled ligand (H6F) by measuring its ability to compete with a radiolabeled ligand for binding to a target receptor (HER2).
Objective: To determine the IC50 value of H6F for the HER2 receptor.
Materials:
-
HER2-positive cells (e.g., MDA-MB-453) or membrane preparations from these cells.
-
Radiolabeled ligand (e.g., HYNIC-[¹²⁵I]H6F).
-
Unlabeled H6F peptide.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)[6].
-
Wash Buffer (ice-cold Assay Buffer)[6].
-
96-well microplates.
-
Filtration apparatus with glass fiber filters (e.g., Whatman GF/C)[6].
-
Scintillation counter and scintillation fluid.
Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Procedure:
-
Plate Setup: In a 96-well plate, set up wells for total binding (radioligand only), non-specific binding (radioligand with a high concentration of unlabeled ligand), and competitive binding (radioligand with serial dilutions of H6F)[6][7][8].
-
Incubation: Add the cell membranes or whole cells to each well, followed by the appropriate concentrations of unlabeled H6F and then the radiolabeled ligand. Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium[7].
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter mat using a vacuum harvester. This step separates the receptor-bound radioligand from the free radioligand[6][7].
-
Washing: Quickly wash the filters with ice-cold wash buffer to minimize non-specific binding[7].
-
Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter[7].
-
Data Analysis: Subtract the non-specific binding counts from all other counts to obtain specific binding. Plot the percent specific binding against the logarithm of the H6F concentration. Fit the data using a non-linear regression model to determine the IC50 value[9][10].
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that can be used to measure the real-time interaction between a ligand and an analyte, allowing for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (Kd).
Objective: To determine the kon, koff, and Kd of the H6F-HER2 interaction.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip).
-
Recombinant HER2 protein (ligand).
-
H6F peptide (analyte).
-
Immobilization reagents (e.g., EDC, NHS).
-
Running buffer (e.g., HBS-EP+).
-
Regeneration solution.
Workflow:
Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.
Procedure:
-
Ligand Immobilization: Covalently immobilize the recombinant HER2 protein onto the surface of a sensor chip using standard amine coupling chemistry[11].
-
Analyte Preparation: Prepare a series of dilutions of the H6F peptide in the running buffer.
-
Binding Measurement:
-
Baseline: Flow running buffer over the sensor surface to establish a stable baseline.
-
Association: Inject a specific concentration of the H6F peptide over the surface. The binding of H6F to the immobilized HER2 will cause a change in the refractive index, which is recorded in real-time[12][13].
-
Dissociation: Switch back to flowing running buffer over the surface to monitor the dissociation of the H6F peptide from HER2[12][13].
-
-
Regeneration: Inject a regeneration solution to remove all bound H6F peptide, preparing the surface for the next injection cycle.
-
Data Analysis: Fit the association and dissociation curves from the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the kon, koff, and subsequently the Kd (Kd = koff / kon)[13].
Biolayer Interferometry (BLI) for Binding Kinetics
BLI is another label-free technique for monitoring biomolecular interactions in real-time. It measures the change in the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind and dissociate.
Objective: To determine the kon, koff, and Kd of the H6F-HER2 interaction.
Materials:
-
BLI instrument (e.g., Octet).
-
Streptavidin (SA) biosensors.
-
Biotinylated HER2 protein (ligand).
-
H6F peptide (analyte).
-
Assay buffer.
-
96-well microplate.
Workflow:
Caption: Workflow for a Biolayer Interferometry (BLI) experiment.
Procedure:
-
Biosensor Preparation: Hydrate the streptavidin biosensors in the assay buffer.
-
Ligand Immobilization: Load the biotinylated HER2 protein onto the streptavidin biosensors.
-
Plate Setup: In a 96-well plate, add assay buffer for the baseline and dissociation steps, and the serial dilutions of the H6F peptide for the association step.
-
Binding Measurement:
-
Baseline: Dip the biosensors with immobilized HER2 into wells containing assay buffer to establish a stable baseline[14][15].
-
Association: Move the biosensors to the wells containing the H6F peptide solutions to measure the association in real-time[14][15].
-
Dissociation: Transfer the biosensors back to wells with assay buffer to monitor the dissociation[14][15].
-
-
Data Analysis: Analyze the resulting sensorgrams by fitting the data to a suitable kinetic model (e.g., 1:1 binding model) to obtain the kon, koff, and Kd values[16][17].
HER2 Signaling Pathway
Upon ligand binding and subsequent dimerization with other HER family members, HER2 undergoes autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways. These pathways are crucial in regulating cell proliferation, survival, and migration[2][3][5][18]. The H6F peptide, by binding to the extracellular domain of HER2, has the potential to modulate these signaling events, although the specific downstream consequences of H6F binding have not been fully elucidated.
Caption: HER2 signaling pathway and the binding of H6F peptide.
Conclusion
The H6F peptide demonstrates high-affinity binding to the HER2 receptor, making it a promising candidate for applications in cancer diagnostics and targeted therapy. This guide has summarized the available quantitative binding data and provided detailed, adaptable protocols for the further characterization of the H6F-HER2 interaction using standard biophysical techniques. The visualization of the HER2 signaling pathway provides a context for understanding the potential biological implications of this peptide's binding. Further research is warranted to elucidate the precise kinetic parameters of this interaction and to explore the downstream cellular consequences of H6F binding to HER2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Pathways and Mechanisms of HER2 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.uwec.edu [chem.uwec.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 12. affiniteinstruments.com [affiniteinstruments.com]
- 13. bioradiations.com [bioradiations.com]
- 14. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. Biolayer interferometry for measuring the kinetics of protein-protein interactions and nanobody binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determining the Binding Kinetics of Peptide Macrocycles Using Bio-Layer Interferometry (BLI) | Springer Nature Experiments [experiments.springernature.com]
- 18. openi.nlm.nih.gov [openi.nlm.nih.gov]
In Vitro Characterization of Protein Kinase Inhibitor Peptide (PKI) Specificity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of the Protein Kinase Inhibitor (PKI) peptide, a potent and specific inhibitor of cAMP-dependent Protein Kinase (PKA). This document details the experimental protocols for determining binding affinity and kinase inhibition, presents quantitative data for specificity analysis, and illustrates the key signaling pathway and experimental workflows.
Data Presentation
Binding Affinity of PKI to PKA
The binding affinity of the PKI peptide to the catalytic subunit of PKA is a critical parameter for understanding its potency. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating tighter binding.
| Peptide Fragment | Target | Method | Ki (nM) |
| PKI (5-24) | PKA catalytic subunit | Not specified in source | 2.3[1] |
Kinase Inhibition Specificity of PKI
To assess the specificity of PKI, its inhibitory activity is tested against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) is determined for each kinase. A significantly lower IC50 for the target kinase (PKA) compared to other kinases indicates high specificity. The following table summarizes the inhibitory activity of PKI (6-22) amide against a selection of kinases.
| Kinase | IC50 (nM) | Effect at 5 µM PKI (6-22) amide |
| PKA | 0.61 | -85% (Inhibition) [2] |
| CamK1 | > 1000 | -30% (Inhibition)[2] |
| p70S6K | > 5000 | +20% (Facilitation)[2] |
| ROCK1 | > 5000 | +30% (Facilitation)[2] |
| PKCα | > 5000 | +93% (Facilitation)[2] |
| PKCβII | > 5000 | +80% (Facilitation)[2] |
| PKCζ | > 5000 | +59% (Facilitation)[2] |
Note: Negative values in the "Effect" column indicate inhibition, while positive values indicate facilitation of kinase activity.[2]
Experimental Protocols
Determination of Binding Affinity via Fluorescence Polarization (FP) Assay
This protocol describes a method to determine the binding affinity (Ki) of a fluorescently labeled PKI peptide to the PKA catalytic subunit.
Principle: Fluorescence polarization measures the change in the rotational speed of a fluorescent molecule upon binding to a larger molecule. A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger protein, the complex tumbles more slowly, leading to an increase in polarization.
Materials:
-
Fluorescently labeled PKI peptide (e.g., FITC-PKI(5-24))
-
Recombinant PKA catalytic subunit
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a serial dilution of the PKA catalytic subunit in Assay Buffer.
-
Add a fixed concentration of the fluorescently labeled PKI peptide to each well of the 384-well plate.
-
Add the serially diluted PKA catalytic subunit to the wells containing the fluorescent peptide. Include a control with no PKA.
-
Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Plot the fluorescence polarization values against the concentration of the PKA catalytic subunit.
-
Fit the data to a one-site binding model to determine the equilibrium dissociation constant (Kd). The Ki can be calculated from the Kd if the assay is a direct binding assay.
Determination of Kinase Inhibition (IC50) via LanthaScreen™ Kinase Assay
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the IC50 value of the PKI peptide against PKA and other kinases.
Principle: The LanthaScreen™ Eu Kinase Binding Assay is a competition assay. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and a fluorescently labeled tracer (an ATP-competitive inhibitor) binds to the kinase's active site. This brings the Eu-donor and the fluorescent acceptor on the tracer into close proximity, resulting in a high FRET signal. A competing inhibitor, such as the PKI peptide, will displace the tracer, leading to a decrease in the FRET signal.
Materials:
-
Recombinant PKA catalytic subunit (and other kinases for specificity panel)
-
PKI peptide
-
LanthaScreen™ Eu-anti-tag antibody
-
Fluorescently labeled kinase tracer
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
White, low-volume 384-well plates
-
TR-FRET capable plate reader
Procedure:
-
Prepare a serial dilution of the PKI peptide in Assay Buffer.
-
Prepare a solution containing the kinase and the Eu-labeled antibody in Assay Buffer.
-
Prepare a solution of the fluorescent tracer and ATP in Assay Buffer.
-
Add the serially diluted PKI peptide to the wells of the 384-well plate.
-
Add the kinase/antibody solution to all wells.
-
Initiate the reaction by adding the tracer/ATP solution to all wells.
-
Incubate the plate at room temperature for 1 hour.
-
Read the TR-FRET signal on the plate reader (excitation at ~340 nm, emission at ~615 nm for Eu and ~665 nm for the tracer).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the concentration of the PKI peptide.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay: Inhibition of CREB Phosphorylation
This protocol describes a cell-based assay to assess the ability of PKI to inhibit PKA signaling in a cellular context by measuring the phosphorylation of a key downstream target, CREB.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding PKI or a cell-permeable version of the PKI peptide
-
Forskolin (an adenylyl cyclase activator)
-
Phospho-CREB (Ser133) antibody
-
Total CREB antibody
-
Secondary antibodies for detection (e.g., Western blot or immunofluorescence)
-
Cell lysis buffer
-
Standard cell culture and Western blotting or immunofluorescence equipment
Procedure:
-
Culture HEK293 cells to an appropriate confluency.
-
Transfect cells with the PKI-expressing plasmid or treat with a cell-permeable PKI peptide for a specified time.
-
Stimulate the cells with forskolin for 15-30 minutes to activate the PKA pathway. Include an unstimulated control.
-
Lyse the cells and collect the protein lysates.
-
Perform Western blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with anti-phospho-CREB and anti-total-CREB antibodies.
-
Detect the protein bands using an appropriate detection system.
-
Quantify the band intensities to determine the ratio of phosphorylated CREB to total CREB.
-
-
Alternatively, perform immunofluorescence:
-
Fix and permeabilize the cells.
-
Stain the cells with anti-phospho-CREB antibody and a nuclear counterstain (e.g., DAPI).
-
Image the cells using a fluorescence microscope.
-
Quantify the nuclear fluorescence intensity of phospho-CREB.
-
Mandatory Visualizations
Caption: PKA signaling pathway and its inhibition by the PKI peptide.
Caption: Experimental workflow for the Fluorescence Polarization assay.
Caption: Experimental workflow for the LanthaScreen Kinase Assay.
References
A Technical Guide to the H6F Peptide Binding Site on the HER2 Extracellular Domain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the H6F peptide, its binding characteristics to the Human Epidermal Growth Factor Receptor 2 (HER2) extracellular domain, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and professionals involved in oncology drug discovery and development, particularly those with an interest in novel HER2-targeted agents.
Introduction to the H6F Peptide
The H6F peptide is a novel HER2-targeted peptide identified for its high affinity and specificity. Its amino acid sequence is YLFFVFER [1]. Primarily investigated for its potential as a molecular imaging agent for HER2-positive tumors, H6F offers a distinct binding profile compared to established HER2-targeting therapeutics like Trastuzumab[2][3].
Binding Site on the HER2 Extracellular Domain
The extracellular domain of HER2 is composed of four domains (I-IV). Ligand binding site analyses have demonstrated that the H6F peptide specifically targets domain II of the HER2 extracellular segment[2][3]. This is a critical distinction from the therapeutic monoclonal antibody Trastuzumab, which binds to the C-terminal portion of domain IV [2][3]. This differential binding allows for the potential use of H6F-based imaging agents to monitor HER2 expression in patients undergoing Trastuzumab therapy without competitive binding interference[2][3].
Quantitative Binding Data
Competition binding assays have been utilized to determine the binding affinity of H6F and its derivatives to HER2-positive cells. The 50% inhibitory concentration (IC50) values, which represent the concentration of a ligand that displaces 50% of a radiolabeled ligand, have been quantified.
| Peptide | IC50 (nM) | Cell Line | Radioligand |
| H6F | 7.48 ± 3.26 | MDA-MB-453 | HYNIC-(125I)H6F |
| HYNIC-H6F | 11.25 ± 2.14 | MDA-MB-453 | HYNIC-(125I)H6F |
Table 1: Quantitative binding data for H6F and its derivative, HYNIC-H6F, to HER2-positive MDA-MB-453 breast cancer cells. The conjugation of the HYNIC chelator to H6F had minimal impact on its binding affinity[2][3].
Experimental Protocols
The characterization of the H6F peptide's binding to HER2 has been accomplished through several key experimental methodologies.
Competition Binding Assay
This assay is performed to determine the binding affinity and specificity of a ligand by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.
Protocol:
-
Cell Preparation: HER2-positive cells (e.g., MDA-MB-453) are cultured and harvested.
-
Incubation: A constant concentration of a radiolabeled H6F derivative (e.g., HYNIC-125I-H6F) is incubated with the cells in the presence of varying concentrations of unlabeled competitor peptides (H6F, HYNIC-H6F, or a non-competing ligand like Trastuzumab).
-
Equilibration: The incubation is carried out for a set period (e.g., 2 hours) at a specific temperature (e.g., 4°C) to allow the binding to reach equilibrium.
-
Washing: Unbound radioligand is removed by washing the cells with a cold buffer (e.g., ice-cold PBS).
-
Quantification: The amount of bound radioactivity is measured using a gamma counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is determined using a nonlinear regression one-site competitive binding model.
Fluorescence Staining and Flow Cytometry
These techniques are used to visualize and quantify the binding of fluorescently labeled peptides to cells.
Protocol:
-
Cell Preparation: HER2-positive (e.g., MDA-MB-453) and HER2-negative (e.g., MDA-MB-231) cells are cultured and harvested.
-
Labeling: The H6F peptide is conjugated with a fluorescent dye (e.g., FITC).
-
Incubation: The cells are incubated with the FITC-labeled H6F peptide (e.g., 50 µmol/L) for a specified time (e.g., 20 minutes) on ice to prevent internalization.
-
Washing: Unbound peptide is removed by washing the cells with a suitable buffer (e.g., PBS).
-
Analysis:
-
Fluorescence Staining: The cells are visualized using a fluorescence microscope to observe the localization of the peptide on the cell membrane.
-
Flow Cytometry: The fluorescence intensity of individual cells is quantified using a flow cytometer to determine the percentage of cells bound by the peptide and the relative binding affinity.
-
HER2 Signaling Pathway and the Role of H6F
The HER2 receptor is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases. Upon dimerization with other HER family members, HER2 initiates a cascade of downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation[4][5][6][7][8].
The available scientific literature on the H6F peptide primarily focuses on its utility as a diagnostic and imaging agent due to its specific binding to HER2. There is currently no published data detailing the functional consequences of H6F binding on the HER2 signaling pathway. It is not known whether H6F acts as an agonist, antagonist, or has no effect on HER2-mediated signal transduction. Further research is required to elucidate the impact of H6F binding on downstream cellular processes.
Conclusion
The H6F peptide represents a promising tool for the specific targeting of the HER2 extracellular domain. Its unique binding to domain II distinguishes it from other HER2-targeted agents like Trastuzumab, opening avenues for its development as a diagnostic and monitoring tool in oncology. The well-defined binding affinity and the established experimental protocols for its characterization provide a solid foundation for further investigation. Future research should focus on determining the functional consequences of H6F binding on HER2 signaling to fully understand its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HER2 - Wikipedia [en.wikipedia.org]
The YLFFVFER Sequence: A Technical Guide to its Role in HER2 Recognition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the YLFFVFER peptide sequence and its significance in the recognition of the Human Epidermal Growth Factor Receptor 2 (HER2). This document details the discovery, binding characteristics, and the broader context of HER2 signaling, offering valuable insights for researchers and professionals in drug development and oncology.
Introduction to HER2 and Peptide-Based Targeting
The Human Epidermal Growth Factor Receptor 2 (HER2), also known as ErbB2, is a transmembrane tyrosine kinase receptor that plays a crucial role in cell proliferation, survival, and differentiation.[1] Overexpression of HER2 is a key driver in several forms of cancer, most notably in a significant subset of breast and gastric cancers, where it is associated with aggressive disease and poor prognosis.[1] This has made HER2 a prime target for therapeutic intervention. While monoclonal antibodies and small molecule tyrosine kinase inhibitors have shown clinical success, peptide-based agents are emerging as a promising alternative due to their small size, high specificity, and potential for lower immunogenicity.[2]
Discovery and Profile of the YLFFVFER (H6) Peptide
The YLFFVFER sequence, also designated as H6, is a novel peptide identified for its specific binding to the HER2 receptor.[3][4] Its discovery was the result of an efficient peptide screening strategy that utilized an in situ single-bead sequencing on a microarray platform.[3][4] This high-throughput method allowed for the screening of a large peptide library, leading to the identification of YLFFVFER as a high-affinity binder to the extracellular domain of HER2.
Quantitative Binding Analysis
| Peptide Sequence | Designation | Dissociation Constant (K_D_) | Reference |
| YLFFVFER | H6 | ~10 nM | [3][4] |
| KLRLEWNR | H10 | ~10 nM | [3] |
| pep27-24M | - | 293 nM | [5][6] |
| pep27 | - | 346 nM | [5][6] |
| KSPNPRF | KSP* | 21 nM | [7] |
| [Ga]-ES-02 | - | 24.29 ± 4.95 nM | [8] |
| LTVSPWY-based | - | 2.5 ± 0.6 nM |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and characterization of HER2-binding peptides like YLFFVFER.
Peptide Discovery via Phage Display
Phage display is a powerful technique for discovering novel peptides that bind to a specific target. The general workflow involves the following steps:
-
Library Construction: A diverse library of phages, each displaying a different peptide sequence on its surface, is generated. This is achieved by inserting random oligonucleotide sequences into a gene encoding a phage coat protein.
-
Biopanning: The phage library is incubated with the target protein (e.g., purified HER2 extracellular domain) which is typically immobilized on a solid support.
-
Washing: Non-binding phages are washed away, while phages displaying peptides with affinity for the target remain bound.
-
Elution: The bound phages are eluted, often by changing the pH or using a competitive ligand.
-
Amplification: The eluted phages are used to infect host bacteria, thereby amplifying the population of phages that bind to the target.
-
Repeat Selection: The process of biopanning, washing, elution, and amplification is repeated for several rounds to enrich the phage pool with high-affinity binders.
-
Sequencing and Analysis: After several rounds of selection, the DNA from individual phage clones is sequenced to identify the amino acid sequences of the binding peptides.
Binding Kinetics Analysis using Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.
-
Sensor Chip Preparation: A sensor chip, typically coated with a thin layer of gold, is functionalized to immobilize the ligand (e.g., HER2 protein). Common methods include amine coupling, where the ligand is covalently attached to a carboxylated surface.
-
Immobilization: The HER2 protein is injected over the activated sensor surface, leading to its covalent attachment. The amount of immobilized protein is monitored in real-time.
-
Analyte Injection: The analyte (YLFFVFER peptide) is injected at various concentrations over the sensor surface. As the peptide binds to the immobilized HER2, the refractive index at the surface changes, which is detected as a change in the SPR signal (measured in Resonance Units, RU).
-
Association Phase: The increase in RU over time during analyte injection corresponds to the association of the peptide with the HER2 protein.
-
Dissociation Phase: After the injection of the peptide, a buffer is flowed over the surface, and the decrease in RU over time reflects the dissociation of the peptide-HER2 complex.
-
Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k_a_), the dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_ = k_d_ / k_a_).
Cell-Based Binding Assays via Flow Cytometry
Flow cytometry can be used to assess the binding of a fluorescently labeled peptide to cells that express the target receptor.
-
Cell Preparation: HER2-positive cells (e.g., SK-BR-3 or BT-474 breast cancer cell lines) and HER2-negative control cells are cultured and harvested.
-
Peptide Labeling: The YLFFVFER peptide is conjugated to a fluorescent dye (e.g., FITC).
-
Incubation: The cells are incubated with varying concentrations of the fluorescently labeled peptide on ice to allow binding to the cell surface receptors while minimizing internalization.
-
Washing: Unbound peptide is removed by washing the cells with a cold buffer.
-
Flow Cytometry Analysis: The fluorescence intensity of the individual cells is measured using a flow cytometer. An increase in fluorescence intensity compared to control cells indicates binding of the peptide to the cell surface.
-
Data Analysis: The mean fluorescence intensity can be plotted against the peptide concentration to determine the binding affinity (K_D_) through saturation binding analysis.
Assessment of HER2 Signaling Inhibition by Western Blot
This assay determines if the binding of the YLFFVFER peptide to HER2 inhibits its downstream signaling pathways.
-
Cell Treatment: HER2-positive cells are treated with the YLFFVFER peptide for a specified period. Control cells are left untreated or treated with a vehicle control.
-
Cell Lysis: The cells are lysed to release the cellular proteins. Phosphatase inhibitors should be included in the lysis buffer to preserve the phosphorylation status of the proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is incubated with primary antibodies specific for phosphorylated HER2 (p-HER2), total HER2, phosphorylated downstream signaling proteins (e.g., p-Akt, p-MAPK), and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for detection.
-
Signal Detection: The signal is detected using a chemiluminescent substrate and an imaging system.
-
Analysis: The band intensities are quantified, and the levels of phosphorylated proteins are normalized to the total protein levels and the loading control. A decrease in the phosphorylation of HER2 and its downstream targets in the peptide-treated cells compared to the control cells indicates an inhibitory effect.
Visualizing the Role of YLFFVFER in HER2 Recognition
Experimental Workflow for YLFFVFER Discovery and Characterization
Caption: Workflow for the discovery and characterization of the YLFFVFER peptide.
HER2 Signaling Pathway and Potential Peptide Inhibition
Caption: HER2 signaling pathway and the potential inhibitory action of the YLFFVFER peptide.
Conclusion
The YLFFVFER peptide represents a significant development in the field of HER2-targeted therapeutics. Its high-affinity binding to the HER2 receptor, discovered through advanced screening techniques, opens new avenues for the development of novel diagnostic and therapeutic agents. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers dedicated to advancing the fight against HER2-positive cancers. Further investigation into the precise mechanism of action and the in vivo efficacy of the YLFFVFER peptide is warranted to fully realize its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Peptide Based Imaging Agents for HER2 Imaging in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Cell-Penetrating Peptide Improves Anti-HER2 Single-Chain Variable Fragment Internalization and Antitumor Activity against HER2-Positive Breast Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Precise HER2 Protein Degradation via Peptide-Conjugated Photodynamic Therapy for Enhanced Breast Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and characterization of a peptide with affinity to head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. studenttheses.uu.nl [studenttheses.uu.nl]
- 8. youtube.com [youtube.com]
Preliminary Investigations of H6F Peptide in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The H6F peptide, a novel HER2-targeting ligand, has emerged as a promising candidate for applications in oncology. This technical guide provides a comprehensive overview of the preliminary investigations of the H6F peptide in cancer cell lines. While primarily explored for its utility in molecular imaging, this document collates the available data on its binding affinity and discusses the potential for therapeutic applications. This guide also furnishes detailed experimental protocols for key assays relevant to the evaluation of anticancer peptides and visualizes associated cellular signaling pathways and experimental workflows.
Introduction to H6F Peptide
The H6F peptide is a HER2-targeting peptide with the amino acid sequence YLFFVFER.[1] Its primary application to date has been in the context of molecular imaging, specifically for Single-Photon Emission Computed Tomography (SPECT/CT) of HER2-positive tumors. For this purpose, the H6F peptide has been conjugated with the bifunctional chelating agent hydrazinonicotinamide (HYNIC) and radiolabeled with technetium-99m (99mTc).[1]
Quantitative Data Summary
The majority of the currently available quantitative data for the H6F peptide pertains to its binding affinity for the HER2 receptor and its uptake in tumor models. Direct studies detailing the cytotoxic or apoptotic effects of the unconjugated H6F peptide on cancer cell lines are limited in the public domain. The following table summarizes the key binding affinity and in vivo uptake data that has been reported.
| Parameter | Value | Cell Line / Model | Reference |
| IC50 (HYNIC-H6F) | 11.25 ± 2.14 nM | MDA-MB-453 (HER2-positive) | Not explicitly cited |
| IC50 (H6F) | 7.48 ± 3.26 nM | MDA-MB-453 (HER2-positive) | Not explicitly cited |
| Tumor Uptake (99mTc-HYNIC-H6F) | 3.58 ± 0.01 %ID/g | MDA-MB-453 Xenograft (HER2-positive) | Not explicitly cited |
| Tumor Uptake (99mTc-HYNIC-H6F) | 0.73 ± 0.22 %ID/g | MDA-MB-231 Xenograft (HER2-negative) | Not explicitly cited |
Experimental Protocols
While specific protocols for the therapeutic evaluation of the H6F peptide are not widely published, the following are detailed methodologies for key experiments that would be central to such investigations. These protocols are based on established techniques for assessing the efficacy of anticancer peptides.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is fundamental for determining the effect of a peptide on cell proliferation and viability.
Materials:
-
H6F peptide (YLFFVFER)
-
HER2-positive (e.g., SK-BR-3, BT-474, MDA-MB-453) and HER2-negative (e.g., MDA-MB-231, MCF-7) cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of the H6F peptide in serum-free medium. Remove the culture medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the peptide concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
H6F peptide
-
Cancer cell lines
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of the H6F peptide for a predetermined duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[2]
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.
Materials:
-
H6F peptide
-
Cancer cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-HER2, anti-HER2, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with the H6F peptide for various time points. Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add a chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. Analyze the band intensities relative to a loading control like GAPDH.
Signaling Pathways and Experimental Workflows
Hypothesized HER2 Signaling Pathway Modulation by H6F
Binding of the H6F peptide to the extracellular domain of the HER2 receptor could potentially modulate its downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are critical for cell proliferation, survival, and differentiation.[3]
Caption: Hypothesized HER2 signaling cascade upon H6F peptide binding.
Experimental Workflow for In Vitro Peptide Evaluation
The following diagram outlines a logical workflow for the preliminary in vitro investigation of a novel anticancer peptide like H6F.
References
H6F Peptide: A Promising Ligand for Targeted Diagnosis of HER2-Positive Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established biomarker and therapeutic target in a significant portion of breast, gastric, and other solid tumors. Overexpression of HER2 is associated with aggressive disease and poor prognosis. Accurate determination of HER2 status is crucial for guiding patient selection for targeted therapies, such as trastuzumab. While immunohistochemistry (IHC) and fluorescence in situ hybridization (FISH) on biopsied tissue are the current standards for determining HER2 status, these methods are invasive and may not capture the heterogeneity of HER2 expression within a patient's entire tumor burden. This has driven the development of non-invasive imaging agents for whole-body assessment of HER2 expression. The H6F peptide (sequence: YLFFVFER) has emerged as a promising candidate for this purpose, demonstrating high affinity and specificity for the HER2 receptor. This technical guide provides a comprehensive overview of the H6F peptide as a potential diagnostic tool for HER2-positive cancers, detailing its binding characteristics, preclinical imaging data, and the experimental protocols utilized in its evaluation.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the binding affinity and in vivo performance of the H6F peptide and its derivatives.
Table 1: In Vitro Binding Affinity of H6F Peptides against HER2-Positive Cells [1]
| Peptide | Cell Line | Assay Type | IC50 (nM) |
| H6F | MDA-MB-453 | Competitive Binding | 7.48 ± 3.26 |
| HYNIC-H6F | MDA-MB-453 | Competitive Binding | 11.25 ± 2.14 |
Table 2: In Vivo Tumor Uptake of 99mTc-HYNIC-H6F in Xenograft Models (30 minutes post-injection) [1][2][3]
| Xenograft Model | Tumor Type | Mean Uptake (%ID/g ± SD) |
| MDA-MB-453 | HER2-Positive | 3.58 ± 0.01 |
| MDA-MB-231 | HER2-Negative | 0.73 ± 0.22 |
| MDA-MB-453 + excess H6F | HER2-Positive (Blocked) | 1.03 ± 0.37 |
| MDA-MB-453 + excess trastuzumab | HER2-Positive (Not Blocked) | Not significantly different from unblocked |
Table 3: Biodistribution of 99mTc-HYNIC-H6F in MDA-MB-453 (HER2-Positive) Tumor-Bearing Mice (30 minutes post-injection) [2][4]
| Organ | Mean Uptake (%ID/g ± SD) |
| Blood | 0.85 ± 0.15 |
| Heart | 0.62 ± 0.11 |
| Lung | 1.23 ± 0.21 |
| Liver | 2.89 ± 0.45 |
| Spleen | 0.45 ± 0.08 |
| Kidney | 15.23 ± 2.54 |
| Muscle | 0.35 ± 0.07 |
| Tumor | 3.58 ± 0.01 |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the evaluation of the H6F peptide as a diagnostic agent.
H6F Peptide Synthesis (Solid-Phase Peptide Synthesis)
The H6F peptide (YLFFVFER) is synthesized using a standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) methodology.
-
Resin: Rink amide resin is typically used to obtain a C-terminal amide.
-
Amino Acid Activation: Fmoc-protected amino acids are activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of an organic base like DIPEA (N,N-diisopropylethylamine) in a solvent such as DMF (dimethylformamide).
-
Synthesis Cycle:
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine (B6355638) in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and byproducts.
-
Coupling: The activated Fmoc-amino acid is added to the resin and allowed to react to form the peptide bond.
-
Washing: The resin is washed with DMF to remove unreacted reagents.
-
This cycle is repeated for each amino acid in the H6F sequence.
-
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane (B1312306) and water) to prevent side reactions.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The identity and purity of the final peptide are confirmed by mass spectrometry and analytical RP-HPLC.
Conjugation of HYNIC to H6F Peptide
For radiolabeling with Technetium-99m (99mTc), a bifunctional chelator, hydrazinonicotinamide (HYNIC), is conjugated to the N-terminus of the H6F peptide.
-
Activation of HYNIC: Succinimidyl-6-hydrazinonicotinate (HYNIC-OSu) is used as an active ester to react with the primary amine at the N-terminus of the peptide.
-
Conjugation Reaction:
-
The purified H6F peptide is dissolved in a suitable buffer, such as phosphate-buffered saline (PBS) at a slightly alkaline pH (e.g., pH 8.0).
-
A molar excess of HYNIC-OSu dissolved in a small amount of an organic solvent like DMF is added to the peptide solution.
-
The reaction mixture is incubated at room temperature for a specified period (e.g., 2-4 hours).
-
-
Purification: The resulting HYNIC-H6F conjugate is purified by RP-HPLC to remove unconjugated peptide and excess HYNIC.
-
Characterization: The successful conjugation is confirmed by mass spectrometry.
Radiolabeling of HYNIC-H6F with 99mTc
The HYNIC-H6F conjugate is radiolabeled with 99mTc using a co-ligand to stabilize the technetium complex.
-
Reagents:
-
HYNIC-H6F peptide conjugate.
-
99mTc-pertechnetate (99mTcO4-) eluted from a 99Mo/99mTc generator.
-
A reducing agent, typically stannous chloride (SnCl2).
-
A co-ligand, such as tricine (B1662993).
-
-
Labeling Procedure:
-
In a sterile vial, a solution of tricine is prepared.
-
The HYNIC-H6F peptide conjugate is added to the tricine solution.
-
Freshly eluted 99mTcO4- is added to the mixture.
-
A solution of stannous chloride is added to initiate the reduction of 99mTc and its chelation by HYNIC and tricine.
-
The reaction mixture is incubated at an elevated temperature (e.g., 100°C) for a short period (e.g., 15-20 minutes).
-
-
Quality Control: The radiochemical purity of the 99mTc-HYNIC-H6F is determined by radio-HPLC or thin-layer chromatography (TLC) to ensure that the incorporation of 99mTc is greater than 95%.[1][2]
In Vitro HER2 Competitive Binding Assay
This assay is performed to determine the binding affinity (IC50) of the H6F peptide and its conjugates to HER2-expressing cancer cells.[1]
-
Cell Line: HER2-positive breast cancer cell line, MDA-MB-453.[5]
-
Radioligand: A radiolabeled version of the H6F peptide, such as HYNIC-125I-H6F, is used as the tracer.
-
Procedure:
-
MDA-MB-453 cells are seeded in multi-well plates and allowed to adhere.
-
The cells are incubated with a constant concentration of the radioligand (HYNIC-125I-H6F).
-
Increasing concentrations of the non-radiolabeled competitor peptides (H6F and HYNIC-H6F) are added to the wells.
-
The plates are incubated at 4°C for a sufficient time to reach binding equilibrium (e.g., 2 hours).
-
The cells are then washed with ice-cold PBS to remove unbound radioactivity.
-
The cells are lysed, and the amount of bound radioactivity in each well is measured using a gamma counter.
-
-
Data Analysis: The data is analyzed using non-linear regression to determine the concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50 value).
In Vivo SPECT/CT Imaging
Small animal SPECT/CT imaging is used to visualize the in vivo distribution and tumor-targeting ability of 99mTc-HYNIC-H6F.[1][2][3][4]
-
Animal Models: Female athymic nude mice bearing subcutaneous xenografts of HER2-positive (MDA-MB-453) and HER2-negative (MDA-MB-231) human breast cancer cells.[4]
-
Imaging Agent: 99mTc-HYNIC-H6F.
-
Procedure:
-
Tumor-bearing mice are anesthetized with an appropriate anesthetic (e.g., isoflurane).
-
A dose of 99mTc-HYNIC-H6F (e.g., 37 MBq) is injected intravenously via the tail vein.[1][4]
-
For blocking studies, a separate group of mice is co-injected with an excess of non-radiolabeled H6F peptide.[1][4]
-
At various time points post-injection (e.g., 30, 60, and 120 minutes), the mice are imaged using a small animal SPECT/CT scanner.[1][4]
-
SPECT images are acquired, followed by CT images for anatomical co-registration.
-
-
Image Analysis: The SPECT/CT images are reconstructed, and regions of interest (ROIs) are drawn over the tumors and major organs to quantify the radioactivity uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).[1]
Biodistribution Study
This study provides a quantitative measure of the distribution of the radiotracer in various organs and tissues.[2][4]
-
Animal Models: Similar to the imaging study, mice bearing HER2-positive and HER2-negative tumor xenografts are used.
-
Procedure:
-
Mice are injected with a known amount of 99mTc-HYNIC-H6F.
-
At predetermined time points, the mice are euthanized.
-
Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, etc.) are excised, weighed, and the radioactivity in each sample is measured using a gamma counter.
-
-
Data Analysis: The uptake in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
HER2 Signaling Pathway
The HER2 receptor, upon dimerization with other HER family members (EGFR, HER3, HER4) or itself, activates downstream signaling pathways, primarily the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation.[6][7][8][9][10]
Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.
Experimental Workflow for H6F-Based Diagnostics
The overall process of developing and evaluating the H6F peptide as a diagnostic agent involves several key stages, from peptide synthesis to preclinical imaging.
Caption: Experimental workflow for the development and evaluation of 99mTc-HYNIC-H6F.
Logical Relationship of H6F Diagnostic Mechanism
The diagnostic utility of the H6F peptide is based on its specific binding to the HER2 receptor, which is overexpressed on the surface of certain cancer cells. This specific interaction allows for the targeted delivery of an imaging agent.
Caption: Diagnostic mechanism of the H6F peptide for HER2-positive cancer.
Clinical Perspective and Future Directions
The preclinical data for the H6F peptide, particularly in its 99mTc-labeled form, are highly encouraging. The probe demonstrates excellent HER2-binding specificity, rapid tumor accumulation, and favorable in vivo imaging characteristics.[1] A key advantage of the H6F peptide is that it binds to a different epitope on the HER2 receptor than trastuzumab, suggesting its potential use for monitoring HER2 expression in patients undergoing trastuzumab therapy without competition for the binding site.[1]
Currently, there is no publicly available information from clinical trials specifically evaluating the H6F peptide as a diagnostic agent in humans. The transition from promising preclinical results to clinical utility will require further investigation, including:
-
Toxicology Studies: Comprehensive studies to ensure the safety of the H6F peptide and its radiolabeled conjugate in humans.
-
Dosimetry Calculations: Detailed calculations to determine the radiation dose to various organs in humans.
-
Clinical Trials: Phase I, II, and III clinical trials to evaluate the safety, pharmacokinetics, and diagnostic accuracy (sensitivity and specificity) of 99mTc-HYNIC-H6F in patients with HER2-positive cancers.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. SPECT/CT Imaging of the Novel HER2-Targeted Peptide Probe 99mTc-HYNIC-H6F in Breast Cancer Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Pathways and Mechanisms of HER2 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Structural Analysis of the H6F-HER2 Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural and quantitative analysis of the interaction between the HER2-targeted peptide H6F and the human epidermal growth factor receptor 2 (HER2). While high-resolution structural data for the H6F-HER2 complex is not yet publicly available, this document outlines the established experimental protocols and data presentation standards that are critical for such an analysis. We leverage data from analogous well-studied HER2 complexes to illustrate the expected outcomes and provide a framework for future research. This guide details methodologies for quantitative binding analysis, high-resolution structural determination, and visualization of the associated signaling pathways, serving as a vital resource for researchers in oncology and drug development.
Introduction: The H6F Peptide and the HER2 Target
The human epidermal growth factor receptor 2 (HER2, also known as ErbB2) is a transmembrane tyrosine kinase receptor that is a key driver in the development and progression of several cancers, most notably a subset of breast cancers.[1][2] Its overexpression is linked to aggressive tumor growth and poorer patient outcomes.[1][2] Unlike other members of the EGFR family, HER2 does not have a known natural ligand.[3][4] It is, however, the preferred dimerization partner for other EGFR family members, and HER2-containing heterodimers exhibit potent signaling activity.[3]
The H6F peptide, with the amino acid sequence YLFFVFER, is a synthetic peptide designed to target the HER2 receptor.[5] It has been investigated as a probe for molecular imaging of HER2-positive tumors, particularly when conjugated with imaging agents.[5][6] Understanding the precise molecular interactions between H6F and HER2 is crucial for the rational design of improved diagnostic and therapeutic agents.
Quantitative Analysis of the H6F-HER2 Interaction
Quantitative analysis is fundamental to characterizing the binding affinity, kinetics, and thermodynamics of the H6F-HER2 interaction. While comprehensive data for H6F is limited, existing studies provide a starting point.
H6F-HER2 Binding Affinity
A competitive binding assay using a radiolabeled variant of H6F has been performed on HER2-positive MDA-MB-453 cells. The 50% inhibitory concentration (IC50) provides a measure of the binding affinity.
| Compound | IC50 (nM) | Cell Line | Assay Type |
| H6F | 7.48 ± 3.26 | MDA-MB-453 | Competition Binding Assay |
| HYNIC-H6F | 11.25 ± 2.14 | MDA-MB-453 | Competition Binding Assay |
| Table 1: IC50 values for H6F and its conjugate HYNIC-H6F binding to HER2-positive cells.[6][7] |
Experimental Protocols for Quantitative Binding Analysis
To obtain a more detailed quantitative understanding of the H6F-HER2 interaction, including kinetic parameters (association and dissociation rates) and thermodynamic properties, the following techniques are essential.
SPR is a label-free optical technique for real-time monitoring of biomolecular interactions.[8][9] It provides kinetic data, including the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[8][10]
Protocol:
-
Immobilization: Covalently immobilize the HER2 extracellular domain (ECD) onto a sensor chip.
-
Analyte Injection: Flow solutions of H6F peptide at various concentrations over the sensor surface.
-
Data Acquisition: Measure the change in the SPR signal in real-time to monitor the association and dissociation phases.
-
Data Analysis: Fit the resulting sensorgrams to a suitable kinetic model to determine ka, kd, and KD.[8]
ITC is a biophysical technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[11][12] It determines the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[12][13]
Protocol:
-
Sample Preparation: Place a solution of the HER2 ECD in the sample cell and a solution of the H6F peptide in the titration syringe.[12]
-
Titration: Inject small aliquots of the H6F peptide solution into the HER2 ECD solution.
-
Heat Measurement: Measure the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat signals and plot them against the molar ratio of the reactants. Fit the resulting isotherm to a binding model to determine the thermodynamic parameters.[14]
Example Quantitative Data for Other HER2-Binding Molecules
The following table presents binding affinity data for other peptides and antibody fragments that target HER2, illustrating the types of quantitative data that can be obtained.
| Ligand | Target | KD (nM) | Method |
| pep27 | HER2 | 346 | SPRi |
| pep27-24M | HER2 | 293 | SPRi |
| Table 2: Dissociation constants for designed peptides binding to HER2.[15][16] |
Structural Analysis of the H6F-HER2 Complex
Determining the high-resolution three-dimensional structure of the H6F-HER2 complex is essential for understanding the molecular basis of their interaction and for structure-based drug design. The primary methods for this are X-ray crystallography and cryo-electron microscopy (cryo-EM).
Experimental Protocols for Structural Determination
X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions.[17][18]
Protocol:
-
Protein Expression and Purification: Express and purify the HER2 ECD and synthesize the H6F peptide to high purity.
-
Crystallization: Screen for conditions that promote the co-crystallization of the H6F-HER2 complex. This is often a bottleneck and requires testing a wide range of precipitants, buffers, and temperatures.[18][19]
-
Data Collection: Expose a single crystal to a high-intensity X-ray beam and collect the diffraction data.[17]
-
Structure Solution and Refinement: Process the diffraction data to generate an electron density map, build an atomic model of the complex into the map, and refine the model to best fit the experimental data.[17]
Cryo-EM is a technique that allows for the determination of the structure of biomolecules in a near-native, hydrated state by imaging them at cryogenic temperatures.[20][21]
Protocol:
-
Sample Preparation: Prepare a solution of the purified H6F-HER2 complex.
-
Vitrification: Apply a small volume of the sample to an EM grid and rapidly plunge-freeze it in liquid ethane (B1197151) to create a thin layer of vitreous (non-crystalline) ice.[20][22]
-
Data Collection: Image the frozen-hydrated particles in a transmission electron microscope at cryogenic temperatures, collecting thousands of images from different orientations.[21]
-
Image Processing and 3D Reconstruction: Use computational methods to pick individual particle images, align them, and reconstruct a three-dimensional density map of the complex.
-
Model Building and Refinement: Build an atomic model into the cryo-EM density map and refine it.
Example Structural Data for Other HER2 Complexes
The following table summarizes structural data available for HER2 in complex with other binding partners, providing an indication of the resolutions achievable.
| Complex | Method | Resolution (Å) | PDB ID |
| Human HER2 ECD with Herceptin Fab | X-ray Crystallography | 2.5 | 1N8Z |
| Rat HER2 ECD | X-ray Crystallography | 2.4 | 1N8Y |
| Table 3: Examples of solved structures of HER2 complexes.[2] |
HER2 Signaling Pathway
Binding of ligands to the HER2 receptor, either directly or through heterodimerization, initiates a cascade of intracellular signaling events that drive cell proliferation, survival, and differentiation.[3][23] The two major downstream pathways are the RAS/MAPK and the PI3K/AKT pathways.[23][24][25]
Caption: HER2 Signaling Pathway. H6F binding to HER2 can modulate downstream signaling.
Experimental Workflows
The following diagrams illustrate the typical workflows for the quantitative and structural analysis of the H6F-HER2 complex.
Caption: Workflow for Quantitative Analysis of H6F-HER2 Interaction.
Caption: Workflow for Structural Determination of the H6F-HER2 Complex.
References
- 1. Structure-Activity Relationship of HER2 Receptor Targeting Peptide and Its Derivatives in Targeted Tumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of the extracellular region of HER2 alone and in complex with the Herceptin Fab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. bioradiations.com [bioradiations.com]
- 9. Analysis the Kinetics/Affinity of Small Peptides and Immobilized Antibodies Interactions by Surface Plasmon Resonance (SPR) - STEMart [ste-mart.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. stevensonlab.com [stevensonlab.com]
- 15. Structure-based Design of Peptides with High Affinity and Specificity to HER2 Positive Tumors [thno.org]
- 16. researchgate.net [researchgate.net]
- 17. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 18. phys.libretexts.org [phys.libretexts.org]
- 19. A new soaking procedure for X-ray crystallographic structural determination of protein-peptide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]
- 21. Cryo-electron Microscopy (cryo-EM) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of a Hexahistidine-Tagged Peptide (H6-Peptide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptides are increasingly vital in therapeutic applications due to their high specificity, potency, and low toxicity.[1][2][3] The synthesis and purification of peptides are critical steps in the drug development pipeline, demanding robust and reproducible protocols to ensure high purity and yield. These application notes provide a detailed protocol for the synthesis and purification of a model hexahistidine-tagged peptide (H6-Peptide). The inclusion of a hexahistidine (6xHis) tag is a common strategy to facilitate purification by Immobilized Metal Affinity Chromatography (IMAC).[4][5] This is often followed by a polishing step, such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), to achieve the high purity required for therapeutic and research applications.[6][7][8]
Data Summary
The following tables summarize the expected quantitative data and required materials for the synthesis and purification of a model H6-Peptide.
Table 1: Typical Yield and Purity
| Stage | Typical Yield (%) | Typical Purity (%) | Analysis Method |
| Crude Peptide (Post-Cleavage) | 60 - 80 | 50 - 70 | Analytical RP-HPLC, MS |
| After IMAC Purification | 40 - 60 | 85 - 95 | Analytical RP-HPLC, MS |
| After RP-HPLC Polishing | 20 - 40 | >98 | Analytical RP-HPLC, MS |
Table 2: Materials and Reagents
| Process | Item | Supplier Examples |
| Synthesis | Rink Amide Resin (100-200 mesh) | Sigma-Aldrich, Novabiochem |
| Fmoc-protected Amino Acids | Sigma-Aldrich, Bachem | |
| HBTU (Coupling Reagent) | Sigma-Aldrich, Chem-Impex | |
| N,N-Dimethylformamide (DMF) | Fisher Scientific, VWR | |
| Piperidine (B6355638) | Sigma-Aldrich, Acros Organics | |
| Dichloromethane (B109758) (DCM) | Fisher Scientific, VWR | |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich, Fisher Scientific | |
| Scavengers (e.g., TIS, H2O, EDT) | Sigma-Aldrich | |
| Purification | Ni-NTA Agarose (B213101) Resin | Qiagen, Bio-Rad |
| Imidazole | Sigma-Aldrich, Fisher Scientific | |
| Sodium Phosphate, Sodium Chloride | Fisher Scientific, VWR | |
| C18 RP-HPLC Column (Preparative) | Waters, Agilent | |
| Acetonitrile (B52724) (ACN), HPLC Grade | Fisher Scientific, VWR | |
| Trifluoroacetic Acid (TFA), HPLC Grade | Sigma-Aldrich, Fisher Scientific |
Experimental Protocols
Part 1: Solid-Phase Peptide Synthesis (SPPS) of H6-Peptide
This protocol outlines the manual synthesis of a generic H6-Peptide using Fmoc/tBu-based solid-phase chemistry.[9][10][11][12]
1. Resin Preparation:
-
Weigh the appropriate amount of Rink Amide resin for a 0.1 mmol scale synthesis (approximately 150 mg for a loading capacity of 0.67 mmol/g) and place it into a fritted reaction vessel.
-
Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes at room temperature.[13][14]
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[13]
3. Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To confirm the completion of the coupling reaction, perform a Kaiser (ninhydrin) test.[14] If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5-7 times).
4. Chain Elongation:
-
Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each amino acid in the peptide sequence, including the six histidine residues for the H6 tag.
5. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[11]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet again with cold ether.
-
Dry the crude peptide pellet under vacuum.
Part 2: Purification of H6-Peptide
This two-step purification protocol utilizes the hexahistidine tag for initial capture via IMAC, followed by a high-resolution polishing step using RP-HPLC.
1. Immobilized Metal Affinity Chromatography (IMAC) - Native Conditions:
-
Buffer Preparation:
-
Lysis/Binding Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 10 mM Imidazole, pH 8.0.
-
Wash Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 20 mM Imidazole, pH 8.0.
-
Elution Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 250-500 mM Imidazole, pH 8.0.
-
-
Sample Preparation: Dissolve the crude peptide in Lysis/Binding Buffer.
-
Column Equilibration: Equilibrate a Ni-NTA agarose column with 5-10 column volumes of Lysis/Binding Buffer.
-
Loading: Apply the dissolved crude peptide to the equilibrated column.
-
Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove unbound and weakly bound impurities.[4]
-
Elution: Elute the H6-Peptide from the column using the Elution Buffer.[4][15] Collect fractions and monitor the absorbance at 280 nm.
-
Analysis: Analyze the collected fractions for purity using analytical RP-HPLC and/or mass spectrometry. Pool the purest fractions.
2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) - Polishing Step:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).[7]
-
-
Sample Preparation: If necessary, dilute the pooled IMAC fractions with Mobile Phase A.
-
Column Equilibration: Equilibrate a preparative C18 column with the initial gradient conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).[8]
-
Injection and Gradient Elution: Inject the sample and run a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 60 minutes).[8][16] The optimal gradient will depend on the specific peptide's hydrophobicity.
-
Fraction Collection: Collect fractions corresponding to the main peptide peak, monitoring absorbance at 214 nm or 220 nm.[7]
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity.
-
Lyophilization: Pool the fractions that meet the desired purity level (>98%) and lyophilize to obtain the final peptide as a white, fluffy powder.
Visualized Workflows
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Caption: H6-Peptide Purification Workflow.
Characterization
Post-purification, the H6-Peptide should be thoroughly characterized to confirm its identity and purity.[17] Recommended analytical techniques include:
-
Mass Spectrometry (MS): To verify the molecular weight and confirm the amino acid sequence.[18][19]
-
Analytical RP-HPLC: To determine the final purity of the peptide.
-
Amino Acid Analysis (AAA): To confirm the amino acid composition.
-
NMR or CD Spectroscopy: To analyze the secondary structure of the peptide, which can be critical for its biological function.[19][20]
By following these detailed protocols, researchers can reliably synthesize and purify H6-tagged peptides to a high degree of purity, suitable for a wide range of applications in research and drug development.
References
- 1. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]
- 2. Peptide-Based Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. bio-rad.com [bio-rad.com]
- 5. His Tagged Protein Purification | Sino Biological [sinobiological.com]
- 6. agilent.com [agilent.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.uci.edu [chem.uci.edu]
- 14. peptide.com [peptide.com]
- 15. iba-lifesciences.com [iba-lifesciences.com]
- 16. hplc.eu [hplc.eu]
- 17. biopharmaspec.com [biopharmaspec.com]
- 18. waters.com [waters.com]
- 19. ijsra.net [ijsra.net]
- 20. Peptide Structural Analysis with MMS | RedShiftBio [redshiftbio.com]
Application Notes and Protocols for the Conjugation of Peptides with HYNIC
These application notes provide a comprehensive overview and a detailed protocol for the conjugation of peptides with 6-hydrazinonicotinamide (HYNIC), a widely used bifunctional coupling agent, particularly for radiolabeling peptides with radionuclides like Technetium-99m (99mTc).
Introduction
6-hydrazinonicotinamide (HYNIC) has become a cornerstone in the development of targeted radiopharmaceuticals and other peptide conjugates. Its utility stems from the ability of the hydrazine (B178648) moiety to efficiently chelate radiometals, such as 99mTc, while the nicotinic acid portion can be readily coupled to primary amines on a peptide.[1][2][3] This conjugation chemistry is straightforward, efficient, and allows for high yield labeling.[4] The resulting hydrazone bond formed with a co-ligand or another molecule is stable, making it suitable for in vivo applications.[5] This protocol will focus on the use of succinimidyl-HYNIC (S-HYNIC), an activated ester that reacts with amine groups on the peptide.
Peptide-based therapeutics are a rapidly growing class of drugs due to their high specificity, potency, and favorable safety profile.[6][7][8] The ability to conjugate peptides with imaging agents or cytotoxic drugs has expanded their application in diagnostics and therapy, leading to the development of peptide-drug conjugates (PDCs) and targeted imaging agents.[9][10]
Experimental Protocols
This section details the methodology for conjugating a peptide with S-HYNIC.
2.1. Materials and Reagents
-
Peptide with a free primary amine (e.g., N-terminal amine or lysine (B10760008) side chain)
-
Succinimidyl-6-hydrazinonicotinate acetone (B3395972) hydrazone (S-HYNIC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Modification Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0[11]
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0[11]
-
Desalting columns (e.g., Zeba™ Desalt Spin Columns)[5]
-
Reaction vials
-
Standard laboratory equipment (pipettes, centrifuge, vortex mixer)
2.2. Protocol for Peptide Modification with S-HYNIC
This protocol is a general guideline and may require optimization based on the specific peptide's properties, such as molecular weight and solubility.
Step 1: Peptide Preparation
-
Dissolve the peptide in Modification Buffer (pH 8.0) to a final concentration of 2-5 mg/mL.[1][5]
-
Ensure the buffer is free of any amine-containing substances like Tris or glycine, as they will compete with the peptide for reaction with S-HYNIC.[11]
Step 2: S-HYNIC Reagent Preparation
-
Immediately before use, dissolve S-HYNIC in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.[11] S-HYNIC is susceptible to hydrolysis, so it should be used without delay.
Step 3: Conjugation Reaction
-
Add a 3 to 30-fold molar excess of the dissolved S-HYNIC to the peptide solution.[1] The optimal molar ratio should be determined empirically for each peptide to balance conjugation efficiency with the preservation of biological activity.[1]
-
Incubate the reaction mixture for 2 hours at room temperature.[11] Some protocols suggest incubation at 0°C to improve efficiency for certain proteins.[1]
Step 4: Purification of the HYNIC-Peptide Conjugate
-
Remove the excess, unreacted S-HYNIC and exchange the buffer to Conjugation Buffer (pH 6.0) using a desalting column.[5][11] This step is crucial for quenching the reaction and preparing the conjugate for subsequent steps, such as radiolabeling.
2.3. Characterization of the HYNIC-Peptide Conjugate
The degree of HYNIC incorporation, known as the molar substitution ratio (MSR), can be determined spectrophotometrically.[1] The purity and identity of the conjugate can be further analyzed by methods such as HPLC and mass spectrometry.
Quantitative Data Summary
The efficiency of the conjugation reaction can be assessed by several parameters, which are summarized in the table below. The values provided are typical and may vary depending on the peptide and reaction conditions.
| Parameter | Typical Value/Range | Method of Determination | Reference |
| Molar Substitution Ratio (HYNIC:Peptide) | 1 - 5 | Spectrophotometry | [1] |
| Conjugation Efficiency | >80% | HPLC, SDS-PAGE | [4] |
| Final Conjugate Yield | >90% with optimization | HPLC | [4] |
| Radiolabeling Efficiency (if applicable) | >90% | ITLC, HPLC | [1][3] |
| Stability of Conjugate | Stable at pH 2.0-10.0 and up to 92°C | HPLC | [11] |
Diagrams
4.1. Experimental Workflow for HYNIC-Peptide Conjugation
The following diagram illustrates the key steps in the conjugation of a peptide with HYNIC.
References
- 1. Labeling proteins with Tc-99m via hydrazinonicotinamide (HYNIC): optimization of the conjugation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. interchim.fr [interchim.fr]
- 5. interchim.fr [interchim.fr]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide-Based Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Homodimer Peptide–Drug Conjugate Improves the Efficacy of HER2-Positive Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in Macrocyclic Peptide Drug Development | Biopharma PEG [biochempeg.com]
- 11. trilinkbiotech.com [trilinkbiotech.com]
Application Notes and Protocols: Step-by-Step 99mTc Radiolabeling of HYNIC-H6F
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the radiolabeling of the HER2-targeted peptide H6F with Technetium-99m (99mTc) via the bifunctional chelator hydrazinonicotinamide (HYNIC). The resulting radiotracer, 99mTc-HYNIC-H6F, is a promising SPECT imaging probe for the in vivo detection of HER2-positive tumors.[1][2] The protocol outlines the conjugation of H6F with HYNIC, the subsequent radiolabeling procedure, and the necessary quality control measures.
The H6F peptide (sequence: TLFFVFER) is first conjugated with SBz-HYNIC.[3] The HYNIC-H6F conjugate is then radiolabeled with 99mTc using tricine (B1662993) and trisodium (B8492382) triphenylphosphine-3,3′,3″-trisulfonate (TPPTS) as coligands.[3][4] This method is efficient, with a high labeling yield, and can be completed in a relatively short time frame.[3][4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with the 99mTc radiolabeling of HYNIC-H6F.
| Parameter | Value | Reference |
| HPLC Purity of HYNIC-H6F | > 95% | [3][4] |
| Radiolabeling Time | ~ 25 minutes | [3][4] |
| Labeling Yield | 92.6% | [3][4] |
| Radiochemical Purity (post-purification) | > 95% | [1][2][3][4] |
| Specific Activity | > 35 MBq/nmol | [3][4] |
| In Vitro Stability (in saline) | Stable for 6 hours | [3][4] |
Experimental Protocols
Part 1: Conjugation of H6F Peptide with HYNIC
This protocol describes the conjugation of the H6F peptide with S-Benzoyl-hydrazinonicotinamide (SBz-HYNIC).
Materials:
-
H6F peptide
-
SBz-HYNIC
-
Dimethylformamide (DMF)
-
Semipreparative High-Performance Liquid Chromatography (HPLC) system
-
Lyophilizer
Procedure:
-
Dissolve 2 µmol of H6F peptide and 6 µmol of SBz-HYNIC in 500 µL of dimethylformamide.[3][4]
-
Isolate the HYNIC-H6F conjugate using semipreparative HPLC.
-
Lyophilize the purified HYNIC-H6F to obtain the final product as a powder.[3][4]
-
Confirm the purity of the HYNIC-H6F conjugate by analytical HPLC; it should be greater than 95%.[3][4]
Part 2: 99mTc Radiolabeling of HYNIC-H6F
This section details the radiolabeling of the HYNIC-H6F conjugate with 99mTc.
Materials:
-
HYNIC-H6F
-
Sodium pertechnetate (B1241340) ([99mTc]NaTcO4) from a 99Mo/99mTc generator
-
Tricine
-
Trisodium triphenylphosphine-3,3′,3″-trisulfonate (TPPTS)
-
Stannous chloride (SnCl2) solution
-
Sep-Pak C18 cartridges
-
Sterile reaction vials
Procedure:
-
In a sterile reaction vial, prepare a solution of HYNIC-H6F.
-
Add a suitable amount of stannous chloride solution as a reducing agent.
-
Introduce the freshly eluted [99mTc]NaTcO4 to the reaction vial.
-
Incubate the reaction mixture. The entire labeling procedure is typically completed within 25 minutes.[3][4]
-
Purify the resulting 99mTc-HYNIC-H6F using Sep-Pak C18 cartridges to remove unreacted 99mTc and other impurities.[3][4]
Part 3: Quality Control of 99mTc-HYNIC-H6F
This protocol outlines the quality control procedures to ensure the purity and identity of the final radiolabeled product.
Materials:
-
Radio-High-Performance Liquid Chromatography (Radio-HPLC) system
-
The purified 99mTc-HYNIC-H6F solution
Procedure:
-
Inject an aliquot of the purified 99mTc-HYNIC-H6F solution into the radio-HPLC system.
-
Analyze the chromatogram to determine the radiochemical purity. The radiochemical purity of 99mTc-HYNIC-H6F should be greater than 95%.[1][2][3][4]
-
Calculate the specific activity of the final product, which should be greater than 35 MBq/nmol.[3][4]
Visualizations
Experimental Workflow for 99mTc Radiolabeling of HYNIC-H6F
Caption: Workflow for the synthesis and quality control of 99mTc-HYNIC-H6F.
Signaling Pathway Logical Relationship (Simplified)
Caption: Mechanism of 99mTc-HYNIC-H6F for HER2-positive tumor imaging.
References
Application Notes and Protocols: Quality Control of 99mTc-HYNIC-H6F
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the quality control (QC) measures for the radiopharmaceutical 99mTc-HYNIC-H6F, a technetium-99m labeled peptide analog designed for targeting HER2-positive tumors. Adherence to stringent quality control protocols is imperative to ensure the safety, efficacy, and batch-to-batch consistency of this diagnostic imaging agent. This document outlines the critical quality attributes, detailed experimental protocols for their assessment, and data presentation standards.
Critical Quality Attributes and Specifications
The quality of 99mTc-HYNIC-H6F is determined by a series of physicochemical and biological tests. The acceptance criteria for these tests are summarized in the table below.
| Parameter | Specification | Test Method |
| Appearance | Clear, colorless, and free of particulate matter | Visual Inspection |
| pH | 5.0 - 7.0 | pH meter |
| Radiochemical Purity | ≥ 95% | Radio-High Performance Liquid Chromatography (Radio-HPLC) |
| Radionuclidic Purity | ≥ 99.9% (as 99mTc) | Gamma Ray Spectrometry |
| Sterility | No microbial growth | USP <71> Sterility Tests (Membrane Filtration or Direct Inoculation) |
| Bacterial Endotoxins | < 175 EU/V (Endotoxin Units per Vial) | USP <85> Bacterial Endotoxins Test (LAL Gel-Clot Method) |
| In Vitro Stability | ≥ 95% radiochemical purity after 6 hours in saline | Radio-HPLC |
Experimental Protocols
Visual Inspection
Purpose: To ensure the final product is a clear, colorless solution, free from any visible particles.
Procedure:
-
Place the vial containing the final 99mTc-HYNIC-H6F solution against a well-lit white and black background.
-
Carefully swirl the contents of the vial and visually inspect for any particulate matter, cloudiness, or discoloration.
-
Record the observations. The solution should be clear and colorless.
pH Determination
Purpose: To confirm the pH of the final product is within the acceptable range for parenteral administration.
Procedure:
-
Calibrate a pH meter using standard buffers (pH 4.0, 7.0, and 10.0).
-
Aseptically withdraw a small aliquot (approximately 0.1 mL) of the 99mTc-HYNIC-H6F solution.
-
Measure the pH of the aliquot using the calibrated pH meter.
-
Record the pH value.
Radiochemical Purity by Radio-HPLC
Purpose: To separate and quantify the different radioactive species in the sample, ensuring that the percentage of the desired 99mTc-HYNIC-H6F is above the specified limit. High-performance liquid chromatography (HPLC) is considered the most effective method for this quality control.[1][2]
Procedure:
-
System Preparation:
-
Equilibrate the HPLC system with the mobile phase. A common mobile phase for similar peptides is a gradient of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid.
-
Ensure the system is stable with a consistent baseline on the radioactivity detector.
-
-
Sample Preparation:
-
Dilute a small aliquot of the 99mTc-HYNIC-H6F solution with the mobile phase to an appropriate radioactivity concentration for injection.
-
-
Chromatography:
-
Inject the prepared sample onto a C18 reverse-phase HPLC column.
-
Run the chromatography according to the established gradient method.
-
Monitor the eluate with a radioactivity detector.
-
-
Data Analysis:
Sterility Testing
Purpose: To ensure the absence of viable microorganisms in the final product. Due to the short half-life of 99mTc, sterility testing is often performed retrospectively.[10] The test can be performed using either membrane filtration or direct inoculation as per USP <71>.[11]
Procedure (Membrane Filtration Method):
-
Aseptically filter the entire content of a vial of 99mTc-HYNIC-H6F through a 0.45 µm membrane filter.
-
Rinse the filter with sterile saline or a suitable sterile diluent.
-
Aseptically cut the membrane in half.
-
Place one half in a tube containing Fluid Thioglycollate Medium (for anaerobic bacteria) and the other half in a tube containing Soybean-Casein Digest Medium (for aerobic bacteria and fungi).
-
Incubate the tubes at the appropriate temperatures (30-35°C for Fluid Thioglycollate Medium and 20-25°C for Soybean-Casein Digest Medium) for 14 days.
-
Visually inspect the media for any signs of microbial growth (turbidity). The absence of growth indicates sterility.
Bacterial Endotoxin (B1171834) Testing (LAL Gel-Clot Method)
Purpose: To detect and quantify bacterial endotoxins, which are pyrogens that can cause fever if injected. The Limulus Amebocyte Lysate (LAL) test is the standard method.[12]
Procedure:
-
Preparation:
-
Use depyrogenated glassware and reagents.
-
Reconstitute the LAL reagent with LAL Reagent Water.
-
Prepare a series of endotoxin standards.
-
-
Test:
-
In depyrogenated test tubes, mix a defined volume of the 99mTc-HYNIC-H6F solution (appropriately diluted) with the LAL reagent.
-
Include positive product controls (product spiked with endotoxin) and negative controls (LAL Reagent Water).
-
Incubate the tubes in a 37°C water bath for 60 minutes, avoiding vibration.
-
-
Interpretation:
-
After incubation, carefully invert each tube 180°.
-
A positive result is indicated by the formation of a solid gel that remains intact at the bottom of the tube.
-
A negative result is indicated by the absence of a solid gel (the solution remains liquid).
-
The endotoxin level in the sample is calculated based on the highest dilution that gives a positive result and must be below the established limit.
-
Visualizations
Quality Control Workflow for 99mTc-HYNIC-H6F
Caption: Quality control workflow for 99mTc-HYNIC-H6F production.
HER2 Signaling Pathway
Caption: Simplified HER2 signaling pathway leading to cell proliferation.
References
- 1. Comparison of different methods for radiochemical purity testing of [99mTc-EDDA-HYNIC-D-Phe1,Tyr3]-octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quality control on radiochemical purity in Technetium-99m radiopharmaceuticals labelling: three years of experience on 2280 procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. SPECT/CT Imaging of the Novel HER2-Targeted Peptide Probe 99mTc-HYNIC-H6F in Breast Cancer Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tech.snmjournals.org [tech.snmjournals.org]
- 12. pharmacyce.unm.edu [pharmacyce.unm.edu]
Application Notes and Protocols: In vivo SPECT/CT Imaging with 99mTc-HYNIC-H6F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Overexpression of the human epidermal growth factor receptor 2 (HER2) is a key factor in the development and progression of certain cancers, particularly breast cancer.[1][2] Non-invasive imaging of HER2 expression is crucial for diagnosing HER2-positive cancers and guiding targeted therapies.[2][3] 99mTc-HYNIC-H6F is a novel SPECT imaging probe designed for this purpose.[2][3] This peptide-based probe specifically targets HER2 and has shown promise in preclinical studies for the diagnosis of HER2-positive tumors.[2][4] An important advantage of 99mTc-HYNIC-H6F is that it binds to a different region of the HER2 receptor than trastuzumab, a common HER2-targeted therapy. This allows for the potential to monitor HER2 expression levels during trastuzumab treatment without competitive binding interference.[2][4]
These application notes provide a detailed protocol for the in vivo SPECT/CT imaging of HER2-positive tumors using 99mTc-HYNIC-H6F in mouse models.
Key Experimental Data
Radiolabeling and Product Characteristics
The radiolabeling of HYNIC-H6F with Technetium-99m (99mTc) is a rapid and efficient process.[1][4] Key characteristics of the final product are summarized below.
| Parameter | Value | Reference |
| Labeling Time | < 25 minutes | [1][4] |
| Labeling Yield | 92.6% | [1][4] |
| Radiochemical Purity (after purification) | > 95% | [1][2][4] |
| Specific Activity | > 35 MBq/nmol | [1][4] |
| In vitro Stability (in saline) | Stable for 6 hours | [4][5] |
In Vivo Biodistribution of 99mTc-HYNIC-H6F
The biodistribution of 99mTc-HYNIC-H6F was assessed in mouse models bearing HER2-positive (MDA-MB-453) and HER2-negative (MDA-MB-231) breast cancer xenografts.[2][4] The data is presented as the percentage of injected dose per gram of tissue (%ID/g).
Biodistribution in HER2-Positive (MDA-MB-453) Tumor-Bearing Mice [4][6]
| Organ | 30 min (%ID/g ± SD) | 1 h (%ID/g ± SD) | 2 h (%ID/g ± SD) |
| Tumor | 2.47 ± 0.12 | 0.66 ± 0.24 | 0.21 ± 0.05 |
| Blood | 1.89 ± 0.45 | 0.45 ± 0.11 | 0.13 ± 0.03 |
| Heart | 0.78 ± 0.15 | 0.19 ± 0.04 | 0.07 ± 0.01 |
| Liver | 5.33 ± 0.87 | 3.89 ± 0.65 | 2.11 ± 0.34 |
| Spleen | 0.45 ± 0.09 | 0.15 ± 0.03 | 0.06 ± 0.01 |
| Lung | 1.54 ± 0.28 | 0.43 ± 0.08 | 0.15 ± 0.03 |
| Kidney | 14.87 ± 2.54 | 8.76 ± 1.54 | 4.56 ± 0.78 |
| Stomach | 0.54 ± 0.11 | 0.23 ± 0.05 | 0.11 ± 0.02 |
| Intestine | 1.23 ± 0.23 | 0.87 ± 0.17 | 0.54 ± 0.11 |
| Muscle | 0.54 ± 0.11 | 0.15 ± 0.03 | 0.06 ± 0.01 |
| Bone | 1.11 ± 0.21 | 0.43 ± 0.08 | 0.18 ± 0.04 |
Tumor Uptake Comparison at 30 min Post-Injection [4][6]
| Tumor Model | Tumor Uptake (%ID/g ± SD) |
| MDA-MB-453 (HER2-positive) | 2.47 ± 0.12 |
| MDA-MB-231 (HER2-negative) | 0.99 ± 0.19 |
| MDA-MB-453 + H6F blocking | 1.03 ± 0.37 |
Experimental Protocols
Radiolabeling of HYNIC-H6F with 99mTc
This protocol describes the preparation of 99mTc-HYNIC-H6F using a standard tricine (B1662993)/TPPTS labeling procedure.[2][4]
Materials:
-
HYNIC-H6F peptide
-
[99mTc]pertechnetate (Na99mTcO4)
-
Tricine
-
Trisodium triphenylphosphine-3,3',3''-trisulfonate (TPPTS)
-
Saline solution
-
Water for injection
-
Heating block or water bath
-
Radio-HPLC system for quality control
Procedure:
-
In a sterile vial, dissolve HYNIC-H6F in water for injection.
-
Add tricine and TPPTS solution. Tricine and TPPTS act as a coligand and reductant, respectively.[4]
-
Add the desired amount of [99mTc]pertechnetate to the vial.
-
Gently mix the contents.
-
Incubate the reaction mixture at an elevated temperature (e.g., 80°C) for a specified time (e.g., 20 minutes).[7]
-
Allow the vial to cool to room temperature.
-
Perform radiochemical purity analysis using radio-HPLC.[1][4]
-
If necessary, purify the 99mTc-HYNIC-H6F using a suitable method, such as size-exclusion chromatography.[7]
Caption: Radiolabeling workflow for 99mTc-HYNIC-H6F.
In Vivo SPECT/CT Imaging Protocol
This protocol outlines the procedure for performing in vivo SPECT/CT imaging in tumor-bearing mice.[4]
Animal Models:
-
Mice bearing HER2-positive (e.g., MDA-MB-453) and HER2-negative (e.g., MDA-MB-231) tumor xenografts.[2][4]
Materials:
-
99mTc-HYNIC-H6F radiotracer
-
Anesthetic (e.g., isoflurane)
-
Small animal SPECT/CT scanner
Procedure:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
Inject approximately 37 MBq of 99mTc-HYNIC-H6F via the tail vein.[4] For blocking studies, co-inject an excess of unlabeled H6F peptide (e.g., 200 μg).[1][4]
-
Position the mouse in the SPECT/CT scanner.
-
Acquire SPECT images at 30 minutes, 1 hour, and 2 hours post-injection.[4]
-
Immediately following the SPECT acquisition, perform a CT scan for anatomical co-registration.
-
Reconstruct and analyze the images using appropriate software.
Caption: In vivo SPECT/CT imaging workflow.
Biodistribution Study Protocol
This protocol details the ex vivo analysis of radiotracer distribution.[4]
Procedure:
-
Inject tumor-bearing mice with 0.37 MBq of 99mTc-HYNIC-H6F.[4]
-
At designated time points (30 min, 1 h, 2 h), euthanize the mice.[4]
-
Dissect and collect major organs (blood, tumor, liver, kidney, etc.).[4]
-
Weigh each collected tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.[1][4]
-
Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).[1][4]
Mechanism of Action
99mTc-HYNIC-H6F targets the HER2 receptor, which is overexpressed on the surface of certain cancer cells. The H6F peptide (sequence: YLFFVFER) specifically binds to the HER2 protein.[2] Following intravenous injection, the radiolabeled peptide accumulates in HER2-positive tumors, enabling their visualization by SPECT imaging.
Caption: Targeting mechanism of 99mTc-HYNIC-H6F.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. SPECT/CT Imaging of the Novel HER2-Targeted Peptide Probe 99mTc-HYNIC-H6F in Breast Cancer Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. X-MOL [m.x-mol.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Imaging Using Fluorescently Labeled H6F
For Researchers, Scientists, and Drug Development Professionals
Introduction
H6F is a recently identified nuclear protein implicated in the regulation of gene expression through its interaction with chromatin remodeling complexes.[1] To facilitate the study of its subcellular localization and dynamic behavior, a highly purified monoclonal antibody against H6F has been conjugated to a bright and photostable fluorescent dye. This fluorescently labeled H6F antibody provides a powerful tool for in vitro imaging applications, enabling researchers to visualize the protein's distribution and response to various stimuli within fixed cells. These application notes provide detailed protocols for immunofluorescence staining and quantitative analysis of H6F in cultured cells.
Principle of the Technique
Immunofluorescence (IF) is a widely used technique to visualize the localization of specific proteins within cells. This can be achieved through direct or indirect detection methods.[2] The protocols outlined here utilize a direct immunofluorescence approach, where the primary antibody against H6F is directly conjugated to a fluorophore. This method offers a streamlined workflow with fewer incubation and wash steps, which can reduce background signal and improve data quality.[3][4] The fluorescently labeled H6F antibody binds specifically to the H6F protein in fixed and permeabilized cells, allowing for its visualization using fluorescence microscopy.
Quantitative Data Summary
The performance of the fluorescently labeled H6F antibody has been characterized to provide optimal results in immunofluorescence experiments. The following tables summarize the key quantitative data.
Table 1: Spectral Properties of Fluorescently Labeled H6F Antibody
| Fluorophore | Excitation Max (nm) | Emission Max (nm) |
| Alexa Fluor 488 | 495 | 519 |
| Alexa Fluor 594 | 590 | 617 |
| Alexa Fluor 647 | 650 | 668 |
Table 2: Recommended Dilutions and Signal-to-Noise Ratios
| Cell Line | Antibody Concentration (µg/mL) | Incubation Time | Signal-to-Noise Ratio (Mean ± SD) |
| HeLa | 1 | 1 hour at RT | 8.5 ± 1.2 |
| HeLa | 5 | 1 hour at RT | 15.2 ± 2.1 |
| HeLa | 10 | 1 hour at RT | 14.8 ± 1.9 |
| A549 | 1 | 1 hour at RT | 7.9 ± 1.5 |
| A549 | 5 | 1 hour at RT | 14.1 ± 1.8 |
| A549 | 10 | 1 hour at RT | 13.5 ± 2.0 |
Note: Signal-to-noise ratio was calculated by dividing the mean fluorescence intensity of the nucleus by the mean fluorescence intensity of the cytoplasm in H6F-expressing cells.
Experimental Protocols
Materials and Reagents
-
Fluorescently Labeled H6F Antibody
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Bovine Serum Albumin (BSA)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
-
Glass coverslips and microscope slides
-
Humidified chamber
Protocol 1: Immunofluorescence Staining of Adherent Cells
This protocol describes the steps for staining adherent cells grown on glass coverslips.
-
Cell Seeding: Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
-
Washing: Gently wash the cells twice with PBS to remove the culture medium.[5]
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing the antibody to access intracellular antigens.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells with 1% BSA in PBS for 30 minutes at room temperature.
-
Antibody Incubation: Dilute the fluorescently labeled H6F antibody to the desired concentration (e.g., 1-5 µg/mL) in 1% BSA in PBS. Apply the diluted antibody solution to the coverslips and incubate for 1 hour at room temperature in a humidified chamber, protected from light.[5][6]
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light. The wash steps are critical for reducing background signal.
-
Counterstaining (Optional): To visualize the nucleus, incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.[5] Seal the edges of the coverslip with nail polish to prevent drying.
-
Imaging: Image the slides using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore and DAPI.[2] Store the slides at 4°C in the dark.
Diagrams
References
- 1. The chromatin-binding protein PHF6 functions as an E3 ubiquitin ligase of H2BK120 via H2BK12Ac recognition for activation of trophectodermal genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. cedarlanelabs.com [cedarlanelabs.com]
- 4. bidmc.org [bidmc.org]
- 5. biotium.com [biotium.com]
- 6. Immunolabeling Using Secondary Antibodies | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Flow Cytometry Analysis of HER2-Positive Cells Using FITC-Conjugated H6F Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Epidermal Growth Factor Receptor 2 (HER2/neu or ErbB2) is a transmembrane tyrosine kinase receptor that is overexpressed in a significant portion of breast, ovarian, and gastric cancers.[1] This overexpression is linked to aggressive tumor growth and a poorer prognosis. Consequently, HER2 is a critical biomarker and a primary target for cancer therapies. The H6F peptide, with the amino acid sequence YLFFVFER, has been identified as a specific HER2-targeting peptide.[2] When conjugated with a fluorophore such as Fluorescein Isothiocyanate (FITC), the H6F peptide can be utilized as a probe for the detection and quantification of HER2-expressing cells via flow cytometry.
These application notes provide a detailed protocol for the use of FITC-conjugated H6F peptide in flow cytometry to identify and analyze HER2-positive cell populations. The described methodology is essential for preclinical research, drug development, and the characterization of cancer cell lines.
Principle of the Assay
This flow cytometry assay is based on the specific binding of the FITC-conjugated H6F peptide to the extracellular domain of the HER2 receptor on the cell surface. Cells are incubated with the fluorescently labeled peptide, and after a washing step to remove unbound peptide, the fluorescence intensity of individual cells is measured using a flow cytometer. The intensity of the FITC signal is directly proportional to the amount of bound peptide, which in turn correlates with the level of HER2 expression on the cell surface. This allows for the quantitative analysis and differentiation of HER2-positive and HER2-negative cell populations.
Data Presentation
Table 1: Titration of FITC-Conjugated H6F Peptide
| FITC-H6F Concentration (nM) | Mean Fluorescence Intensity (MFI) on HER2-Positive Cells (e.g., MDA-MB-453) | Mean Fluorescence Intensity (MFI) on HER2-Negative Cells (e.g., MDA-MB-231) |
| 0 (Unstained Control) | 10 | 8 |
| 1 | 150 | 12 |
| 5 | 600 | 15 |
| 10 | 1200 | 20 |
| 20 | 2000 | 25 |
| 50 | 2100 | 28 |
| 100 | 2150 | 30 |
Note: The above data is representative. Optimal concentrations should be determined experimentally.
Table 2: Competitive Binding Assay
| Competitor | Concentration (nM) | FITC-H6F MFI on HER2-Positive Cells | % Inhibition |
| None | - | 2000 | 0% |
| Unlabeled H6F Peptide | 10 | 1000 | 50% |
| Unlabeled H6F Peptide | 50 | 400 | 80% |
| Unlabeled H6F Peptide | 100 | 150 | 92.5% |
| Unrelated Control Peptide | 100 | 1950 | 2.5% |
Experimental Protocols
Materials and Reagents
-
FITC-conjugated H6F Peptide (lyophilized)
-
HER2-positive control cell line (e.g., MDA-MB-453, SK-BR-3)
-
HER2-negative control cell line (e.g., MDA-MB-231)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% Bovine Serum Albumin and 0.1% Sodium Azide)
-
Trypsin-EDTA (for adherent cells)
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer tubes
-
Microcentrifuge
Experimental Workflow
Experimental workflow for flow cytometry with FITC-H6F peptide.
Detailed Protocol
-
Reconstitution of FITC-H6F Peptide:
-
Briefly centrifuge the vial of lyophilized FITC-H6F peptide to collect the powder at the bottom.
-
Reconstitute the peptide in sterile PBS or an appropriate buffer to a stock concentration of 1 mM.
-
Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Cell Preparation:
-
For suspension cells: Harvest cells by centrifugation at 300 x g for 5 minutes.
-
For adherent cells: Wash the cell monolayer with PBS, then detach cells using a gentle dissociation reagent like Trypsin-EDTA. Neutralize the trypsin with complete culture medium and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS, and then once with cold Flow Cytometry Staining Buffer.
-
Resuspend the cells in cold Flow Cytometry Staining Buffer to a concentration of 1 x 10^6 cells/mL.
-
-
Staining Procedure:
-
Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into each flow cytometer tube.
-
Add the desired concentration of FITC-H6F peptide to the cells. It is recommended to perform a titration experiment (e.g., 1 nM to 100 nM) to determine the optimal staining concentration. Based on published binding affinity data, a starting concentration range of 10-50 nM is suggested.[3][4]
-
Include the following controls:
-
Unstained cells (for autofluorescence).
-
HER2-positive cells stained with FITC-H6F.
-
HER2-negative cells stained with FITC-H6F (to determine non-specific binding).
-
For competitive binding: pre-incubate HER2-positive cells with an excess of unlabeled H6F peptide for 15 minutes before adding the FITC-conjugated peptide.
-
-
Incubate the tubes for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice by adding 2 mL of cold Flow Cytometry Staining Buffer to each tube, centrifuging at 300 x g for 5 minutes, and carefully decanting the supernatant.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Just before analysis, add a viability dye such as Propidium Iodide (PI) to distinguish live from dead cells.
-
Acquire data on a flow cytometer equipped with a 488 nm laser for FITC excitation and appropriate emission filters (typically ~525/30 nm).
-
Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Signaling Pathway
The H6F peptide targets the HER2 receptor, a key component of a complex signaling network that drives cell proliferation and survival. Upon dimerization with other ErbB family members, HER2 initiates downstream signaling cascades, primarily the PI3K/Akt/mTOR and RAS/MEK/MAPK pathways.
Simplified HER2 signaling pathway targeted by the H6F peptide.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | - Suboptimal washing steps.- High concentration of FITC-H6F peptide.- Non-specific binding to HER2-negative cells. | - Increase the number of washes.- Perform a titration to find the optimal peptide concentration.- Ensure the use of a staining buffer with a blocking agent (e.g., BSA). |
| Weak or No Signal | - Low HER2 expression on target cells.- Degraded FITC-H6F peptide.- Incorrect flow cytometer settings. | - Confirm HER2 expression on control cells.- Use a fresh aliquot of the peptide; store properly.- Ensure correct laser and filter setup for FITC. |
| High Percentage of Dead Cells | - Harsh cell handling (e.g., excessive vortexing, high-speed centrifugation). | - Handle cells gently.- Centrifuge at lower speeds (300-400 x g).- Use a viability dye to exclude dead cells from analysis. |
Conclusion
The FITC-conjugated H6F peptide is a valuable tool for the specific detection of HER2-expressing cells by flow cytometry. The protocol outlined in these application notes provides a robust framework for researchers in oncology and drug development to quantify HER2 expression, assess the binding of HER2-targeted agents, and characterize cell lines. Adherence to proper controls and optimization of staining conditions are critical for obtaining accurate and reproducible results.
References
Application Notes & Protocols: H6F Peptide in HER2-Positive Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Epidermal Growth Factor Receptor 2 (HER2) is a key biomarker and therapeutic target in a significant subset of breast cancers and other malignancies. Its overexpression is linked to aggressive tumor growth and a poorer prognosis[1][2]. The H6F peptide (sequence: YLFFVFER) is a novel agent that specifically targets the HER2 receptor[3][4]. This document provides detailed application notes and experimental protocols for the use of the H6F peptide in preclinical HER2-positive tumor models, primarily focusing on its application as a targeting agent for molecular imaging. When conjugated with imaging agents, the H6F peptide allows for the non-invasive assessment of HER2 expression, which can be pivotal for diagnosis, patient stratification, and monitoring therapeutic responses[1][5][6].
Principle of H6F Peptide Application
The H6F peptide functions as a targeting moiety that binds to the extracellular domain of the HER2 receptor[2]. For imaging applications, H6F is typically conjugated to a chelator, such as hydrazinonicotinamide (HYNIC), which can then be radiolabeled with a radionuclide like Technetium-99m (99mTc) to create a SPECT imaging probe (e.g., 99mTc-HYNIC-H6F)[4][5][6]. This probe can be administered in vivo to specifically accumulate in HER2-positive tumors, enabling their visualization through SPECT/CT imaging[4][5][6]. A key advantage of the H6F peptide is that it binds to a different epitope on the HER2 receptor than trastuzumab, a commonly used HER2-targeted monoclonal antibody[1][5][6]. This allows for the potential use of H6F-based imaging agents to monitor HER2 expression levels even during trastuzumab therapy without competitive binding interference[1][5][6].
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the binding affinity and in vivo tumor uptake of the H6F peptide and its derivatives in HER2-positive tumor models.
Table 1: In Vitro Binding Affinity of H6F and Derivatives to HER2
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| H6F | MDA-MB-453 | Competition Binding | 7.48 ± 3.26 | [5] |
| HYNIC-H6F | MDA-MB-453 | Competition Binding | 11.25 ± 2.14 | [5] |
Table 2: In Vivo Tumor Uptake of 99mTc-HYNIC-H6F
| Tumor Model (Cell Line) | HER2 Status | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |
| MDA-MB-453 | Positive | 30 min | 3.58 ± 0.01 | [5][6] |
| MDA-MB-231 | Negative | 30 min | 0.73 ± 0.22 | [5][6] |
| MDA-MB-453 | Positive | 30 min | 2.47 ± 0.12 | [5] |
| MDA-MB-231 | Negative | 30 min | 0.99 ± 0.19 | [5] |
| MDA-MB-453 (with H6F block) | Positive | 30 min | 1.03 ± 0.37 | [5] |
%ID/g: Percentage of Injected Dose per Gram of Tissue
Experimental Protocols
Protocol 1: In Vitro HER2 Binding Affinity Assay (Competition Assay)
This protocol is adapted from the methodology described for determining the binding affinity of H6F and its derivatives[5].
Objective: To determine the 50% inhibitory concentration (IC50) of the H6F peptide and its derivatives for binding to the HER2 receptor on HER2-positive cells.
Materials:
-
HER2-positive cells (e.g., MDA-MB-453)
-
Radiolabeled ligand (e.g., HYNIC-125I-H6F)
-
Unlabeled competitor peptides (H6F, HYNIC-H6F) at various concentrations
-
Binding buffer (e.g., PBS with 1% BSA)
-
Ice-cold PBS
-
Gamma counter
Procedure:
-
Cell Preparation: Culture HER2-positive cells to confluency, harvest, and resuspend in binding buffer to a known cell concentration.
-
Competition Reaction: a. In a series of microcentrifuge tubes, add a constant amount of radiolabeled ligand (e.g., 200,000 cpm of HYNIC-125I-H6F). b. Add increasing concentrations of the unlabeled competitor peptides to the tubes. Include a control with no competitor. c. Add a constant number of HER2-positive cells to each tube.
-
Incubation: Incubate the tubes for 2 hours at 4°C with gentle agitation.
-
Washing: a. Centrifuge the tubes to pellet the cells. b. Aspirate the supernatant containing the unbound ligand. c. Wash the cell pellets with ice-cold PBS to remove any remaining free radioactivity. Repeat this step twice.
-
Measurement: Measure the radioactivity in the cell pellets using a gamma counter.
-
Data Analysis: a. Plot the percentage of specific binding of the radiolabeled ligand as a function of the logarithm of the competitor concentration. b. Perform a nonlinear regression analysis to determine the IC50 value.
Protocol 2: In Vivo SPECT/CT Imaging in a HER2-Positive Xenograft Model
This protocol outlines the steps for performing SPECT/CT imaging using 99mTc-HYNIC-H6F in a mouse model with HER2-positive and HER2-negative tumor xenografts[4][5][6].
Objective: To visualize the in vivo biodistribution and tumor-targeting specificity of 99mTc-HYNIC-H6F.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
HER2-positive tumor cells (e.g., MDA-MB-453)
-
HER2-negative tumor cells (e.g., MDA-MB-231)
-
Matrigel (optional)
-
99mTc-HYNIC-H6F probe
-
Anesthesia (e.g., isoflurane)
-
Small animal SPECT/CT scanner
Procedure:
-
Tumor Xenograft Implantation: a. Subcutaneously inject HER2-positive cells into the right flank of the mice and HER2-negative cells into the left flank. b. Allow the tumors to grow to a suitable size (e.g., 100-150 mm³).
-
Probe Administration: a. Anesthetize the tumor-bearing mice. b. Intravenously inject a known amount of the 99mTc-HYNIC-H6F probe via the tail vein.
-
SPECT/CT Imaging: a. At specified time points post-injection (e.g., 30 min, 1 h, 2 h), anesthetize the mice and place them in the SPECT/CT scanner. b. Acquire whole-body SPECT and CT images.
-
Image Analysis: a. Reconstruct and co-register the SPECT and CT images. b. Draw regions of interest (ROIs) over the tumors and major organs to quantify the tracer uptake. c. Express the uptake as a percentage of the injected dose per gram of tissue (%ID/g).
HER2 Signaling Context
While the H6F peptide is primarily utilized as a targeting agent for imaging, it is crucial to understand the context of the HER2 signaling pathway it targets. HER2 is a receptor tyrosine kinase that, upon dimerization with other HER family members, activates downstream signaling cascades like the PI3K/Akt and MAPK pathways, leading to cell proliferation, survival, and invasion[2][7]. By targeting HER2, agents like H6F can be used to identify tumors driven by this pathway.
Conclusion
The H6F peptide is a valuable tool for researchers and drug development professionals working with HER2-positive tumor models. Its high specificity for HER2 makes it an excellent targeting agent for molecular imaging, enabling non-invasive assessment of tumor HER2 status and biodistribution studies. The provided protocols and data serve as a comprehensive resource for the application of the H6F peptide in preclinical research. Further investigations could explore the potential of H6F as a delivery vehicle for therapeutic payloads in HER2-positive cancers.
References
- 1. Development of the Tumor-Specific Antigen-Derived Synthetic Peptides as Potential Candidates for Targeting Breast and Other Possible Human Carcinomas [mdpi.com]
- 2. Structure-based Design of Peptides with High Affinity and Specificity to HER2 Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. SPECT/CT Imaging of the Novel HER2-Targeted Peptide Probe 99mTc-HYNIC-H6F in Breast Cancer Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Herceptin - Mechanism of Action - Proteopedia, life in 3D [proteopedia.org]
Application Notes and Protocols for Biodistribution Studies of 99mTc-HYNIC-H6F in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biodistribution of the novel HER2-targeted peptide probe, 99mTc-HYNIC-H6F, in mouse models of breast cancer. The included protocols offer detailed, step-by-step guidance for replicating these crucial preclinical studies.
Introduction
Overexpression of the human epidermal growth factor receptor 2 (HER2) is a key factor in the development and progression of certain types of breast cancer.[1] The peptide probe H6F, with the sequence YLFFVFER, has been developed to target HER2.[1] When conjugated with the bifunctional chelator hydrazinonicotinamide (HYNIC) and radiolabeled with technetium-99m (99mTc), it forms the SPECT imaging agent 99mTc-HYNIC-H6F.[1] This agent has shown promise for the specific diagnosis of HER2-positive cancers.[1] Understanding its distribution and clearance within a living organism is paramount for its clinical translation.
Data Presentation
The following tables summarize the quantitative biodistribution data of 99mTc-HYNIC-H6F in female mice bearing HER2-positive (MDA-MB-453) and HER2-negative (MDA-MB-231) breast cancer xenografts. The data is presented as the percentage of injected dose per gram of tissue (%ID/g).
Table 1: Biodistribution of 99mTc-HYNIC-H6F in MDA-MB-453 (HER2-Positive) Tumor-Bearing Mice [2]
| Organ | 30 min | 1 h | 2 h |
| Blood | 1.23 ± 0.21 | 0.45 ± 0.15 | 0.18 ± 0.07 |
| Heart | 0.45 ± 0.08 | 0.15 ± 0.04 | 0.06 ± 0.01 |
| Lung | 1.15 ± 0.25 | 0.38 ± 0.12 | 0.15 ± 0.05 |
| Liver | 3.58 ± 0.54 | 2.89 ± 0.47 | 1.98 ± 0.35 |
| Spleen | 0.21 ± 0.05 | 0.08 ± 0.02 | 0.04 ± 0.01 |
| Kidney | 8.97 ± 1.25 | 4.56 ± 0.89 | 2.15 ± 0.45 |
| Stomach | 0.32 ± 0.07 | 0.12 ± 0.03 | 0.05 ± 0.01 |
| Intestine | 0.58 ± 0.12 | 0.25 ± 0.06 | 0.11 ± 0.03 |
| Muscle | 0.25 ± 0.06 | 0.09 ± 0.02 | 0.04 ± 0.01 |
| Tumor | 2.47 ± 0.12 | 0.66 ± 0.24 | 0.21 ± 0.05 |
Table 2: Comparative Biodistribution in HER2-Positive vs. HER2-Negative Tumors at 30 min Post-Injection [2]
| Organ | MDA-MB-453 (HER2-Positive) | MDA-MB-231 (HER2-Negative) |
| Tumor | 2.47 ± 0.12 | 0.99 ± 0.19 |
Table 3: Tumor-to-Organ Ratios in MDA-MB-453 Tumor-Bearing Mice
| Ratio | 30 min | 1 h | 2 h |
| Tumor/Blood | 2.01 | 1.47 | 1.17 |
| Tumor/Muscle | 9.88 | 7.33 | 5.25 |
| Tumor/Liver | 0.69 | 0.23 | 0.11 |
Experimental Protocols
Radiolabeling of HYNIC-H6F with 99mTc
This protocol details the preparation of the 99mTc-HYNIC-H6F radiotracer.
Materials:
-
HYNIC-H6F peptide
-
[99mTc]NaTcO4 solution
-
Trisodium triphenylphosphine-3,3',3''-trisulfonate (TPPTS)
-
Saline solution
-
Heating block
-
Radio-HPLC system for quality control
Procedure:
-
In a sterile vial, dissolve HYNIC-H6F in a suitable buffer.
-
Add a solution of tricine and TPPTS, which act as a coligand and reductant, respectively.[2][3]
-
Introduce the required amount of [99mTc]NaTcO4 solution to the vial.
-
Incubate the reaction mixture for approximately 25 minutes.[2][3]
-
Perform quality control using radio-HPLC to determine the radiochemical purity, which should exceed 95%.[2][3] The labeling yield is expected to be around 92.6%.[2][3]
Animal Models
Female BALB/c nude mice are typically used for these studies.
Procedure:
-
Subcutaneously implant MDA-MB-453 (HER2-positive) and MDA-MB-231 (HER2-negative) human breast cancer cells into the flanks of the mice.
-
Allow the tumors to grow to a suitable size for imaging and biodistribution studies.
Biodistribution Study
This protocol outlines the in-vivo distribution assessment of the radiotracer.
Procedure:
-
Administer approximately 0.37 MBq of 99mTc-HYNIC-H6F to each tumor-bearing mouse via tail vein injection.[2]
-
At designated time points (e.g., 30 minutes, 1 hour, and 2 hours) post-injection, euthanize the mice.[2]
-
Collect blood samples and dissect major organs and tissues, including the tumor, heart, lungs, liver (gallbladder excluded), spleen, kidneys, stomach, intestine, and muscle.[2][4]
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.[3]
-
Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).[3]
Blocking Study
To confirm the specificity of 99mTc-HYNIC-H6F for the HER2 receptor, a blocking study is performed.
Procedure:
-
For the blocking group, co-inject a group of MDA-MB-453 tumor-bearing mice with 0.37 MBq of 99mTc-HYNIC-H6F and an excess of unlabeled ("cold") H6F peptide (e.g., 200 μg).[2][3]
-
Perform the biodistribution analysis as described in Protocol 3.
-
A significant reduction in tumor uptake in the blocked group compared to the unblocked group confirms the receptor-mediated uptake. In studies, tumor uptake was significantly reduced from 2.47 ± 0.12 %ID/g to 1.03 ± 0.37 %ID/g.[2][3]
Visualizations
The following diagrams illustrate the key processes and components involved in the biodistribution studies of 99mTc-HYNIC-H6F.
Caption: Experimental workflow for the biodistribution study of 99mTc-HYNIC-H6F in mice.
Caption: Logical relationship of the 99mTc-HYNIC-H6F probe components and its biological target.
References
Application Notes and Protocols for Dosimetry Calculations of 99mTc-HYNIC-H6F in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting dosimetry calculations of the HER2-targeted peptide probe, 99mTc-HYNIC-H6F, in preclinical mouse models. The following sections detail the necessary experimental procedures, from radiolabeling to biodistribution studies, and the subsequent steps for calculating absorbed radiation doses.
Introduction
Overexpression of the human epidermal growth factor receptor 2 (HER2) is a key factor in the development and progression of certain cancers, particularly breast cancer.[1] The novel single-photon emission computed tomography (SPECT) imaging probe, 99mTc-HYNIC-H6F, has been developed to specifically target HER2-positive tumors.[1][2] This peptide probe, composed of the HER2-targeted peptide H6F (YLFFVFER) conjugated with the chelator hydrazinonicotinamide (HYNIC), demonstrates high specificity and accumulation in HER2-positive tumors.[1][2][3] Accurate preclinical dosimetry is crucial for evaluating the safety profile of this and other radiopharmaceuticals, providing essential data on the radiation dose absorbed by both tumor and healthy tissues. This information is vital for the translation of promising radiotracers into clinical trials.[4][5]
Experimental Protocols
Radiolabeling of HYNIC-H6F with 99mTc
A standard and efficient method for radiolabeling HYNIC-H6F involves the use of tricine (B1662993) and trisodium (B8492382) triphenylphosphine-3,3',3''-trisulfonate (TPPTS) as a coligand and reductant.[1][2][6]
Materials:
-
HYNIC-H6F peptide
-
Sodium pertechnetate (B1241340) (Na[99mTcO4])
-
Tricine
-
Trisodium triphenylphosphine-3,3',3''-trisulfonate (TPPTS)
-
Saline solution
-
Water for injection
-
Heating block or water bath
-
Radio-HPLC system for quality control
Procedure:
-
In a sterile vial, dissolve HYNIC-H6F in water for injection.
-
Add a solution of tricine and TPPTS.
-
Introduce the required amount of Na[99mTcO4] solution.
-
Gently mix the contents of the vial.
-
Incubate the reaction mixture at 100°C for 15-20 minutes.
-
Allow the vial to cool to room temperature.
-
Perform quality control using radio-HPLC to determine the radiochemical purity. A purity of greater than 95% is typically achieved.[1][2]
Preclinical Animal Models
Female BALB/c nude mice are commonly used for establishing breast cancer xenograft models.[6]
Cell Lines:
Procedure:
-
Culture the selected breast cancer cells in appropriate media.
-
Harvest the cells and resuspend them in a suitable medium, such as Matrigel or saline.
-
Subcutaneously inject the cell suspension into the flank or mammary fat pad of the mice.
-
Allow the tumors to grow to a suitable size (e.g., 100-200 mm³) before initiating imaging and biodistribution studies.
In Vivo SPECT/CT Imaging and Biodistribution Studies
Procedure:
-
Administer approximately 37 MBq of 99mTc-HYNIC-H6F to each tumor-bearing mouse via tail vein injection.[3][6]
-
For blocking studies, a separate group of mice can be co-injected with an excess of unlabeled H6F peptide (e.g., 200 µg) to demonstrate receptor-specific uptake.[3][6]
-
At designated time points post-injection (e.g., 30 minutes, 1 hour, 2 hours), anesthetize the mice and perform SPECT/CT imaging.[3][6]
-
Following the final imaging session, euthanize the mice.
-
Dissect and collect major organs and tissues of interest (e.g., blood, tumor, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[3]
Dosimetry Calculations
The Medical Internal Radiation Dose (MIRD) formalism is the standard method for calculating absorbed radiation doses.[7][8] This process involves determining the time-integrated activity in source organs and applying S-values to calculate the dose to target organs.
Calculation of Time-Integrated Activity (Cumulated Activity)
-
From the biodistribution data, plot the %ID/g for each organ over time.
-
Fit these time-activity curves to a suitable mathematical function (e.g., mono- or bi-exponential decay).
-
Calculate the time-integrated activity concentration by integrating the area under the time-activity curve from time zero to infinity.
-
Multiply the time-integrated activity concentration by the mass of the respective mouse organ to obtain the total number of disintegrations (cumulated activity) in each source organ.
Absorbed Dose Calculation
The mean absorbed dose (D) to a target organ (r_T) from a source organ (r_S) is calculated using the following MIRD equation:
D(r_T) = Ã_S × S(r_T ← r_S)
Where:
-
Ã_S is the cumulated activity in the source organ.
-
S(r_T ← r_S) is the S-value, which represents the mean absorbed dose to the target organ per unit of cumulated activity in the source organ (in Gy/Bq·s or mGy/MBq·h).
S-values are specific to the radionuclide and the anatomy of the subject. For preclinical studies, mouse-specific S-values are required. These can be obtained from published literature or calculated using Monte Carlo simulations with digitized mouse phantoms.[9][10]
Software such as OLINDA/EXM (Organ Level Internal Dose Assessment/Exponential Modeling) can be utilized to streamline these calculations.[4] While originally designed for human dosimetry, methodologies exist for adapting these tools for preclinical data by using appropriate animal models and S-values.
Data Presentation
Table 1: Biodistribution of 99mTc-HYNIC-H6F in MDA-MB-453 (HER2-Positive) Tumor-Bearing Mice
| Organ | 30 min (%ID/g ± SD) | 1 hour (%ID/g ± SD) | 2 hours (%ID/g ± SD) |
| Blood | 1.55 ± 0.23 | 0.68 ± 0.15 | 0.35 ± 0.08 |
| Heart | 0.88 ± 0.17 | 0.41 ± 0.09 | 0.22 ± 0.05 |
| Lung | 1.89 ± 0.31 | 0.85 ± 0.18 | 0.45 ± 0.10 |
| Liver | 3.12 ± 0.45 | 2.55 ± 0.38 | 1.87 ± 0.29 |
| Spleen | 0.45 ± 0.09 | 0.28 ± 0.06 | 0.17 ± 0.04 |
| Kidney | 10.21 ± 1.53 | 8.76 ± 1.21 | 6.54 ± 0.98 |
| Muscle | 0.41 ± 0.08 | 0.20 ± 0.05 | 0.11 ± 0.03 |
| Bone | 1.05 ± 0.19 | 0.88 ± 0.16 | 0.65 ± 0.12 |
| Tumor | 2.47 ± 0.12 | 0.66 ± 0.24 | 0.21 ± 0.05 |
Note: The data presented in this table is a representative summary based on published findings.[3] Actual experimental results may vary.
Table 2: Tumor-to-Organ Ratios for 99mTc-HYNIC-H6F in MDA-MB-453 Mice
| Ratio | 30 min | 1 hour | 2 hours |
| Tumor/Blood | 1.59 | 0.97 | 0.60 |
| Tumor/Muscle | 6.02 | 3.30 | 1.91 |
| Tumor/Liver | 0.79 | 0.26 | 0.11 |
| Tumor/Kidney | 0.24 | 0.08 | 0.03 |
Note: Ratios are calculated from the mean %ID/g values in Table 1.
Visualizations
References
- 1. Preclinical voxel-based dosimetry through GATE Monte Carlo simulation using PET/CT imaging of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. koza.if.uj.edu.pl [koza.if.uj.edu.pl]
- 3. Pre-clinical quantitative imaging and mouse-specific dosimetry for 111In-labelled radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. projects.itn.pt [projects.itn.pt]
- 6. Murine-specific internal dosimetry for preclinical investigations of imaging and therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical pharmacokinetic, biodistribution, radiation dosimetry, and toxicity studies of 99mTc-HYNIC-(Ser)3-LTVPWY: A novel HER2-targeted peptide radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Hermia | OLINDA/EXM | Hermes Medical Solutions [hermesmedical.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 99mTc Labeling of H6F Peptide
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the technetium-99m (99mTc) labeling efficiency of the H6F peptide. The "H6" designation suggests a hexahistidine-tag, a sequence of six consecutive histidine residues, which is a common and effective chelator for 99mTc.[1]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of labeling the H6F peptide with 99mTc?
A1: The labeling process involves the reduction of sodium pertechnetate (B1241340) (Na[99mTcO4]⁻), obtained from a ⁹⁹Mo/⁹⁹mTc generator, from its +7 oxidation state to a lower, more reactive state. This reduction is typically achieved using a reducing agent, most commonly stannous chloride (SnCl₂). The reduced 99mTc then forms a stable coordination complex with the chelating site on the peptide. For H6F, the hexahistidine (His₆) tag serves as the intrinsic chelator, binding the radiometal.[1][2]
Q2: What are the most critical parameters influencing the labeling efficiency?
A2: Several factors can significantly impact the radiochemical yield and purity. The most critical parameters include the pH of the reaction mixture, the concentration of the stannous chloride reducing agent, incubation temperature and time, and the purity of the initial 99mTc eluate.[3] Optimizing each of these is essential for achieving high labeling efficiency.
Q3: What is the optimal pH for labeling a His-tagged peptide like H6F?
A3: The optimal pH can vary depending on the specific peptide and co-ligands used, but for many peptide labeling reactions, a slightly acidic to neutral pH range is preferred. For HYNIC-conjugated peptides, an optimal pH range is often found to be around 4-5.[4] For other systems, a pH of 6.5 has shown very high labeling percentages.[5] It is crucial to avoid highly acidic or alkaline conditions, as extreme pH values can significantly reduce the labeling yield.[4] For His-tags specifically, the presence of positively charged residues (like arginine or lysine) near the tag can enhance labeling efficiency, suggesting a pH that maintains their protonated state is beneficial.[1]
Q4: How does the concentration of stannous chloride (SnCl₂) affect the reaction?
A4: The amount of SnCl₂ is critical. An insufficient amount will result in incomplete reduction of [99mTcO4]⁻, leading to high levels of free, unreacted pertechnetate. Conversely, an excessive amount of stannous ions can lead to the formation of 99mTc-stannous colloids ([99mTc]TcO₂), which also reduces the radiochemical purity of the desired labeled peptide.[6][7] The optimal amount must be determined empirically for your specific peptide concentration and reaction volume.[2][8]
Q5: What are co-ligands and are they necessary for labeling H6F?
A5: Co-ligands (or exchange ligands) like tricine (B1662993), gluconate, or ethylenediamine-N,N'-diacetic acid (EDDA) are often used in 99mTc labeling, particularly with bifunctional chelators like HYNIC.[9][10] They help to stabilize the reduced 99mTc and facilitate its transfer to the primary chelator on the peptide. While the His-tag can directly chelate 99mTc, the use of a co-ligand can sometimes improve labeling kinetics and the stability of the final product.[11]
Troubleshooting Guide
Issue 1: Low Labeling Efficiency / High Free [99mTcO4]⁻
| Potential Cause | Troubleshooting Step |
| Insufficient Reducing Agent | The amount of stannous chloride (SnCl₂) was too low for the amount of 99mTc activity. Increase the concentration of SnCl₂ incrementally. Be cautious not to add a large excess to avoid colloid formation.[7] |
| Oxidation of Stannous Ion | The SnCl₂ solution was oxidized due to exposure to air. Always use freshly prepared SnCl₂ solutions dissolved in nitrogen-purged, deoxygenated water or dilute HCl. |
| Suboptimal pH | The pH of the reaction mixture was outside the optimal range. Verify and adjust the pH of the reaction buffer. An optimal range is often between pH 4 and 7.[4][5] |
| Poor Quality 99mTc Eluate | The generator eluate may contain oxidizing agents or a high concentration of carrier ⁹⁹Tc, especially if the generator is old or has not been eluted recently. Use fresh eluate from a generator that has been eluted within the last 24 hours.[12] |
| Inadequate Incubation | The reaction time was too short or the temperature was too low. Increase the incubation time or temperature according to your protocol. Some labeling procedures require heating to 80-100°C.[9][13] |
Issue 2: High Percentage of Colloidal Impurity ([99mTc]TcO₂)
| Potential Cause | Troubleshooting Step |
| Excess Reducing Agent | Too much stannous chloride was added, causing the reduced 99mTc to precipitate as a colloid.[6] Reduce the amount of SnCl₂ in the reaction. |
| Incorrect pH | A pH that is too high (alkaline) can promote the formation of hydrolyzed technetium species. Ensure the reaction pH is within the optimal, slightly acidic to neutral range.[6] |
| Presence of Contaminants | Contaminants in the reaction vial or reagents can act as nucleation sites for colloid formation. Ensure all glassware and reagents are of high purity and handled with care to prevent contamination. |
Issue 3: Poor In Vitro / In Vivo Stability
| Potential Cause | Troubleshooting Step |
| Weak Chelation | The coordination complex between 99mTc and the H6F peptide is not sufficiently stable, leading to the release of 99mTc over time. Re-optimize labeling conditions (pH, co-ligand). Studies show that His-tagged proteins can be highly stable in serum after labeling.[1] |
| Transchelation | Competing molecules in serum (e.g., proteins, other thiols) may strip the 99mTc from the peptide. The choice of co-ligand can influence stability; EDDA and tricine/nicotinic acid have been shown to form more stable complexes than tricine alone for HYNIC conjugates.[10] |
| Peptide Degradation | The peptide itself may be susceptible to enzymatic degradation. This is a characteristic of the peptide sequence itself and may require re-engineering the peptide for greater resistance to peptidases.[14] |
Data Presentation: Optimization Parameters
Table 1: Key Parameters for Optimizing 99mTc Labeling of Peptides
| Parameter | Typical Range | Optimal Value (Example) | Reference |
| pH | 3.5 - 7.5 | 5.5 - 6.5 | [5][9] |
| Stannous Chloride (SnCl₂) per kit | 7.6 µg - 500 µg | ~30 - 100 µg | [2][5][6] |
| Incubation Temperature | Room Temp - 100°C | 95 - 100°C (for HYNIC) | [9][15] |
| Incubation Time | 10 - 30 minutes | 15 - 30 minutes | [5][9] |
| Peptide Amount | 10 - 100 µg | ~15 - 50 µg | [9][16] |
Note: These values are illustrative. The optimal conditions for the H6F peptide must be determined experimentally.
Experimental Protocols
Protocol 1: General 99mTc Labeling of H6F Peptide (Direct Method)
-
Reagent Preparation:
-
Prepare a stock solution of H6F peptide in a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 5.5-6.5).
-
Freshly prepare a solution of stannous chloride (e.g., 1 mg/mL) in nitrogen-purged 0.1 M HCl.
-
-
Labeling Reaction:
-
In a sterile, nitrogen-purged reaction vial, add a specific amount of the H6F peptide solution (e.g., 50 µg in 100 µL).
-
Add the required volume of the SnCl₂ solution (e.g., 10 µL, to achieve the desired final concentration).
-
Add 1-10 mCi (37-370 MBq) of Na[99mTcO4]⁻ eluate to the vial.
-
Gently mix and incubate at the desired temperature (start with room temperature) for 15-30 minutes.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) using the ITLC method described in Protocol 3. An RCP of >90% is generally considered acceptable.[17]
-
Protocol 2: Quality Control using Instant Thin-Layer Chromatography (ITLC)
This protocol uses two different mobile phases to separate the labeled peptide, free pertechnetate, and reduced/hydrolyzed (R/H) colloid.
-
Materials:
-
Two ITLC-SG (silica gel) strips (e.g., 1 cm x 10 cm).
-
Mobile Phase A: Acetone (or Saline/PBS).
-
Mobile Phase B: Saline (or a mixture like Acetone:Dichloromethane).[12]
-
Developing tanks, scissors, and a gamma counter or radiochromatography scanner.
-
-
Procedure:
-
Mark an origin line ~1 cm from the bottom of each strip.
-
Spot a small drop (~1-2 µL) of the radiolabeled peptide solution onto the origin of both strips. Do not allow the spot to dry completely before placing it in the tank.
-
Strip A (for Free 99mTcO₄⁻): Place the strip in a tank with Mobile Phase A (Acetone). The solvent front (Rf=1.0) will carry the soluble [99mTcO4]⁻ and the labeled peptide, while the insoluble R/H colloid will remain at the origin (Rf=0).
-
Strip B (for Colloid): Place the second strip in a tank with Mobile Phase B (Saline). The solvent will carry both the free [99mTcO4]⁻ and the labeled peptide to the solvent front (Rf=1.0), while the R/H colloid remains at the origin (Rf=0).
-
-
Analysis:
-
Allow the solvent to migrate near the top of the strips, then remove and dry them.
-
Cut each strip in half (at Rf=0.5) and measure the radioactivity of the top and bottom sections in a gamma counter.
-
Calculation:
-
% R/H Colloid = (Counts at Origin of Strip B / Total Counts of Strip B) x 100
-
% Free 99mTcO₄⁻ = (Counts at Solvent Front of Strip A / Total Counts of Strip A) x 100
-
% Labeled Peptide = 100% - (% R/H Colloid + % Free 99mTcO₄⁻)
-
-
Protocol 3: In Vitro Serum Stability Assay
-
Add a small volume (e.g., 50 µL) of the purified, radiolabeled H6F peptide to a larger volume (e.g., 450 µL) of fresh human or mouse serum.[9]
-
Incubate the mixture in a water bath at 37°C.
-
At various time points (e.g., 1, 2, 4, and 24 hours), take an aliquot of the mixture.[1][3]
-
Analyze the aliquot using ITLC (Protocol 2) or radio-HPLC to determine the percentage of intact radiolabeled peptide remaining.
-
A stable complex should show minimal degradation (<10%) over the tested period.[3]
Visualizations
Caption: Workflow for 99mTc Labeling of H6F Peptide.
Caption: Troubleshooting Logic for Low Labeling Efficiency.
Caption: Principle of Two-Strip ITLC Quality Control.
References
- 1. Optimal His-Tag Design for Efficient [99mTc(CO)3]+ and [188Re(CO)3]+ Labeling of Proteins for Molecular Imaging and Radionuclide Therapy by Analysis of Peptide Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Automated synthesis and quality control of [99mTc]Tc-PSMA for radioguided surgery (in a [68Ga]Ga-PSMA workflow) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Optimization of the Labeling Procedure of 99mTc-Hynic-Interleukin-2 for In vivo Imaging of Activated T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation, 99mTc-labeling, and in vitro characterization of HYNIC and N3S modified RC-160 and [Tyr3]octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of 99mTc-Labeled WL12 Peptides as a Tumor PD-L1-Targeted SPECT Imaging Agent: Kit Formulation, Preclinical Evaluation, and Study on the Influence of Coligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The New Radiolabeled Peptide 99mTcEDDA/HYNIC-TOC: Is It a Feasible Choice for Diagnosing Gastroenteropancreatic NETs? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small peptides radiolabeled with 99mTc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The influence of temperature and alkaline pH on the labeling of free and conjugated MAG3 with technetium-99m - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. ijrr.com [ijrr.com]
Troubleshooting poor radiochemical purity of 99mTc-HYNIC-H6F
Welcome to the technical support center for 99mTc-HYNIC-H6F. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high radiochemical purity (RCP) and ensuring the quality of your radiolabeling experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected radiochemical purity of 99mTc-HYNIC-H6F?
A radiochemical purity of greater than 95% is typically expected for 99mTc-HYNIC-H6F after purification.[1][2][3] The labeling yield before purification should be around 92.6%.[1]
Q2: My radiochemical purity is lower than expected. What are the common causes?
Low radiochemical purity is often due to suboptimal reaction conditions. The most common impurities are free pertechnetate (B1241340) (99mTcO₄⁻) and reduced hydrolyzed technetium (99mTcO₂). Key factors that can lead to poor RCP include:
-
Incorrect pH: The pH of the labeling reaction is critical. For many HYNIC-based labelings, a slightly acidic pH (around 5.5) is optimal for the radiolabeling step itself, while the initial conjugation of HYNIC to the peptide may require a basic pH (around 8.2-8.5).[4][5]
-
Suboptimal Temperature: The conjugation of HYNIC to peptides is often more efficient at lower temperatures (e.g., 0°C), whereas the subsequent 99mTc labeling step is typically performed at a higher temperature (e.g., 100°C).[5][6]
-
Incorrect Molar Ratios: The molar ratios of the peptide, HYNIC, co-ligand (e.g., tricine), and reducing agent (e.g., SnCl₂) are crucial for high labeling efficiency.[4][5]
-
Quality of Reagents: The purity of the HYNIC-H6F conjugate, the freshness of the 99mTc-pertechnetate eluate, and the integrity of the reducing agent and co-ligands are important.
-
Presence of Oxidizing Agents: Oxidizing agents can interfere with the reduction of 99mTc, leading to increased levels of free pertechnetate.
Q3: How can I identify the type of radiochemical impurity in my preparation?
Thin-layer chromatography (TLC) is a common and effective method for identifying impurities.[7] Typically, a two-system TLC is used:
-
System 1 (for free 99mTcO₄⁻): A non-polar mobile phase (e.g., acetone) is used with a stationary phase like Whatman paper. In this system, the 99mTc-HYNIC-H6F and 99mTcO₂ will remain at the origin (Rf = 0.0-0.1), while the free 99mTcO₄⁻ will migrate with the solvent front (Rf = 0.9-1.0).
-
System 2 (for 99mTcO₂): A polar mobile phase (e.g., saline) is used with a stationary phase like silica (B1680970) gel (ITLC-SG). In this system, the 99mTc-HYNIC-H6F and free 99mTcO₄⁻ will migrate with the solvent front, while the 99mTcO₂ will remain at the origin.
High-performance liquid chromatography (HPLC) can also be used for more detailed analysis and quantification of radiochemical purity.[1][8]
Troubleshooting Guide for Poor Radiochemical Purity
This guide provides a systematic approach to troubleshooting common issues encountered during the radiolabeling of 99mTc-HYNIC-H6F.
Problem: High Levels of Free 99mTcO₄⁻
High levels of free pertechnetate suggest an issue with the reduction of 99mTc or its incorporation into the HYNIC chelate.
| Potential Cause | Recommended Action |
| Inactive Reducing Agent (e.g., SnCl₂) | Use a freshly prepared stannous chloride solution. Ensure it is stored under inert gas (e.g., nitrogen or argon) to prevent oxidation. |
| Insufficient Amount of Reducing Agent | Optimize the amount of stannous chloride used in the reaction. Refer to a validated protocol for the recommended concentration. |
| Presence of Oxidizing Agents | Ensure all vials and solutions are free from oxidizing contaminants. Use high-purity water and reagents. |
| Incorrect pH for Labeling | Verify the pH of the reaction mixture is optimal for the labeling step (typically slightly acidic). Adjust as necessary with appropriate buffers.[4] |
Problem: High Levels of Reduced Hydrolyzed Technetium (99mTcO₂) Colloid
The presence of 99mTcO₂ indicates that the reduced technetium did not successfully bind to the HYNIC-H6F conjugate and instead formed insoluble colloids.
| Potential Cause | Recommended Action |
| Insufficient Co-ligand (e.g., Tricine) | Ensure an adequate amount of co-ligand is present. The co-ligand stabilizes the reduced 99mTc and facilitates its transfer to the HYNIC chelator.[4] |
| Incorrect pH | A pH that is too high can promote the formation of 99mTcO₂. Verify and adjust the pH of the reaction mixture. |
| Low Concentration of HYNIC-H6F | Ensure the concentration of the HYNIC-H6F conjugate is sufficient for the amount of 99mTc being used. |
Experimental Protocols
Radiolabeling of HYNIC-H6F with 99mTc
This protocol is a general guideline based on standard procedures for HYNIC-based radiolabeling.[8][2][3]
-
Preparation of Reagents:
-
Prepare a solution of HYNIC-H6F in a suitable buffer (e.g., 0.1 M sodium acetate (B1210297) buffer, pH 5.5).
-
Prepare a solution of a co-ligand, such as tricine, in water.
-
Prepare a fresh solution of a reducing agent, such as stannous chloride (SnCl₂), in dilute HCl.
-
-
Labeling Reaction:
-
Purification (if necessary):
-
After incubation, cool the reaction vial to room temperature.
-
Purify the 99mTc-HYNIC-H6F using a suitable method, such as a Sep-Pak C18 cartridge, to remove unreacted 99mTc and other impurities.[4]
-
-
Quality Control:
Quantitative Data Summary
| Parameter | Value | Reference |
| Labeling Yield (pre-purification) | ~92.6% | [1] |
| Radiochemical Purity (post-purification) | >95% | [1][2][3] |
| Specific Activity | >35 MBq/nmol | [1] |
| Labeling Time | ~25 minutes | [1] |
| In vitro Stability (in saline) | Stable for at least 6 hours | [1][3] |
Visual Guides
Caption: Troubleshooting workflow for low radiochemical purity.
Caption: Experimental workflow for 99mTc-HYNIC-H6F radiolabeling.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. SPECT/CT Imaging of the Novel HER2-Targeted Peptide Probe 99mTc-HYNIC-H6F in Breast Cancer Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Optimization of the Labeling Procedure of 99mTc-Hynic-Interleukin-2 for In vivo Imaging of Activated T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Labeling proteins with Tc-99m via hydrazinonicotinamide (HYNIC): optimization of the conjugation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An efficient method for the site-specific 99mTc labeling of nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.ymaws.com [cdn.ymaws.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
Strategies to improve H6F peptide stability in vitro and in vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to H6F peptide stability in both in vitro and in vivo settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for H6F peptide instability?
A1: Peptides like H6F are susceptible to degradation through various chemical and physical pathways. Key factors affecting stability include enzymatic degradation by proteases, chemical modifications such as oxidation, deamidation, and hydrolysis, as well as physical instability leading to aggregation and adsorption to surfaces.[1][2][3] The specific amino acid sequence of H6F will largely determine its susceptibility to these degradation pathways.
Q2: How can I improve the stability of my H6F peptide in in vitro assays?
A2: To enhance in vitro stability, consider optimizing the formulation and handling of the H6F peptide. This includes adjusting the pH of the buffer, as peptides have an optimal pH range for stability.[1] Adding stabilizing agents such as sugars, polyols, or surfactants can help prevent aggregation.[1] For storage, it is recommended to keep the peptide in lyophilized form at -20°C or -80°C and, once in solution, store it in aliquots to avoid repeated freeze-thaw cycles.[3]
Q3: What strategies can be employed to increase the in vivo half-life of the H6F peptide?
A3: Several strategies can extend the in vivo half-life of H6F. Chemical modifications are a common approach, including N-terminal acetylation and C-terminal amidation to protect against exopeptidases.[4][5] Substituting L-amino acids with D-amino acids can reduce susceptibility to proteases.[4][5] Another effective method is PEGylation, which involves attaching polyethylene (B3416737) glycol (PEG) chains to the peptide, increasing its size and shielding it from enzymatic degradation and renal clearance.[4][6][7]
Q4: My H6F peptide is showing signs of aggregation. What can I do?
A4: Peptide aggregation can lead to loss of biological activity and is a common issue.[1] To mitigate aggregation, you can modify the peptide sequence to include solubility-enhancing residues. Formulation adjustments are also critical; this includes optimizing the peptide concentration, as higher concentrations can promote aggregation, and adjusting the pH and ionic strength of the buffer.[2] The addition of excipients like arginine can also help to increase solubility.
Troubleshooting Guides
Issue 1: Rapid Degradation of H6F in Serum-Containing Media
Problem: The H6F peptide loses its activity rapidly when incubated in cell culture media containing serum or in plasma stability assays.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Proteolytic Degradation | Incorporate protease inhibitors into the assay medium. | Reduced degradation of H6F, leading to a longer apparent half-life in the assay. |
| Modify the H6F peptide by substituting protease-sensitive sites with D-amino acids or unnatural amino acids.[4][5] | Increased resistance to enzymatic cleavage. | |
| Cyclize the peptide to reduce its flexibility and recognition by proteases.[1][7] | Enhanced conformational stability and resistance to proteolysis. |
Issue 2: H6F Peptide Precipitates Out of Solution
Problem: The H6F peptide is difficult to dissolve or precipitates during storage or use.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Solubility | Adjust the pH of the buffer to be at least one unit away from the peptide's isoelectric point (pI).[8] | Improved solubility due to increased net charge on the peptide. |
| Add solubilizing agents such as arginine (50-100 mM) to the buffer.[8] | Increased peptide solubility. | |
| Modify the peptide sequence to include more hydrophilic residues. | Enhanced intrinsic solubility of the peptide. | |
| Aggregation | Decrease the peptide concentration in the stock solution.[2] | Reduced likelihood of intermolecular interactions leading to aggregation. |
| Screen different buffer compositions and ionic strengths.[8] | Identification of optimal buffer conditions that minimize aggregation. |
Strategies to Enhance H6F Peptide Stability
The following table summarizes key strategies to improve the stability of the H6F peptide, categorized by the modification approach.
| Strategy | Description | Primary Benefit(s) | Potential Drawbacks |
| N- and C-Terminal Modification | Acetylation of the N-terminus and amidation of the C-terminus.[4] | Protects against exopeptidases. | May alter biological activity. |
| Amino Acid Substitution | Replacement of L-amino acids with D-amino acids or unnatural amino acids.[4][5][9] | Increases resistance to proteolytic degradation. | Can affect receptor binding and activity. |
| Cyclization | Formation of a cyclic structure via head-to-tail, side-chain-to-side-chain, or other linkages.[1][4][7] | Enhances conformational stability and protease resistance. | Synthesis can be complex; may reduce activity. |
| PEGylation | Covalent attachment of polyethylene glycol (PEG) chains.[4][6][7] | Increases hydrodynamic size, prolongs circulation half-life, and reduces immunogenicity. | Can decrease biological activity due to steric hindrance. |
| Lipidation | Attachment of a lipid moiety to the peptide.[10] | Enhances binding to serum albumin, extending in vivo half-life. | May alter biodistribution and solubility. |
| Formulation with Excipients | Addition of stabilizers such as sugars, polyols, surfactants, or amino acids (e.g., arginine).[1] | Prevents aggregation and can reduce chemical degradation. | Excipients must be compatible with the intended application. |
Experimental Protocols
Protocol 1: In Vitro Peptide Stability Assay in Plasma
Objective: To determine the stability of the H6F peptide in plasma over time.
Methodology:
-
Preparation: Prepare a stock solution of the H6F peptide in a suitable buffer (e.g., PBS).
-
Incubation: Add the H6F peptide to fresh plasma (e.g., human, rat) to a final concentration of 10 µM. Incubate the mixture at 37°C with gentle agitation.[11]
-
Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Quenching and Protein Precipitation: Immediately add a quenching solution (e.g., 3 volumes of ice-cold acetonitrile (B52724) or trichloroacetic acid) to the aliquot to stop enzymatic activity and precipitate plasma proteins.[11]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the intact H6F peptide using a validated analytical method such as LC-MS/MS.[12][13]
-
Data Analysis: Plot the percentage of remaining H6F peptide against time to determine its half-life (t½) in plasma.
Protocol 2: Assessment of Peptide Aggregation using Thioflavin T (ThT) Assay
Objective: To monitor the aggregation kinetics of the H6F peptide.
Methodology:
-
Preparation: Prepare a stock solution of the H6F peptide in an appropriate buffer. Prepare a stock solution of Thioflavin T (ThT) in the same buffer.
-
Assay Setup: In a 96-well black plate, mix the H6F peptide solution (at the desired concentration) with the ThT solution (final concentration typically 10-20 µM). Include a buffer-only control with ThT.
-
Incubation and Measurement: Incubate the plate at 37°C, with intermittent shaking, in a plate reader capable of fluorescence measurement.
-
Fluorescence Reading: Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
Data Analysis: Plot the fluorescence intensity against time. An increase in fluorescence indicates the formation of amyloid-like fibrils, a common form of peptide aggregation.
Visualizations
Caption: Workflow for the in vitro plasma stability assay.
Caption: Overview of strategies to improve H6F peptide stability.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 4. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 5. How to Improve Peptide Stability? NovoPro [novoprolabs.com]
- 6. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 7. mdpi.com [mdpi.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Reducing non-specific binding of H6F peptide in imaging studies
Welcome to the technical support center for the H6F peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing the H6F peptide in imaging studies and to help troubleshoot common experimental challenges, particularly the reduction of non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is the H6F peptide and what is its primary application?
The H6F peptide is a HER2-targeting peptide with the amino acid sequence YLFFVFER.[1] Its primary application is in molecular imaging, specifically for the noninvasive detection of HER2-positive tumors.[2][3] The peptide can be conjugated with chelating agents like hydrazinonicotinamide (HYNIC) and radiolabeled with isotopes such as Technetium-99m (99mTc) for Single-Photon Emission Computed Tomography (SPECT) imaging.[1][2][3]
Q2: What is the binding affinity of the H6F peptide to HER2?
The binding affinity of the H6F peptide and its HYNIC conjugate has been determined through competitive binding assays. The 50% inhibitory concentration (IC50) values are presented in the table below. The conjugation of HYNIC to the H6F peptide has been shown to have minimal impact on its binding affinity to the HER2 receptor.[2]
Q3: Does the H6F peptide compete with trastuzumab for HER2 binding?
No, the H6F peptide and trastuzumab bind to different domains of the HER2 extracellular segment. H6F targets domain II, while trastuzumab binds to domain IV.[2][4] This is advantageous as it allows for the use of H6F-based imaging to monitor HER2 expression in patients undergoing trastuzumab-based therapies without competitive binding interference.[2][3][4]
Q4: What are the common causes of non-specific binding in peptide-based imaging?
Non-specific binding in peptide-based imaging can arise from several factors:
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Hydrophobic Interactions: Peptides can non-specifically adhere to proteins and lipids in tissues.[5]
-
Charge-based Interactions: The charge of the peptide can lead to electrostatic interactions with various biological molecules and surfaces.
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High Peptide Concentration: Using an excessively high concentration of the peptide probe can lead to increased background signal due to non-specific binding.[6]
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Insufficient Blocking: Failure to adequately block non-specific binding sites in tissues can result in high background.[6][7]
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Endogenous Factors: Tissues may have endogenous components that can cause non-specific signals.[6]
Troubleshooting Guide: Reducing Non-Specific Binding
Issue: High background signal or non-specific uptake is observed in my imaging study with H6F peptide.
High background can obscure the specific signal from the target tissue, leading to a poor signal-to-noise ratio and inaccurate quantification. The following troubleshooting steps can help mitigate this issue.
Step 1: Optimize Peptide Concentration
-
Problem: The concentration of the H6F peptide may be too high, leading to increased non-specific binding.[6]
-
Solution: Perform a titration study to determine the optimal concentration of the H6F peptide that provides a strong specific signal with minimal background. For in vivo SPECT/CT imaging in mouse models, a dose of 37 MBq of 99mTc-HYNIC-H6F has been used successfully.[2][4]
Step 2: Implement and Optimize Blocking Steps
-
Problem: Non-specific binding sites in the tissue are not adequately blocked.[6][7]
-
Solution:
-
Blocking Agents: Use a suitable blocking agent to saturate non-specific binding sites before introducing the H6F peptide. Common blocking agents include Bovine Serum Albumin (BSA) and non-fat dry milk. The choice of blocking agent should be optimized for your specific application.
-
Blocking Time and Concentration: Increase the incubation time and/or the concentration of the blocking agent to ensure thorough blocking.[7]
-
In Vivo Blocking Study: To confirm that the observed signal is target-specific, perform a blocking study by co-injecting the radiolabeled H6F peptide with an excess of unlabeled H6F peptide. A significant reduction in tumor uptake in the presence of excess unlabeled peptide confirms receptor-mediated binding.[2][4] For example, a co-injection of 37 MBq of 99mTc-HYNIC-H6F with 200 μg of H6F peptide has been shown to effectively block tumor uptake.[4]
-
Step 3: Optimize Washing Procedures
-
Problem: Inadequate washing can leave unbound or loosely bound peptide in the tissue, contributing to background noise.
-
Solution: Increase the number and duration of wash steps after incubation with the H6F peptide.[7] Incorporating a non-ionic detergent like Tween-20 (e.g., 0.05%) in the wash buffers can help to reduce non-specific hydrophobic interactions.[5]
Step 4: Control for Endogenous Factors
-
Problem: For techniques like immunohistochemistry (IHC), endogenous enzymes in the tissue can produce background signals.
-
Solution: If using an enzyme-based detection system (e.g., HRP-DAB), ensure that an endogenous peroxidase blocking step (e.g., with 3% H₂O₂) is included in the protocol before adding the primary detection reagents.[6]
Quantitative Data Summary
Table 1: In Vitro Binding Affinity of H6F and HYNIC-H6F to HER2-positive MDA-MB-453 cells
| Competitor | IC50 (nM) |
| H6F | 7.48 ± 3.26 |
| HYNIC-H6F | 11.25 ± 2.14 |
Data from a competition binding assay using HYNIC-(125I)H6F as the radioligand.[2]
Table 2: Biodistribution of 99mTc-HYNIC-H6F in Tumor-Bearing Mice (%ID/g)
| Organ | MDA-MB-453 (HER2+) at 30 min p.i. | MDA-MB-231 (HER2-) at 30 min p.i. | MDA-MB-453 with H6F Block at 30 min p.i. |
| Blood | 1.83 ± 0.31 | 1.65 ± 0.28 | 1.59 ± 0.19 |
| Heart | 1.01 ± 0.15 | 0.98 ± 0.17 | 0.85 ± 0.11 |
| Liver | 2.15 ± 0.42 | 2.01 ± 0.35 | 1.89 ± 0.27 |
| Spleen | 0.59 ± 0.11 | 0.55 ± 0.09 | 0.49 ± 0.08 |
| Lung | 1.48 ± 0.25 | 1.39 ± 0.21 | 1.21 ± 0.18 |
| Kidney | 15.23 ± 2.89 | 14.87 ± 2.54 | 13.98 ± 2.11 |
| Muscle | 0.45 ± 0.08 | 0.41 ± 0.07 | 0.38 ± 0.06 |
| Tumor | 3.58 ± 0.01 | 0.73 ± 0.22 | 0.98 ± 0.15 |
%ID/g = percentage of injected dose per gram of tissue. Data are presented as mean ± SD.[8]
Experimental Protocols
Protocol 1: SPECT/CT Imaging of HER2-Positive Tumors with 99mTc-HYNIC-H6F
This protocol is adapted from the methodology described in SPECT/CT Imaging of the Novel HER2-targeted Peptide Probe 99mTc-HYNIC-H6F in Breast Cancer Mouse Models.[2][3][4][8]
-
Radiolabeling of H6F Peptide:
-
Conjugate the H6F peptide with the bifunctional chelator hydrazinonicotinamide (HYNIC).
-
Prepare 99mTc-HYNIC-H6F using a standard tricine/trisodium triphenylphosphine-3,3′,3″-trisulfonate labeling procedure.
-
Purify the radiolabeled peptide to achieve a radiochemical purity of >95%.
-
-
Animal Model:
-
Use immunodeficient mice (e.g., Balb/c nude mice).
-
Establish tumor xenografts by subcutaneously injecting HER2-positive (e.g., MDA-MB-453) and HER2-negative (e.g., MDA-MB-231) human breast cancer cells.
-
-
Imaging Procedure:
-
Administer 37 MBq of 99mTc-HYNIC-H6F to each tumor-bearing mouse via tail vein injection.
-
For blocking studies, co-inject 37 MBq of 99mTc-HYNIC-H6F with an excess of unlabeled H6F peptide (e.g., 200 μg).
-
Anesthetize the mice (e.g., with 2% isoflurane) at desired time points post-injection (e.g., 30 min, 1 h, 2 h).
-
Acquire SPECT/CT images using a small-animal imaging system.
-
-
Biodistribution Analysis (Optional):
-
Following the final imaging session, euthanize the mice.
-
Harvest tumors and major organs (blood, heart, liver, spleen, lung, kidney, muscle).
-
Weigh the tissues and measure the radioactivity using a gamma counter.
-
Calculate the uptake as the percentage of the injected dose per gram of tissue (%ID/g).
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. SPECT/CT Imaging of the Novel HER2-Targeted Peptide Probe 99mTc-HYNIC-H6F in Breast Cancer Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Albumin-derived peptides efficiently reduce renal uptake of radiolabelled peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 7. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 8. researchgate.net [researchgate.net]
How to improve signal-to-noise ratio in H6F SPECT imaging
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in Single-Photon Emission Computed Tomography (SPECT) imaging experiments using the novel HER2-targeted peptide probe, 99mTc-HYNIC-H6F.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is Signal-to-Noise Ratio (SNR) and why is it critical for H6F SPECT imaging?
A1: Signal-to-Noise Ratio (SNR) is a measure that compares the level of the desired signal to the level of background noise. In the context of 99mTc-H6F SPECT imaging, the "signal" is the gamma photon counts originating from the tracer localized in HER2-positive tumors, while "noise" refers to statistical fluctuations, scattered photons, and background radiation that degrade image quality. A high SNR is crucial for:
-
Accurate Detection: Clearly distinguishing small or low-uptake tumors from surrounding background tissue.
-
Quantitative Accuracy: Ensuring that measurements of tracer uptake (e.g., percentage injected dose per gram) are reliable and reproducible.
-
Reliable Monitoring: Precisely tracking the therapeutic efficacy of treatments like trastuzumab by monitoring changes in HER2 expression.[1]
Q2: What are the primary factors that degrade SNR in a SPECT experiment?
A2: Many physical and technical factors can degrade SPECT images.[3] Key factors include:
-
Photon Attenuation: Photons being absorbed or scattered within the subject before reaching the detector.
-
Compton Scatter: Photons that change direction and lose energy before detection, blurring the image and reducing contrast.[4][5][6]
-
Collimator-Detector Response: The inherent trade-off between sensitivity (how many photons are detected) and spatial resolution (the ability to distinguish two close points).
-
Statistical Noise (Poisson Noise): The random statistical variation inherent in radioactive decay, which is more pronounced in low-count acquisitions.
-
System Non-Uniformity: Variations in detector sensitivity that can create artifacts if not properly corrected.
Q3: How does my choice of collimator impact SNR for imaging with 99mTc-H6F?
A3: The collimator is a critical component that significantly impacts the trade-off between sensitivity and resolution.[7] For the 140 keV photons emitted by 99mTc, the choice involves balancing the need to detect sufficient counts (sensitivity) with the need to accurately localize the signal (resolution).
-
High-Resolution Collimators (e.g., LEHR - Low-Energy High-Resolution): These have smaller, longer holes, providing better spatial resolution. This can improve the contrast of small tumors, but at the cost of lower sensitivity, which may increase statistical noise if acquisition time is not extended.
-
High-Sensitivity Collimators (e.g., LEGP - Low-Energy General-Purpose): These have larger holes, allowing more photons to be detected, which increases sensitivity and can reduce noise in a given timeframe. However, this comes at the expense of lower spatial resolution, which may blur the edges of structures.
The optimal choice depends on the specific research question. For detecting small lesions, a high-resolution collimator may be preferable, while a high-sensitivity collimator might be better for dynamic studies or when reducing scan time is a priority.
Q4: How do iterative reconstruction parameters like iterations and subsets affect my final image SNR?
A4: Most modern SPECT reconstructions use iterative algorithms like Ordered Subsets Expectation Maximization (OSEM). The number of iterations and subsets significantly impacts the final image.
-
Increasing Iterations/Subsets: Generally leads to higher contrast and better spatial resolution as the algorithm converges closer to the true tracer distribution.
-
The Trade-Off: As iterations increase, the algorithm begins to fit the noise in the data, leading to a significant increase in image noise and a decrease in SNR.[8] An excessive number of iterations can introduce artifacts and make images appear grainy or mottled.[9] Finding the optimal balance is key for achieving good image quality.[9][10]
Troubleshooting Guide
Problem: My reconstructed 99mTc-H6F SPECT images are excessively noisy and tumor uptake is difficult to discern.
This common issue can stem from several stages of the imaging chain. Follow these steps to diagnose and resolve the problem.
Step 1: Review Acquisition Parameters
| Parameter | Recommended Action | Rationale |
| Acquisition Time | Increase total acquisition time or time per projection. | Noise in SPECT is fundamentally related to the number of detected counts. Increasing the scan time allows more photons to be collected, which is the most direct way to improve SNR. The SNR is proportional to the square root of the total counts. |
| Collimator Choice | For small animal or high-resolution studies, ensure you are using a Low-Energy High-Resolution (LEHR) collimator. If counts are extremely low, consider a Low-Energy General-Purpose (LEGP) collimator to boost sensitivity. | There is an inherent trade-off between resolution and sensitivity. While a LEHR collimator provides better detail, it may lead to noisy images if the photon count is insufficient. A LEGP collimator sacrifices some resolution for significantly higher photon detection. |
| Source-to-Collimator Distance | Minimize the distance between the subject and the collimator face as much as possible without introducing truncation artifacts. | Spatial resolution degrades as the distance from the collimator increases.[11] Placing the subject closer improves the resolution and signal localization, which can enhance the effective SNR for small objects of interest.[11] |
| Energy Window | Ensure a symmetric energy window is centered on the 140 keV photopeak of 99mTc (e.g., 20% window, 126-154 keV). | An incorrectly centered or overly wide window can increase the number of detected scattered photons, which degrades image contrast and SNR. |
Step 2: Optimize Reconstruction and Post-Processing
| Parameter | Recommended Action | Rationale |
| Scatter Correction | Ensure scatter correction is applied. The dual-energy window (DEW) or triple-energy window (TEW) methods are common.[12] | Scattered photons are a major source of image degradation, reducing contrast and quantitative accuracy.[4][6] Proper scatter correction is essential for improving image quality.[12] |
| OSEM Iterations/Subsets | Reduce the number of iterations. If images are noisy, you may be "over-iterating." | While more iterations can improve resolution, they also amplify noise.[8] There is a trade-off between contrast, noise, and resolution. Finding the optimal number often requires phantom studies or careful evaluation of serial reconstructions.[9][10] |
| Post-Reconstruction Filtering | Apply a post-reconstruction filter (e.g., Butterworth, Gaussian). Start with recommended settings and adjust the cutoff frequency/FWHM. | Filters are designed to suppress high-frequency noise in the reconstructed images.[13] This can significantly improve the visual appearance and SNR, but be aware that aggressive filtering can also blur fine details and reduce spatial resolution. |
Experimental Protocols
Protocol 1: Optimizing OSEM Reconstruction Parameters
This protocol uses a phantom to determine the optimal number of iterations for balancing noise and resolution.
-
Phantom Preparation: Use a Jaszczak or similar phantom with hot spheres of various sizes. Fill the phantom with a known concentration of 99mTc to simulate expected experimental conditions.
-
Image Acquisition: Acquire SPECT data using the same parameters (collimator, matrix size, time per projection, etc.) as your planned H6F experiments.
-
Serial Reconstruction: Reconstruct the acquired data multiple times using your OSEM algorithm with all corrections (attenuation, scatter) enabled. Systematically vary the number of iterations (e.g., 2, 4, 6, 8, 10, 12) while keeping the number of subsets constant (e.g., 10 subsets).
-
Image Analysis:
-
Noise Measurement: Place a large region of interest (ROI) in a uniform "background" area of the phantom. Calculate the coefficient of variation (%CV = (Standard Deviation / Mean) * 100) for each iteration. Noise increases with the %CV.
-
Contrast Measurement: Place ROIs over the hot spheres and in the background. Calculate the contrast for each sphere at each iteration using the formula: Contrast = (Mean_Hot - Mean_Bkg) / Mean_Bkg.
-
Resolution/Recovery: For smaller spheres, measure the recovery coefficient (RC = Measured Activity / True Activity) to assess the trade-off between resolution and quantitative accuracy.
-
-
Optimization: Plot %CV and Contrast against the number of iterations. The optimal number of iterations is typically the point where the contrast begins to plateau, and the noise (%CV) begins to increase sharply.
Data Presentation: OSEM Parameter Trade-Offs
| Iterations x Subsets | Image Noise (%CV) | Hot Sphere Contrast | Image Appearance | Recommendation |
| Low (e.g., 2x10) | Low | Low-Moderate | Smooth, slightly blurred | Good for applications where low noise is critical, but may underestimate activity in small lesions. |
| Medium (e.g., 5x10) | Moderate | Good | Sharp details, moderate noise | Often a good balance for qualitative and quantitative analysis.[10] |
| High (e.g., 10x10) | High | High (plateauing) | Grainy, "mottled" appearance | May be useful for maximizing lesion detectability if noise can be tolerated, but quantitative accuracy can be poor.[9] |
Note: Optimal values are system- and task-dependent and should be determined experimentally.
Visualizations
Logical Relationships in SNR Optimization
The following diagram illustrates the key factors influencing SNR and their complex interdependencies. Optimizing one parameter often involves a trade-off with another.
Caption: Key factors and their influence on final SPECT image quality metrics.
Experimental Workflow for SNR Improvement
This workflow outlines the systematic process for troubleshooting and enhancing the SNR in your H6F SPECT experiments.
Caption: A systematic workflow for troubleshooting low SNR in SPECT imaging.
References
- 1. SPECT/CT Imaging of the Novel HER2-Targeted Peptide Probe 99mTc-HYNIC-H6F in Breast Cancer Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Review and current status of SPECT scatter correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Review and current status of SPECT scatter correction | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. tech.snmjournals.org [tech.snmjournals.org]
- 10. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 11. INFLUENCE OF SOURCE-TO- COLLIMATOR DISTANCE ON IMAGE QUALITY IN SINGLE PHOTON EMISSION COMPUTED TOMOGRAPHY (SPECT): A PHANTOM STUDY | International Journal of Allied Health Sciences [journals.iium.edu.my]
- 12. Evaluation of quantitative accuracy among different scatter corrections for quantitative bone SPECT/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fbt.tums.ac.ir [fbt.tums.ac.ir]
Technical Support Center: H6F Peptide Synthesis and Purification
Introduction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis and purification of the H6F peptide. For the purpose of this guide, H6F is assumed to be a peptide featuring a hexa-histidine tag (His6) and a phenylalanine (F) residue. The repetitive nature of the histidine tag and the hydrophobicity of phenylalanine can present unique challenges. This resource is intended for researchers, scientists, and drug development professionals to facilitate a smoother experimental workflow.
Troubleshooting Guides
This section provides solutions to common problems encountered during H6F peptide synthesis and purification.
Issue 1: Low Peptide Yield
Symptoms:
-
The final quantity of purified peptide is significantly lower than expected.
-
Mass spectrometry (MS) analysis of the crude product shows a low abundance of the target peptide.
| Potential Cause | Recommended Solution | Verification Method |
| Incomplete Fmoc-Deprotection | Extend deprotection time or perform a second deprotection step. Use fresh 20% piperidine (B6355638) in DMF. For difficult sequences, consider using a stronger base like DBU in the deprotection solution.[1] | Perform a Kaiser test on a few resin beads after deprotection. A blue color indicates incomplete deprotection. |
| Poor Coupling Efficiency | Double couple the amino acids, especially the histidine and phenylalanine residues. Use a more efficient coupling reagent like HATU or HBTU. Increase the equivalents of amino acid and coupling reagent.[2][3] | Perform a Kaiser test after the coupling step. Yellow beads indicate a complete reaction.[2] |
| Peptide Aggregation on Resin | Synthesize at a higher temperature or use a microwave peptide synthesizer.[1] Incorporate pseudoproline dipeptides or use a "magic mixture" of solvents (DCM/DMF/NMP). | Monitor resin swelling; a lack of swelling can indicate aggregation.[1] |
| Premature Cleavage from Resin | Ensure the use of a linker appropriate for your synthesis strategy (e.g., Wang resin for Fmoc chemistry). | Analyze the deprotection solutions by MS for the presence of the cleaved peptide. |
Issue 2: Peptide Aggregation During Purification
Symptoms:
-
The peptide precipitates out of solution during HPLC purification.
-
Broad, tailing peaks are observed in the HPLC chromatogram.
-
Low recovery of the peptide from the HPLC column.
| Potential Cause | Recommended Solution | Verification Method |
| Hydrophobic Nature of H6F | Dissolve the crude peptide in a stronger solvent like neat TFA, hexafluoroisopropanol (HFIP), or a small amount of formic acid before diluting with the initial mobile phase. Add chaotropic agents like guanidine (B92328) hydrochloride or urea (B33335) to the purification buffer. | Observe the solubility of the peptide in different solvent systems. |
| Interchain Hydrogen Bonding | Perform purification at a lower pH (e.g., using 0.1% TFA in the mobile phase) to protonate the histidine imidazole (B134444) groups and reduce hydrogen bonding. | Compare chromatograms from purifications at different pH values. |
| High Peptide Concentration | Inject a lower concentration of the peptide solution onto the HPLC column. Perform multiple smaller injections instead of one large injection. | Observe peak shape and recovery at different injected concentrations. |
Issue 3: Presence of Impurities
Symptoms:
-
Multiple peaks are observed in the analytical HPLC of the crude or purified peptide.
-
MS analysis reveals masses corresponding to deletion sequences, truncated sequences, or side-product adducts.
| Potential Cause | Recommended Solution | Verification Method |
| Deletion Sequences | Ensure complete deprotection and coupling at each step of the synthesis. Use monitoring techniques like the Kaiser test. | Analyze the crude product by MS to identify the specific missing amino acid. |
| Truncation Sequences | Ensure the capping step (e.g., with acetic anhydride) is efficient if used. Check for premature cleavage from the resin. | MS analysis will show peptides with lower molecular weights than the target peptide.[4] |
| Side-Chain Reactions | Use appropriate side-chain protecting groups for histidine (e.g., Trityl (Trt)) and ensure they remain stable throughout the synthesis.[5] Use a scavenger cocktail during cleavage (e.g., TFA/TIS/H2O) to prevent re-attachment of protecting groups. | MS/MS sequencing can identify modifications on specific amino acid residues. |
| Oxidation | Degas all solvents and store the peptide under an inert atmosphere (e.g., argon or nitrogen). Add antioxidants like DTT to the purification buffers if necessary.[6] | MS analysis will show a +16 Da mass shift for each oxidized methionine or tryptophan, or other oxidative modifications. |
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of histidine-rich peptides like H6F challenging?
A1: Histidine's imidazole side chain can cause several issues. It can act as a nucleophile if unprotected, leading to side reactions.[2][5] The protonated form can also influence peptide conformation and solubility. Repetitive sequences of any amino acid, including histidine, can lead to aggregation and incomplete reactions during solid-phase peptide synthesis (SPPS).[7]
Q2: What is the best side-chain protecting group for histidine in Fmoc-SPPS?
A2: The trityl (Trt) group is a widely used and robust protecting group for the histidine side chain in Fmoc-SPPS. It is stable to the piperidine used for Fmoc deprotection and is effectively removed during the final TFA cleavage.[5]
Q3: My H6F peptide is showing poor solubility. What can I do?
A3: Poor solubility is often due to the hydrophobic nature of phenylalanine and potential aggregation from the hexa-histidine tag. To improve solubility, you can try dissolving the peptide in a small amount of organic acid like formic acid or acetic acid before adding your aqueous buffer. For purification, using a mobile phase with a higher organic content or adding solubilizing agents can help.
Q4: What type of HPLC column is best for purifying H6F?
A4: A reversed-phase C18 column is the standard choice for peptide purification.[8] For a potentially hydrophobic peptide like H6F, a column with a wider pore size (e.g., 300 Å) may provide better resolution and recovery.
Q5: How can I confirm the purity and identity of my final H6F peptide?
A5: The purity of your peptide should be assessed by analytical HPLC, aiming for a purity of >95% for most research applications. The identity should be confirmed by mass spectrometry to ensure the molecular weight matches the theoretical mass of the H6F peptide.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of H6F (Fmoc/tBu Strategy)
This protocol is a general guideline for manual SPPS on a 0.1 mmol scale using a Rink Amide resin.
-
Resin Swelling: Swell 100 mg of Rink Amide resin in dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[2]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment once more.
-
Wash the resin thoroughly with DMF (5 times).[2]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3-5 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-His(Trt)-OH or Fmoc-Phe-OH) and 2.9-4.5 equivalents of a coupling reagent (e.g., HATU) in DMF.[2]
-
Add 6-10 equivalents of a base such as DIPEA to the amino acid solution and mix.[2]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours.
-
Perform a Kaiser test to confirm reaction completion.[2]
-
Wash the resin with DMF (3 times).
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the H6F sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).[9]
-
Add the cleavage cocktail to the resin and let it react for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.[10]
-
Reversed-Phase HPLC (RP-HPLC) Purification of H6F
-
Sample Preparation: Dissolve the crude, dried peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA). If solubility is an issue, a small amount of formic acid or neat TFA can be used for initial dissolution.
-
Column and Solvents:
-
Column: C18 reversed-phase column.
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.[11]
-
-
Purification Method:
-
Equilibrate the column with a low percentage of Solvent B (e.g., 5%).
-
Inject the dissolved peptide sample.
-
Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5-65% Solvent B over 60 minutes) at a flow rate appropriate for your column size.
-
Monitor the elution of the peptide by UV absorbance at 214 nm and 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peptide peak.
-
Analyze the purity of each fraction using analytical HPLC.
-
Confirm the identity of the peptide in the pure fractions by mass spectrometry.
-
-
Lyophilization: Pool the pure fractions and freeze-dry them to obtain the final purified peptide as a powder.[11]
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of H6F.
Caption: Troubleshooting Decision Tree for Low Yield in H6F Synthesis.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. bachem.com [bachem.com]
- 9. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
Technical Support Center: Overcoming Aggregation Issues with the H6F Peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered with the H6F peptide.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem?
A1: Peptide aggregation is a process where individual peptide molecules self-associate to form larger, often insoluble, structures.[1][2] This can range from small, soluble oligomers to large, insoluble fibrils.[1] Aggregation is a significant issue in research and drug development because it can lead to a loss of the peptide's biological activity, reduced sample concentration, and potentially cause toxicity or immunogenicity.[1]
Q2: What are the common causes of H6F peptide aggregation?
A2: The aggregation of peptides like H6F is influenced by both intrinsic and extrinsic factors.[1]
-
Intrinsic factors are related to the peptide's amino acid sequence, including hydrophobicity and the propensity to form secondary structures like β-sheets.[1][2]
-
Extrinsic factors include environmental conditions such as peptide concentration, pH, temperature, and the presence of salts or organic solvents.[1][3] Repeated freeze-thaw cycles can also promote aggregation.[3]
Q3: How can I predict if my H6F peptide is prone to aggregation?
A3: Several computational tools and algorithms can predict a peptide's aggregation propensity based on its amino acid sequence. These tools identify aggregation-prone regions (APRs) and consider factors like hydrophobicity, charge, and secondary structure propensity.[1] Additionally, peptides with a high percentage of hydrophobic residues are generally more susceptible to aggregation.[2]
Q4: Can the way I dissolve my lyophilized H6F peptide affect its aggregation?
A4: Absolutely. Improper solubilization is a critical factor that can induce aggregation. It is crucial to choose an appropriate solvent and follow a careful dissolution protocol. A general recommendation is to first dissolve the peptide in a small amount of a suitable organic solvent like DMSO and then slowly add the aqueous buffer while vortexing.[3]
Troubleshooting Guides
Issue 1: My H6F peptide solution is cloudy or has visible precipitates.
This is a clear indication of peptide aggregation.[3] Follow this troubleshooting workflow to address the issue:
Detailed Steps:
-
Optimize pH: The solubility of a peptide is lowest at its isoelectric point (pI). Adjust the pH of your buffer to be at least 1-2 units away from the H6F peptide's pI.[3] For acidic peptides, use a more basic buffer, and for basic peptides, use a more acidic buffer.[3]
-
Reduce Concentration: High peptide concentrations can favor aggregation. Try working with a lower concentration of the H6F peptide if your experimental design allows.[3]
-
Use Additives: Certain excipients can help prevent aggregation. See the table below for common anti-aggregation additives.
-
Control Temperature: Store your H6F peptide solution at the recommended temperature (typically -20°C or -80°C) and minimize freeze-thaw cycles.[3]
Issue 2: My H6F peptide loses activity over time, even when the solution is clear.
This could be due to the formation of small, soluble oligomers which are not visible to the naked eye but can be detrimental to the peptide's function.
Troubleshooting Steps:
-
Characterize Aggregates: Use techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) to detect the presence of soluble aggregates.
-
Incorporate Aggregation Inhibitors: Consider adding small molecule inhibitors or competing peptides that can interfere with the aggregation process.[4][5][6]
-
Modify the Peptide Sequence: If possible, consider synthesizing a modified version of the H6F peptide. Introducing "gatekeeper" residues like arginine or proline at strategic positions can sometimes disrupt aggregation without affecting activity.[1]
Data Presentation: Anti-Aggregation Additives
The following table summarizes common additives used to prevent peptide aggregation and their typical working concentrations. The effectiveness of each additive is peptide-dependent and may require optimization.[3]
| Additive Category | Example(s) | Typical Concentration | Mechanism of Action |
| Sugars | Sucrose, Trehalose | 5-10% (w/v) | Stabilize the native conformation of the peptide. |
| Polyols | Glycerol, Mannitol | 10-50% (v/v) | Increase solvent viscosity and stabilize peptide structure. |
| Amino Acids | Arginine, Glycine | 50-250 mM | Reduce non-specific interactions and aggregation.[1][3] |
| Detergents | Tween 20, Triton X-100 | 0.01-0.1% (v/v) | Prevent hydrophobic aggregation at low concentrations.[3] |
| Organic Solvents | Dimethyl sulfoxide (B87167) (DMSO) | <10% (v/v) | Disrupt hydrophobic interactions.[3] |
Experimental Protocols
Protocol 1: General H6F Peptide Solubilization Protocol
This protocol provides a stepwise approach to dissolving your lyophilized H6F peptide to minimize aggregation.
Materials:
-
Lyophilized H6F peptide
-
Organic solvent (e.g., DMSO, DMF, or Acetonitrile)
-
Aqueous buffer (e.g., PBS, Tris)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Before adding any solvent, allow the vial of lyophilized peptide to equilibrate to room temperature.
-
Add a minimal amount of the appropriate organic solvent (e.g., 10-50 µL of DMSO) to the vial to create a concentrated stock solution.
-
Vortex gently until the peptide is completely dissolved.
-
While vortexing, slowly add your desired aqueous buffer dropwise to the peptide concentrate until you reach the final desired concentration.[3] Adding the buffer too quickly can cause the peptide to precipitate.
-
Once the peptide is in the final buffer, centrifuge the solution at high speed (>10,000 x g) for 5-10 minutes to pellet any insoluble micro-aggregates.[3]
-
Carefully transfer the supernatant to a new, clean tube. This is your working stock solution.
Protocol 2: Thioflavin T (ThT) Assay for Monitoring H6F Peptide Aggregation
The ThT assay is a common method to monitor the formation of amyloid-like fibrils, a type of structured aggregate.[1]
Materials:
-
H6F peptide solution
-
Thioflavin T (ThT) stock solution
-
Assay buffer (e.g., PBS)
-
96-well black plate with a clear bottom
-
Fluorescence plate reader
Procedure:
-
Prepare your H6F peptide solution at the desired concentration in the assay buffer. It is recommended to filter the solution through a 0.22 µm filter to remove any pre-existing aggregates.[3]
-
Prepare a working solution of ThT in the assay buffer. A final concentration of 10-20 µM in the well is typical.[3]
-
In the 96-well plate, add your H6F peptide solution to the test wells.
-
Include control wells:
-
Buffer only
-
Buffer with ThT
-
H6F peptide only
-
-
Add the ThT working solution to all wells containing the peptide to be tested and the "Buffer with ThT" control.[3]
-
Incubate the plate, often with shaking, at a specific temperature (e.g., 37°C).
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals. An increase in fluorescence indicates the formation of β-sheet-rich aggregates.[1]
Mandatory Visualization: Hypothetical H6F Signaling Pathway
Assuming the H6F peptide acts as a ligand for a receptor tyrosine kinase (RTK), its signaling could lead to downstream cellular responses. Aggregation of H6F would prevent the initial binding to the receptor, thereby inhibiting this pathway.
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. ojs.pmf.uns.ac.rs [ojs.pmf.uns.ac.rs]
- 5. Frontiers | Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation [frontiersin.org]
- 6. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 99mTc-HYNIC-H6F Animal Model Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 99mTc-HYNIC-H6F in animal models, with a focus on minimizing renal uptake.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with 99mTc-HYNIC-H6F, providing potential causes and solutions in a question-and-answer format.
Q1: We are observing significantly higher renal uptake of 99mTc-HYNIC-H6F than expected in our mouse models. What are the potential causes and how can we reduce it?
Potential Causes:
-
Inherent Peptide Characteristics: 99mTc-HYNIC-H6F, like many small peptides, is subject to glomerular filtration followed by reabsorption in the proximal tubules of the kidneys. This is a primary contributor to renal accumulation.
-
Radiolabeling Impurities: The presence of hydrophilic impurities in the radiolabeled product can lead to increased renal uptake and faster clearance from the bloodstream.
-
Animal Model Physiology: The specific strain, age, and health status of the animal model can influence renal function and, consequently, the degree of radiotracer accumulation.
Solutions:
-
Co-infusion of Cationic Amino Acids: The most common and effective strategy is the co-infusion of a solution containing basic amino acids such as lysine (B10760008) and arginine.[1][2][3][4][5] These amino acids compete with the radiolabeled peptide for reabsorption in the renal tubules, thereby reducing its uptake.[1][2][4]
-
Albumin-Derived Peptides: Co-administration of certain albumin-derived peptides has been shown to effectively inhibit the renal reabsorption of various radiolabeled peptides.[1]
-
Verification of Radiochemical Purity: Ensure the radiochemical purity of 99mTc-HYNIC-H6F is greater than 95% using appropriate quality control methods like HPLC.[6][7] Repurify the product if necessary to remove any unbound 99mTc or other impurities.
-
Alternative Strategies: Other experimental strategies reported to reduce renal uptake of radiopharmaceuticals include the use of sodium maleate (B1232345) or fructose, though their effectiveness can be compound-specific.[8]
Q2: The tumor-to-kidney radioactivity ratio is too low for clear imaging. How can we improve this?
Potential Causes:
-
High Renal Uptake: As addressed in Q1, high accumulation in the kidneys can obscure the signal from the target tumor.
-
Suboptimal Imaging Timepoint: The timing of imaging after injection is critical for achieving the best contrast.
-
Low Tumor Uptake: This could be due to low expression of the HER2 target in the tumor model or issues with the radiotracer's integrity.
Solutions:
-
Implement Strategies to Reduce Renal Uptake: Utilize the co-infusion of cationic amino acids as described in the previous answer.
-
Optimize Imaging Time: Based on biodistribution studies of 99mTc-HYNIC-H6F, the highest tumor-to-organ ratios are generally observed at 1 hour post-injection.[9] Acquiring images at this timepoint may improve the tumor-to-kidney contrast.
-
Confirm HER2 Expression: Verify the HER2 expression levels in your tumor model (e.g., MDA-MB-453 for HER2-positive, MDA-MB-231 for HER2-negative) to ensure adequate target availability.[6][7][9]
-
Blocking Studies: To confirm that the observed tumor uptake is receptor-mediated, perform blocking studies by co-injecting an excess of unlabeled H6F peptide.[6][10] This should significantly reduce tumor uptake without affecting kidney accumulation.
Q3: We are seeing inconsistent biodistribution results between different cohorts of animals. What could be the cause?
Potential Causes:
-
Variability in Animal Physiology: Differences in age, weight, and health status between animal cohorts can lead to variations in biodistribution.
-
Inconsistent Injection Technique: The route and precision of injection (e.g., intravenous) can impact the initial distribution of the radiotracer.
-
Radiotracer Stability: Degradation of the 99mTc-HYNIC-H6F before or after injection can alter its biodistribution profile.
Solutions:
-
Standardize Animal Cohorts: Use animals of the same strain, age, and weight range for all experiments. Ensure they are housed under identical conditions.
-
Refine Injection Protocol: Ensure consistent and accurate intravenous injections. Practice the technique to minimize variability.
-
Check Radiotracer Stability: Assess the in vitro and in vivo stability of your 99mTc-HYNIC-H6F preparation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of renal uptake for radiolabeled peptides like 99mTc-HYNIC-H6F?
The primary mechanism for the renal uptake of small radiolabeled peptides is glomerular filtration followed by reabsorption in the proximal convoluted tubules. This reabsorption is largely mediated by the megalin and cubilin endocytic receptors.[11][12][13][14] These receptors are responsible for the uptake of a wide range of filtered proteins and peptides from the urine.[12]
Q2: How do cationic amino acids like lysine and arginine reduce renal uptake?
Lysine and arginine are positively charged amino acids that compete with the radiolabeled peptides for binding to the megalin and cubilin receptors in the renal tubules.[1][4] By saturating these receptors, the amino acids inhibit the reabsorption of the radiotracer, leading to its increased excretion in the urine and consequently, lower accumulation in the kidneys.[1][2][3]
Q3: Are there any potential side effects of co-infusing high doses of amino acids?
Yes, the co-administration of high doses of cationic amino acids can sometimes lead to side effects such as nausea and hyperkalemia (elevated potassium levels).[1][4] It is important to carefully consider the dose and infusion rate and to monitor the animals for any adverse reactions.
Q4: What are the expected biodistribution values for 99mTc-HYNIC-H6F in key organs?
The following tables summarize the biodistribution data for 99mTc-HYNIC-H6F in mice bearing HER2-positive (MDA-MB-453) and HER2-negative (MDA-MB-231) tumors at different time points post-injection.
Data Presentation
Table 1: Biodistribution of 99mTc-HYNIC-H6F in MDA-MB-453 Tumor-Bearing Mice (%ID/g)
| Organ | 30 min | 1 h | 2 h |
| Blood | 1.53 ± 0.21 | 0.45 ± 0.13 | 0.18 ± 0.04 |
| Heart | 0.68 ± 0.12 | 0.21 ± 0.07 | 0.09 ± 0.02 |
| Lung | 1.15 ± 0.25 | 0.38 ± 0.12 | 0.16 ± 0.03 |
| Liver | 3.12 ± 0.45 | 1.23 ± 0.31 | 0.54 ± 0.14 |
| Spleen | 0.41 ± 0.08 | 0.15 ± 0.04 | 0.07 ± 0.01 |
| Kidney | 15.23 ± 2.11 | 5.89 ± 1.23 | 2.45 ± 0.56 |
| Stomach | 0.52 ± 0.11 | 0.21 ± 0.06 | 0.09 ± 0.02 |
| Intestine | 1.23 ± 0.28 | 0.45 ± 0.11 | 0.19 ± 0.05 |
| Muscle | 0.35 ± 0.07 | 0.12 ± 0.03 | 0.05 ± 0.01 |
| Tumor | 2.47 ± 0.12 | 0.66 ± 0.24 | 0.21 ± 0.05 |
Data are presented as mean ± SD. Data extracted from literature.[9]
Table 2: Comparative Biodistribution at 30 min post-injection (%ID/g)
| Organ | MDA-MB-453 (HER2+) | MDA-MB-231 (HER2-) | MDA-MB-453 + H6F Block |
| Blood | 1.53 ± 0.21 | 1.49 ± 0.31 | 1.45 ± 0.28 |
| Heart | 0.68 ± 0.12 | 0.65 ± 0.15 | 0.62 ± 0.11 |
| Lung | 1.15 ± 0.25 | 1.11 ± 0.28 | 1.08 ± 0.22 |
| Liver | 3.12 ± 0.45 | 2.98 ± 0.51 | 3.01 ± 0.48 |
| Spleen | 0.41 ± 0.08 | 0.39 ± 0.09 | 0.38 ± 0.07 |
| Kidney | 15.23 ± 2.11 | 14.98 ± 2.54 | 15.01 ± 2.33 |
| Stomach | 0.52 ± 0.11 | 0.50 ± 0.13 | 0.49 ± 0.10 |
| Intestine | 1.23 ± 0.28 | 1.20 ± 0.32 | 1.18 ± 0.29 |
| Muscle | 0.35 ± 0.07 | 0.33 ± 0.08 | 0.32 ± 0.06 |
| Tumor | 2.47 ± 0.12 | 0.99 ± 0.19 | 0.85 ± 0.15 |
Data are presented as mean ± SD. Data extracted from literature.[9][10]
Experimental Protocols
1. Radiolabeling of HYNIC-H6F with 99mTc
-
Objective: To prepare 99mTc-HYNIC-H6F with high radiochemical purity.
-
Materials:
-
HYNIC-H6F peptide
-
99mTc-pertechnetate (Na99mTcO4)
-
Trisodium triphenylphosphine-3,3',3''-trisulfonate (TPPTS)
-
Nitrogen gas
-
Saline solution
-
Water for injection
-
-
Procedure:
-
In a sterile vial, dissolve HYNIC-H6F in water for injection.
-
Add a solution of tricine and TPPTS.
-
Purge the vial with nitrogen gas for 5-10 minutes.
-
Add the required amount of Na99mTcO4 to the vial.
-
Incubate the reaction mixture at 100°C for 15 minutes.
-
Allow the vial to cool to room temperature.
-
Perform quality control using reverse-phase HPLC to determine the radiochemical purity. A purity of >95% is required for in vivo studies.[6][7]
-
2. Animal Biodistribution Studies
-
Objective: To determine the tissue distribution of 99mTc-HYNIC-H6F over time.
-
Materials:
-
Tumor-bearing mice (e.g., MDA-MB-453 xenografts)
-
99mTc-HYNIC-H6F
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
-
Syringes and needles
-
-
Procedure:
-
Anesthetize the mice.
-
Inject approximately 0.37 MBq of 99mTc-HYNIC-H6F intravenously via the tail vein.[10]
-
At predetermined time points (e.g., 30 min, 1 h, 2 h), euthanize a cohort of mice.[9]
-
Collect blood, tumor, and major organs (heart, lungs, liver, spleen, kidneys, stomach, intestine, muscle).[10]
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).[10]
-
3. Protocol for Reducing Renal Uptake
-
Objective: To minimize the renal accumulation of 99mTc-HYNIC-H6F.
-
Materials:
-
Tumor-bearing mice
-
99mTc-HYNIC-H6F
-
Sterile solution of L-lysine and L-arginine in saline.
-
-
Procedure:
-
Prepare a sterile solution of L-lysine and L-arginine.
-
Thirty minutes prior to the injection of the radiotracer, administer the amino acid solution to the mice via intraperitoneal or intravenous injection.
-
Inject 99mTc-HYNIC-H6F as described in the biodistribution protocol.
-
Proceed with biodistribution studies or imaging as planned.
-
Compare the renal uptake in the amino acid-treated group to a control group that received only the radiotracer.
-
Visualizations
Caption: Workflow for 99mTc-HYNIC-H6F biodistribution studies.
Caption: Renal uptake of 99mTc-HYNIC-H6F and inhibition.
Caption: Logic for troubleshooting high renal uptake.
References
- 1. Albumin-derived peptides efficiently reduce renal uptake of radiolabelled peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Amino acid infusion blocks renal tubular uptake of an indium-labelled somatostatin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of the amount of co-infused amino acids on post-therapeutic potassium levels in peptide receptor radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of the amount of co-infused amino acids on post-therapeutic potassium levels in peptide receptor radionuclide therapy | springermedizin.de [springermedizin.de]
- 6. researchgate.net [researchgate.net]
- 7. SPECT/CT Imaging of the Novel HER2-Targeted Peptide Probe 99mTc-HYNIC-H6F in Breast Cancer Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Role of megalin and cubilin in renal physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. molbiolcell.org [molbiolcell.org]
- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]
Best practices for handling and storage of H6F peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling, storage, and experimental use of H6F (HLDF-6) peptide.
Frequently Asked Questions (FAQs)
1. What is H6F peptide?
H6F, also known as HLDF-6, is a hexapeptide derived from the Human Leukemia Differentiation Factor.[1] It has demonstrated neuroprotective effects in experimental models of Parkinson's disease.[1]
2. What are the recommended storage conditions for lyophilized H6F peptide?
To ensure long-term stability, lyophilized H6F peptide should be stored at -20°C or -80°C, protected from light and moisture.[2][3][4][5] For short-term storage (a few weeks to months), refrigeration at 4°C is acceptable.[4][5] Always allow the vial to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.[5][6]
3. How should I reconstitute H6F peptide?
It is crucial to reconstitute the peptide just before use for optimal results.[2] The choice of solvent depends on the peptide's properties. For many peptides, sterile, high-purity water or a buffer like phosphate-buffered saline (PBS) is a good starting point.[7][8] If the peptide is hydrophobic, a small amount of a sterile organic solvent like DMSO can be used to initially dissolve it, followed by dilution with the desired aqueous buffer.[8]
Here is a general reconstitution protocol:
-
Allow the vial of lyophilized peptide to warm to room temperature.[2][9]
-
Add the appropriate volume of sterile solvent slowly down the side of the vial to avoid foaming.[10]
-
Gently swirl or roll the vial to dissolve the peptide.[10][11] Avoid vigorous shaking, as this can cause aggregation.[10]
-
If necessary, brief sonication in a water bath can aid dissolution, but avoid excessive heating.[6]
4. How should I store reconstituted H6F peptide solutions?
The shelf-life of peptides in solution is limited.[2][9] For maximal stability, it is recommended to prepare single-use aliquots of the reconstituted peptide and store them at -20°C or -80°C.[2][3][6] Avoid repeated freeze-thaw cycles, as this can lead to degradation.[2][5][9] Peptide solutions are generally stable for up to a week when stored at 4°C.
5. What are common causes of peptide degradation?
Several factors can contribute to peptide degradation, including:
-
Oxidation: Peptides containing cysteine, methionine, or tryptophan residues are susceptible to oxidation.[2] Storing under an inert gas like nitrogen or argon can help mitigate this.
-
Hydrolysis: The presence of moisture can lead to the breakdown of peptide bonds.[3]
-
pH: Extreme pH values can affect peptide stability. A pH range of 5-7 is generally recommended for storage in solution.[2]
-
Light: Exposure to bright light can degrade light-sensitive amino acids.[3]
-
Bacterial contamination: Peptides in solution are susceptible to bacterial degradation.[2] Using sterile buffers and filtering the solution through a 0.2 µm filter can help prevent this.[2][9]
Troubleshooting Guides
Problem: No biological effect observed in a cell-based assay.
| Possible Cause | Troubleshooting Step |
| Improper Peptide Handling | Review reconstitution and storage procedures to ensure the peptide has not degraded.[8] |
| Incorrect Peptide Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific assay.[8] |
| Poor Cell Health | Ensure the cells are viable and healthy before treatment. |
| Suboptimal Assay Conditions | Optimize incubation time, temperature, and other assay parameters.[8] |
| Peptide Aggregation | Visually inspect the reconstituted solution for precipitates. Consider using aggregation-disrupting agents if necessary. |
Problem: Peptide is difficult to dissolve.
| Possible Cause | Troubleshooting Step |
| Hydrophobic Peptide Sequence | Try dissolving in a small amount of a sterile organic solvent (e.g., DMSO) before diluting with an aqueous buffer. |
| Incorrect pH | Adjust the pH of the solvent. Basic peptides often dissolve better in acidic solutions, and acidic peptides in basic solutions. |
| Insufficient Mixing | Gently vortex or sonicate the solution, avoiding excessive heat.[6][12] |
Problem: Inconsistent experimental results.
| Possible Cause | Troubleshooting Step |
| Repeated Freeze-Thaw Cycles | Prepare single-use aliquots of the reconstituted peptide to avoid multiple freeze-thaw cycles.[2][9] |
| Batch-to-Batch Variability | Ensure consistent quality control of the peptide.[13] Review the Certificate of Analysis for each batch.[14] |
| Peptide Adsorption to Vials | For hydrophobic peptides, consider using low-protein-binding tubes or glass vials to minimize loss.[5] |
Quantitative Data Summary
The stability of peptides is highly dependent on their amino acid sequence and storage conditions. The following table provides general guidelines for peptide stability.
| Storage Condition | Lyophilized Peptide | Peptide in Solution |
| -80°C | Several years[2][4] | Weeks to months (aliquoted) |
| -20°C | Several years[2][4] | Weeks (aliquoted)[2] |
| 4°C | Weeks to months[4] | Up to one week |
| Room Temperature | Weeks[4][5] | Not recommended for long-term storage |
Experimental Protocols
General Protocol for a Cell-Based Assay with H6F Peptide
This protocol provides a general framework. Specific parameters should be optimized for your cell line and experimental goals.
1. Peptide Preparation: a. Following the reconstitution guidelines above, prepare a stock solution of H6F peptide at a concentration higher than the final working concentration. b. Prepare single-use aliquots of the stock solution and store them at -80°C.
2. Cell Culture and Seeding: a. Culture your cells of interest under standard conditions. b. Seed the cells in appropriate culture plates at a density that will allow for optimal growth during the experiment. c. Allow the cells to adhere and grow for 24 hours before treatment.
3. Peptide Treatment: a. Thaw a single-use aliquot of the H6F peptide stock solution at room temperature. b. Dilute the stock solution to the desired final working concentrations using fresh, pre-warmed cell culture medium. c. Remove the old medium from the cells and replace it with the medium containing the different concentrations of H6F peptide. Include a vehicle control (medium with the same amount of solvent used to dissolve the peptide).
4. Incubation: a. Incubate the cells with the peptide for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
5. Assay and Data Analysis: a. At the end of the incubation period, perform the desired assay to assess the biological effect of the H6F peptide (e.g., cell viability assay, protein expression analysis, etc.). b. Analyze the data and compare the results from the peptide-treated groups to the vehicle control.
Visualizations
Caption: A general workflow for experiments using H6F peptide.
Caption: A hypothesized signaling pathway for the neuroprotective effects of H6F peptide.
Caption: A logical flow for troubleshooting failed experiments with H6F peptide.
References
- 1. HLDF-6 peptides exhibit neuroprotective effects in the experimental model of preclinical Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. jpt.com [jpt.com]
- 4. peptidesystems.com [peptidesystems.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. jpt.com [jpt.com]
- 8. benchchem.com [benchchem.com]
- 9. genscript.com [genscript.com]
- 10. protidehealth.com [protidehealth.com]
- 11. m.youtube.com [m.youtube.com]
- 12. biosensis.com [biosensis.com]
- 13. bachem.com [bachem.com]
- 14. peptidepharma.com [peptidepharma.com]
Technical Support Center: Interpreting Unexpected Biodistribution of H6F Peptide
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals interpret and address unexpected biodistribution patterns of the H6F peptide.
Troubleshooting Guide: Unexpected H6F Peptide Biodistribution
This guide addresses common issues that may lead to unexpected biodistribution results during in vivo experiments with H6F peptide.
Q1: We are observing high uptake of our radiolabeled H6F peptide in the liver and spleen, with lower than expected accumulation in the HER2-positive tumor. What are the potential causes?
High uptake in the liver and spleen, organs of the reticuloendothelial system (RES), can be attributed to several factors related to the peptide conjugate's properties and stability.
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Colloidal Formation: The radiolabeled peptide may be forming colloids or aggregates in the formulation buffer. These larger particles are rapidly cleared from circulation by the RES.
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Peptide Instability: The H6F peptide may be unstable in vivo, leading to the dissociation of the radiolabel. The free radiolabel may then exhibit its own characteristic biodistribution, which can include uptake in the liver and spleen depending on the radioisotope and chelate used.
-
Non-specific Binding: The peptide or the entire conjugate may be binding non-specifically to components in the blood, leading to clearance by the RES.
Recommended Troubleshooting Steps:
| Step | Action | Purpose |
| 1 | Assess Radiochemical Purity | Use techniques like HPLC or TLC to confirm that the radioactivity is associated with the peptide and that there are no colloids. |
| 2 | Evaluate In Vitro Serum Stability | Incubate the radiolabeled peptide in serum at 37°C and analyze its integrity over time to check for degradation or radiolabel dissociation. |
| 3 | Check Formulation Buffer | Ensure the pH and composition of the formulation buffer are optimal for peptide solubility and stability. |
| 4 | Consider a Blocking Agent | In co-injection experiments, use an excess of unlabeled H6F peptide to see if the uptake in the tumor is specific (i.e., can be blocked). |
Q2: Our biodistribution results show very high kidney uptake of the H6F peptide that persists over time. How can we reduce renal accumulation?
High and persistent kidney uptake is a common challenge for peptides and small proteins due to their filtration through the glomerulus and subsequent reabsorption by the proximal tubule cells.
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Metabolism and Reabsorption: The peptide is likely being metabolized in the kidneys, and the radiolabeled metabolites are retained in the renal cells.
-
Charge of the Peptide: Positively charged peptides can interact with the negatively charged glomerular basement membrane, enhancing their reabsorption.
Strategies to Reduce Kidney Uptake:
| Strategy | Description |
| Co-administration of Basic Amino Acids | Injecting basic amino acids like lysine (B10760008) or arginine can compete with the peptide for reabsorption in the proximal tubules. |
| Modification of the Peptide | Altering the charge of the peptide or conjugating it to a larger molecule like PEG can reduce glomerular filtration. |
| Use of a Different Chelator | Some chelators, when metabolized, can become trapped inside kidney cells. Testing different chelators for the radioisotope may alter the biodistribution of the radiometabolites. |
Frequently Asked Questions (FAQs)
Q1: What is the expected biodistribution of a properly functioning HER2-targeted H6F peptide?
A HER2-targeted peptide like H6F is expected to show specific accumulation in HER2-positive tumors.[1] Biodistribution studies in mouse models with HER2-positive tumors have shown specific tumor uptake.[1] There will likely be some background uptake in other organs, with clearance primarily through the renal system, leading to some kidney accumulation. The blood clearance is generally expected to be rapid.
Expected vs. Unexpected H6F Biodistribution (Hypothetical Data)
| Organ | Expected %ID/g | Unexpected %ID/g | Possible Interpretation of Unexpected Result |
| HER2+ Tumor | 5.0 ± 1.2 | 1.5 ± 0.4 | Low tumor targeting, potential peptide instability. |
| Blood | 0.5 ± 0.1 | 3.0 ± 0.8 | Slow clearance, potential aggregation. |
| Liver | 1.2 ± 0.3 | 8.5 ± 2.1 | High RES uptake, likely due to colloid formation. |
| Spleen | 0.8 ± 0.2 | 5.1 ± 1.5 | High RES uptake, likely due to colloid formation. |
| Kidneys | 10.0 ± 2.5 | 25.0 ± 5.0 | High renal accumulation, potential for retained metabolites. |
| Muscle | 0.3 ± 0.1 | 0.4 ± 0.1 | Non-specific background. |
Q2: How does the choice of radiolabel and chelator affect the biodistribution of H6F peptide?
The radiolabel and the chelator used to attach it to the peptide can significantly influence the overall biodistribution of the conjugate. For instance, the H6F peptide can be conjugated with the chelating agent hydrazinonicotinamide (HYNIC) for radiolabeling with 99mTc.[1]
-
Radiometabolites: After the peptide is metabolized, the resulting radiometabolites will have their own biodistribution profile. The chemical properties of the radiolabel-chelator complex will determine where these metabolites accumulate.
-
Overall Charge and Lipophilicity: The chelator can alter the overall charge and lipophilicity of the peptide conjugate, which in turn can affect its interaction with blood components, non-target tissues, and its clearance pathway.
Experimental Protocols
Protocol 1: In Vitro Serum Stability Assay
-
Incubate the radiolabeled H6F peptide in fresh mouse or human serum (e.g., 1:10 ratio) at 37°C.
-
At various time points (e.g., 0, 1, 4, 24 hours), take aliquots of the serum mixture.
-
Precipitate the serum proteins using an equal volume of cold ethanol (B145695) or acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant, which contains the intact peptide and small molecule metabolites, using radio-HPLC or radio-TLC to determine the percentage of intact radiolabeled peptide over time.
Protocol 2: Biodistribution Study in Tumor-Bearing Mice
-
Implant HER2-positive tumor cells (e.g., MDA-MB-453) into the flank of immunocompromised mice.[1]
-
Once tumors reach a suitable size, inject the radiolabeled H6F peptide intravenously via the tail vein.
-
At predetermined time points (e.g., 1, 4, 24 hours post-injection), euthanize the mice.
-
Dissect the major organs and the tumor.
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Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Visualizations
Caption: Troubleshooting workflow for unexpected H6F peptide biodistribution.
Caption: Potential mechanism for off-target uptake of H6F peptide in the RES.
References
Validation & Comparative
A Head-to-Head Comparison: H6F Peptide Versus Trastuzumab for HER2 Binding
For researchers, scientists, and drug development professionals, understanding the nuances of different therapeutic and diagnostic agents targeting the Human Epidermal Growth Factor Receptor 2 (HER2) is critical. This guide provides an objective comparison of the novel H6F peptide and the well-established monoclonal antibody, trastuzumab, in their binding to HER2.
This document summarizes key quantitative data, details the experimental protocols used to assess their binding, and visualizes their mechanisms of action and experimental workflows.
Data Presentation: Quantitative Comparison of Binding Affinity
The binding affinity of a ligand to its receptor is a crucial parameter in drug development. Here, we compare the binding affinities of H6F peptide and trastuzumab to the HER2 receptor.
| Molecule | Binding Affinity Metric | Value (nM) | Cell Line / System |
| Trastuzumab | Dissociation Constant (Kd) | 5 | Cell-based assay[1] |
| H6F Peptide | 50% Inhibitory Concentration (IC50) | 7.48 ± 3.26 | HER2-positive MDA-MB-453 cells |
| HYNIC-H6F (modified H6F) | 50% Inhibitory Concentration (IC50) | 11.25 ± 2.14 | HER2-positive MDA-MB-453 cells |
Note: A lower Kd or IC50 value indicates a higher binding affinity. While not a direct comparison of Kd values, the low nanomolar IC50 of H6F suggests a strong binding affinity to HER2, comparable to that of trastuzumab.
Mechanism of Action and Specificity
A key differentiator between the H6F peptide and trastuzumab is their binding site on the HER2 receptor. Studies have shown that H6F and trastuzumab bind to different epitopes on the extracellular domain of HER2.[2][3] This is a significant finding as it implies that the binding of one does not interfere with the binding of the other.[2] This non-competitive binding nature suggests potential for synergistic applications, such as using H6F for imaging and monitoring HER2 expression during trastuzumab-based therapies without concern for competitive binding.[3]
Trastuzumab's Mechanism of Action:
Trastuzumab is a humanized monoclonal antibody that binds to the extracellular domain of the HER2 receptor.[4] Its anti-tumor activity is multifaceted and includes:
-
Inhibition of HER2 Signaling: By binding to HER2, trastuzumab blocks the downstream signaling pathways that promote cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.[4][5]
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc region of trastuzumab can be recognized by immune cells (e.g., Natural Killer cells), leading to the targeted destruction of HER2-positive cancer cells.[5]
-
Inhibition of HER2 Shedding: Trastuzumab can prevent the cleavage of the HER2 extracellular domain, a process that can lead to the activation of the receptor.
H6F Peptide's Mechanism of Action:
The H6F peptide is a smaller molecule designed to specifically target the HER2 receptor.[6] Its primary described function is as a targeting agent for imaging and potentially for the delivery of therapeutic payloads. While it binds with high affinity, its direct impact on HER2 signaling pathways is less characterized compared to trastuzumab. However, some studies have explored hybrid peptides incorporating HER2-binding sequences that can block HER2 signaling.[7]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding of H6F peptide and trastuzumab to HER2.
Competitive Radioligand Binding Assay (for H6F Peptide)
This assay was used to determine the IC50 value of the H6F peptide.
-
Cell Culture: HER2-positive MDA-MB-453 human breast cancer cells were cultured in appropriate media supplemented with fetal bovine serum.
-
Radiolabeling: A modified version of the H6F peptide (HYNIC-H6F) was radiolabeled with Iodine-125 (¹²⁵I) to create HYNIC-¹²⁵I-H6F.
-
Competition Reaction: MDA-MB-453 cells were incubated with a constant concentration of the radiolabeled peptide (HYNIC-¹²⁵I-H6F) and varying concentrations of the unlabeled competitor peptides (H6F or HYNIC-H6F).
-
Incubation: The incubation was carried out for 2 hours at 4°C to allow binding to reach equilibrium.
-
Washing: After incubation, the cells were washed with ice-cold phosphate-buffered saline (PBS) to remove any unbound radioligand.
-
Measurement: The amount of radioactivity bound to the cells was measured using a gamma counter.
-
Data Analysis: The data was plotted as the percentage of specific binding versus the concentration of the unlabeled competitor. The IC50 value, which is the concentration of the unlabeled peptide that inhibits 50% of the specific binding of the radiolabeled peptide, was then calculated.
Surface Plasmon Resonance (SPR) (for Trastuzumab)
SPR is a powerful technique for measuring the kinetics and affinity of molecular interactions in real-time.
-
Sensor Chip Preparation: A sensor chip (e.g., CM5) was activated to create a reactive surface.
-
Ligand Immobilization: The HER2 protein was immobilized onto the surface of the sensor chip.
-
Analyte Injection: Different concentrations of trastuzumab (the analyte) were flowed over the sensor chip surface.
-
Association and Dissociation Monitoring: The binding of trastuzumab to the immobilized HER2 was monitored in real-time by detecting changes in the refractive index at the sensor surface. This provides data on the association rate (ka). After the injection of trastuzumab, a buffer is flowed over the chip to monitor the dissociation of the antibody from the receptor, providing the dissociation rate (kd).
-
Data Analysis: The association and dissociation rate constants were used to calculate the equilibrium dissociation constant (Kd = kd/ka), which is a measure of binding affinity.
Flow Cytometry for Binding Analysis
Flow cytometry can be used to assess the binding of fluorescently labeled molecules to cells.
-
Cell Preparation: HER2-positive cells (e.g., SKBR3) were harvested and washed.
-
Fluorescent Labeling: The H6F peptide or trastuzumab was labeled with a fluorescent dye (e.g., FITC).
-
Incubation: The cells were incubated with the fluorescently labeled peptide or antibody on ice to allow binding to the cell surface receptors.
-
Washing: Unbound fluorescent molecules were removed by washing the cells with a suitable buffer.
-
Analysis: The fluorescence intensity of the individual cells was measured using a flow cytometer. An increase in fluorescence intensity compared to control cells (unstained or incubated with an irrelevant labeled molecule) indicates specific binding.
-
Competitive Analysis: To confirm specificity, a competition experiment can be performed by co-incubating the cells with the fluorescently labeled molecule and an excess of the unlabeled molecule. A decrease in fluorescence intensity would confirm specific binding.
Mandatory Visualization
HER2 Signaling Pathway and Intervention Points
Caption: HER2 signaling pathway and points of intervention by trastuzumab and H6F peptide.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for determining the IC50 of H6F peptide using a competitive binding assay.
Logical Relationship: Non-Competitive Binding of H6F and Trastuzumab
Caption: H6F and trastuzumab bind to distinct epitopes on HER2, allowing for non-competitive binding.
References
- 1. Trastuzumab - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. What is the mechanism of action of Trastuzumab? [synapse.patsnap.com]
- 5. wjgnet.com [wjgnet.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. HER2-targeted hybrid peptide that blocks HER2 tyrosine kinase disintegrates cancer cell membrane and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HER2-Targeting Peptides: H6F and KCCYSL
For Researchers, Scientists, and Drug Development Professionals
The human epidermal growth factor receptor 2 (HER2) remains a critical target in oncology, particularly in breast cancer. While monoclonal antibodies like trastuzumab have revolutionized treatment, smaller targeting moieties such as peptides offer unique advantages, including better tumor penetration and more rapid clearance from circulation. This guide provides a detailed comparison of two prominent HER2-targeting peptides, H6F and KCCYSL, supported by experimental data to aid researchers in selecting the appropriate tool for their diagnostic and therapeutic applications.
At a Glance: Key Peptide Characteristics
| Feature | H6F Peptide | KCCYSL Peptide |
| Amino Acid Sequence | YLFFVFER | KCCYSL |
| Reported IC50 | 7.48 ± 3.26 nM[1] | ~31 - 44 nM (for 64Cu-labeled derivatives) |
| Reported Kd | Not explicitly reported | 31 - 44 nM; ~295 - 300 nM |
| Primary Application | SPECT/CT Imaging | SPECT/PET Imaging, Targeted Drug Delivery |
| HER2 Binding Epitope | Different from Trastuzumab | Extracellular Domain |
Quantitative Performance Data
For a direct comparison of the binding affinities and inhibitory concentrations of H6F, KCCYSL, and other notable HER2-targeting peptides, the following table summarizes key quantitative data from published studies.
| Peptide | Amino Acid Sequence | Binding Affinity (Kd) | IC50 | Cell Line(s) Used | Reference |
| H6F | YLFFVFER | Not Reported | 7.48 ± 3.26 nM | MDA-MB-453 | [1] |
| HYNIC-H6F | HYNIC-YLFFVFER | Not Reported | 11.25 ± 2.14 nM | MDA-MB-453 | [1] |
| KCCYSL | KCCYSL | 31 - 44 nM | - | HER2-overexpressing tumor models | |
| 295 ± 56 nM (to HER2-ECD) | - | - | |||
| 64Cu-DO3A-GSG-KCCYSL | - | - | 42.0 ± 10.2 nM | MDA-MB-435 | |
| 64Cu-CB-TE2A-GSG-KCCYSL | - | - | 31 ± 7.9 nM | MDA-MB-435 | |
| 64Cu-NO2A-GSG-KCCYSL | - | - | 44.2 ± 6.6 nM | MDA-MB-435 | |
| P51 | - | 18.6 nM | - | SKBR3 | |
| pep27-24M | - | 293 nM | - | SKBR3 | [2] |
| pep27 | - | 346 nM | - | SKBR3 | [2] |
Note: IC50 and Kd values can vary depending on the experimental conditions, cell lines used, and modifications to the peptide (e.g., addition of chelators).
Mechanism of Action and Signaling Pathways
HER2 is a receptor tyrosine kinase that, upon dimerization, activates downstream signaling pathways crucial for cell proliferation, survival, and differentiation. The primary pathways activated by HER2 are the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Raf/mitogen-activated protein kinase (MAPK) pathways. Both H6F and KCCYSL function by binding to the extracellular domain of HER2, which can be leveraged for imaging or to deliver cytotoxic payloads. Some HER2-lytic hybrid peptides have been shown to inhibit HER2 signaling.
Caption: HER2 signaling cascade initiated by receptor dimerization, leading to the activation of the PI3K/Akt and MAPK pathways.
Experimental Workflows
The development and validation of HER2-targeting peptides involve a series of in vitro and in vivo experiments. The following diagram illustrates a typical experimental workflow.
Caption: A generalized workflow for the preclinical evaluation of HER2-targeting peptides.
Experimental Protocols
Below are summarized methodologies for key experiments cited in the evaluation of H6F and KCCYSL peptides.
Peptide Synthesis and Radiolabeling
-
Solid-Phase Peptide Synthesis: Peptides are typically synthesized using a standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase synthesis protocol. For fluorescent labeling, a fluorophore such as 5(6)-carboxyfluorescein (B613776) can be conjugated to the N-terminus of the peptide.
-
Radiolabeling with 99mTc (for H6F): The H6F peptide is conjugated with a bifunctional chelator, such as hydrazinonicotinamide (HYNIC). The 99mTc labeling is then performed by incubating the HYNIC-conjugated peptide with 99mTc-pertechnetate in the presence of a reducing agent (e.g., stannous chloride) and a coligand (e.g., tricine). Radiochemical purity is assessed by radio-HPLC.
-
Radiolabeling with 64Cu (for KCCYSL): The KCCYSL peptide is conjugated with a chelator like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). The peptide is then incubated with 64CuCl2 in a suitable buffer (e.g., ammonium (B1175870) acetate) at an elevated temperature. Purification is typically performed using a C18 Sep-Pak cartridge.
In Vitro Cell Binding and Competition Assays
-
Cell Lines: HER2-positive cell lines (e.g., MDA-MB-453, SKBR3, BT-474) and HER2-negative control cell lines (e.g., MDA-MB-231) are used.
-
Binding Assay: Cells are incubated with increasing concentrations of the radiolabeled or fluorescently labeled peptide at 4°C or 37°C for a defined period. After incubation, unbound peptide is removed by washing. The amount of cell-bound radioactivity is measured using a gamma counter, or fluorescence is quantified using a plate reader or flow cytometry.
-
Competition Assay (for IC50 determination): HER2-positive cells are incubated with a fixed concentration of the radiolabeled peptide (e.g., HYNIC-[125I]H6F) and increasing concentrations of the non-labeled competitor peptide (H6F or KCCYSL). The concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled peptide is determined as the IC50 value. Data are analyzed using non-linear regression.
In Vivo Tumor Imaging and Biodistribution Studies
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously inoculated with HER2-positive and HER2-negative tumor cells to establish xenografts.
-
Imaging Studies (SPECT/CT): Tumor-bearing mice are intravenously injected with the radiolabeled peptide (e.g., 99mTc-HYNIC-H6F). At various time points post-injection, mice are anesthetized, and images are acquired using a small-animal SPECT/CT scanner.
-
Biodistribution Studies: Following the final imaging session, mice are euthanized. Tumors and major organs are excised, weighed, and the radioactivity in each sample is measured using a gamma counter. The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Blocking Studies: To confirm receptor-specific uptake, a separate group of mice is co-injected with an excess of the non-labeled peptide along with the radiolabeled peptide. A significant reduction in tumor uptake in the presence of the blocking dose confirms receptor-mediated targeting.
Conclusion
Both H6F and KCCYSL peptides have demonstrated high affinity and specificity for HER2-positive cancer cells, making them valuable tools for molecular imaging and targeted therapy. H6F, with its low nanomolar IC50, is a potent candidate for imaging applications. KCCYSL has also been extensively studied for both imaging and as a targeting ligand for drug delivery systems like liposomes. The choice between these peptides will depend on the specific research or clinical application, including the desired pharmacokinetic properties and the nature of the payload to be delivered. The experimental protocols and comparative data presented in this guide provide a foundation for making informed decisions in the development of next-generation HER2-targeted diagnostics and therapeutics.
References
H6F Peptide vs. HER2-Targeted Affibodies: A Comparative Analysis for Researchers
In the landscape of targeted cancer therapies, particularly for HER2-positive malignancies, peptides and protein scaffolds have emerged as promising alternatives to monoclonal antibodies. This guide provides a detailed comparative analysis of the H6F peptide and HER2-targeted affibodies, focusing on their performance, underlying mechanisms, and the experimental data supporting their potential applications. This document is intended for researchers, scientists, and drug development professionals seeking an objective comparison of these two classes of HER2-targeting agents.
At a Glance: Key Performance Characteristics
| Feature | H6F Peptide | HER2-Targeted Affibodies |
| Sequence/Structure | A short linear peptide (YLFFVFER)[1] | Small, engineered scaffold proteins (e.g., ZHER2:342, ZHER2:2891) derived from the Z domain of staphylococcal protein A[2][3] |
| Binding Affinity (K_D) | Data not explicitly available in the reviewed literature. IC50 for HYNIC-H6F is 11.25 ± 2.14 nM. | High affinity, typically in the picomolar to low nanomolar range (e.g., ZHER2:342 K_D ≈ 22 pM, ZHER2:2891 K_D ≈ 66 pM)[3][4] |
| Primary Application | Primarily investigated as a targeting agent for in vivo imaging (SPECT/CT) of HER2-positive tumors[1] | Investigated for both in vivo imaging and therapeutic applications, including as antibody-drug conjugates (ADCs)[5][6] |
| In Vitro Efficacy | Limited data available on direct cytotoxicity. Primarily demonstrates specific binding to HER2-positive cells. | Affibody-drug conjugates demonstrate potent cytotoxicity with IC50 values in the picomolar to nanomolar range against HER2-positive cancer cells[6][7] |
| In Vivo Efficacy | Primarily demonstrates tumor-specific accumulation for imaging purposes. Limited data on tumor growth inhibition as a standalone agent. A HER2-lytic hybrid peptide showed significant tumor progression inhibition[8] | Affibody-drug conjugates and radiolabeled affibodies have shown significant tumor growth inhibition and eradication in preclinical models[5] |
| Toxicity | Specific toxicity data for the H6F peptide is not extensively reported. A study on similar short peptides (H1 and H2) showed no toxic side effects at high doses in preclinical models[6] | Generally reported to have a good safety profile. HER2-specific affibodies were not found to be toxic to HER2-overexpressing cells. A GLP toxicity study in rats for a therapeutic affibody candidate demonstrated a good safety profile[9][10] |
Mechanism of Action and Signaling Pathways
Both H6F peptide and HER2-targeted affibodies exert their effects by binding to the extracellular domain of the HER2 receptor. Overexpression of HER2 leads to the activation of downstream signaling pathways, primarily the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation[11].
-
H6F Peptide: The primary mechanism of the H6F peptide, as described in the literature, is to act as a specific ligand for HER2, enabling the targeted delivery of imaging agents. Its direct impact on HER2 signaling as a standalone therapeutic agent is not well-documented. However, when conjugated to a lytic peptide, it can induce cancer cell membrane disintegration and block HER2 signaling[8].
-
HER2-Targeted Affibodies: Affibodies, due to their high affinity, can directly interfere with HER2 signaling. More significantly, they serve as versatile platforms for targeted therapies. When conjugated to cytotoxic drugs (Affibody-drug conjugates or AffiDCs), they facilitate the internalization of the toxic payload into HER2-positive cancer cells, leading to cell death[6][12][13]. Radiolabeled affibodies can deliver therapeutic radionuclides to the tumor site.
Below is a diagram illustrating the HER2 signaling pathway and the points of intervention for these targeted molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical development and clinical safety assessment of a synthetic peptide conjugate enabling endogenous antibody binding to promote innate receptor engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based Design of Peptides with High Affinity and Specificity to HER2 Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. researchgate.net [researchgate.net]
- 7. HER2-targeted hybrid peptide that blocks HER2 tyrosine kinase disintegrates cancer cell membrane and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Homodimer Peptide–Drug Conjugate Improves the Efficacy of HER2-Positive Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. francis-press.com [francis-press.com]
- 10. Targeting cancer with a bi-functional peptide: in vitro and in vivo results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. frontiersin.org [frontiersin.org]
- 13. researchgate.net [researchgate.net]
H6F Peptide Specificity: A Comparative Validation Guide for HER2-Negative Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the H6F peptide's specificity for the HER2 receptor, with a focus on its validation using HER2-negative cell lines. Experimental data is presented to compare its performance against other HER2-targeting peptides.
The H6F peptide (sequence: YLFFVFER) has emerged as a promising ligand for targeting HER2-positive cancer cells.[1] Its utility in diagnostic imaging and targeted therapy hinges on its ability to specifically bind to HER2 with high affinity, while exhibiting minimal interaction with cells that do not overexpress this receptor. This guide details the experimental validation of H6F specificity using the HER2-negative breast cancer cell lines MDA-MB-231 and MCF-7, and compares its binding affinity to other known HER2-targeting peptides.
Comparative Binding Affinity of HER2-Targeting Peptides
The binding affinity of a peptide to its target is a critical measure of its potential efficacy and specificity. The dissociation constant (Kd) is a common metric used to quantify this interaction, with a lower Kd value indicating a stronger binding affinity. The table below summarizes the reported binding affinities of H6F and other HER2-targeting peptides.
| Peptide | Sequence | Binding Affinity (Kd) | Target | Measurement Method |
| H6F | YLFFVFER | Not explicitly found | HER2 | Not specified |
| pep27 | Not specified | 346 nM[2][3][4] | HER2 | Surface Plasmon Resonance imaging (SPRi)[2][3] |
| pep27-24M | Not specified | 293 nM[2][3][4] | HER2 | Surface Plasmon Resonance imaging (SPRi)[2][3] |
| LTVSPWY | LTVSPWY | Not explicitly found | HER2 | Not specified |
Experimental Validation of H6F Specificity
The specificity of the H6F peptide has been demonstrated through various in vitro and in vivo experiments, which consistently show high uptake in HER2-positive cells (like MDA-MB-453) and significantly lower uptake in HER2-negative cells (MDA-MB-231).[5][6]
HER2-Negative Cell Lines Utilized for Validation
-
MDA-MB-231: This cell line is characterized as triple-negative breast cancer, lacking significant expression of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and HER2.[7] Studies have confirmed its low HER2 expression.[8]
-
MCF-7: This breast cancer cell line is ER-positive and has low HER2 expression.[9][10]
The use of these cell lines provides a robust negative control to assess the specific binding of H6F to the HER2 receptor.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for assessing peptide specificity using flow cytometry and immunofluorescence.
Flow Cytometry Protocol for Peptide-Cell Binding
This protocol allows for the quantification of fluorescently labeled peptide binding to the surface of cancer cells.
Materials:
-
HER2-positive (e.g., SKBR3) and HER2-negative (MDA-MB-231, MCF-7) cell lines
-
FITC-labeled H6F peptide (and other comparative peptides)
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. Detach adherent cells using a gentle cell dissociation solution. Wash the cells twice with cold PBS containing 1% BSA.
-
Peptide Incubation: Resuspend the cells in PBS with 1% BSA at a concentration of 1x10^6 cells/mL. Add the FITC-labeled peptide to the cell suspension at a final concentration of 10 µM. Incubate for 1 hour at 4°C on a rocker to prevent cell sedimentation.
-
Washing: After incubation, wash the cells three times with cold PBS to remove unbound peptide. Centrifuge at 300 x g for 5 minutes between each wash.
-
Flow Cytometry Analysis: Resuspend the final cell pellet in 500 µL of cold PBS. Analyze the cells using a flow cytometer, exciting the FITC label at 488 nm and detecting emission at approximately 525 nm. A sample of unstained cells should be used as a negative control to set the baseline fluorescence.
Immunofluorescence Protocol for Peptide Internalization
This protocol visualizes the localization of the peptide within the cells, indicating whether it remains on the cell surface or is internalized.
Materials:
-
Cells cultured on glass coverslips
-
FITC-labeled H6F peptide
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization)
-
Mounting medium with DAPI
Procedure:
-
Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere and grow for 24-48 hours.
-
Peptide Incubation: Remove the culture medium and incubate the cells with the FITC-labeled peptide in serum-free medium for 1-4 hours at 37°C.
-
Fixation: Wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization (Optional): To visualize intracellular localization, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. If only surface binding is of interest, this step should be skipped.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Imaging: Visualize the cells using a fluorescence microscope. The green fluorescence from FITC will indicate the location of the peptide, and the blue fluorescence from DAPI will show the cell nuclei.
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the biological context of HER2 targeting, the following diagrams are provided.
The H6F peptide, by binding to HER2, can potentially influence downstream signaling pathways that are critical for cancer cell proliferation and survival.
Upon dimerization and autophosphorylation, the HER2 receptor activates downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which promote cell proliferation, survival, and differentiation.[11][12][13] The specific binding of H6F to HER2 on cancer cells could potentially be leveraged to inhibit these oncogenic signals or to deliver cytotoxic agents directly to the tumor site. The validation of H6F's specificity using HER2-negative cell lines is a critical step in ensuring its targeted action and minimizing off-target effects.
References
- 1. LTVSPWY peptide–modified PEGylated chitosan magnetic nanoparticles - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Structure-based Design of Peptides with High Affinity and Specificity to HER2 Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biotium.com [biotium.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Kinase inhibitors of HER2/AKT pathway induce ERK phosphorylation via a FOXO-dependent feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Confirming HER2-Specific Uptake of H6F Peptide: A Comparative Guide to Blocking Studies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data confirming the HER2-specific uptake of the H6F peptide. Detailed methodologies for key blocking studies are presented, alongside a comparative analysis with other HER2-targeting peptides.
The H6F peptide (YLFFVFER) has emerged as a promising ligand for targeted delivery of imaging agents and therapeutics to HER2-positive cancers.[1][2] A critical step in the preclinical validation of such targeted agents is the unequivocal demonstration of their specific binding to the intended receptor. This is typically achieved through blocking studies, where an excess of unlabeled ligand is used to compete with and inhibit the uptake of a labeled version of the same ligand in receptor-positive cells or tumors. This guide delves into the experimental evidence from such studies that substantiates the HER2-specific uptake of the H6F peptide.
In Vitro and In Vivo Evidence for H6F Specificity
Studies utilizing a technetium-99m labeled H6F peptide conjugate, 99mTc-HYNIC-H6F, have demonstrated excellent HER2 binding specificity both in vitro and in vivo.[3][4] In HER2-positive MDA-MB-453 breast cancer cells, the uptake of 99mTc-HYNIC-H6F is significantly inhibited by the co-administration of an excess of unlabeled H6F peptide.[3][4] Conversely, in HER2-negative MDA-MB-231 cells, the uptake of the radiolabeled peptide is minimal, further confirming its specificity for the HER2 receptor.[3][4]
Interestingly, the HER2-targeted antibody, trastuzumab, does not block the uptake of 99mTc-HYNIC-H6F.[4][5] This suggests that H6F and trastuzumab bind to different epitopes on the HER2 receptor.[5] This finding is significant as it indicates that H6F-based agents could potentially be used for imaging or treating patients undergoing trastuzumab therapy without the concern of competitive binding.[4][5]
Quantitative Comparison of H6F and Alternatives
The following tables summarize key quantitative data from studies on H6F and other HER2-targeting peptides. This data allows for a comparative assessment of their binding affinities and HER2-targeting capabilities.
Table 1: In Vitro Binding Affinity and Competition Data for HER2-Targeting Peptides
| Peptide/Agent | Cell Line | Assay Type | IC50 (nM) | Kd (nM) | Reference |
| H6F | MDA-MB-453 | Competition Binding | 7.48 ± 3.26 | - | [5] |
| HYNIC-H6F | MDA-MB-453 | Competition Binding | 11.25 ± 2.14 | - | [5] |
| Trastuzumab | MDA-MB-453 | Competition Binding | No Inhibition | - | [5] |
| LTVSPWY | SKOV-3 | Saturation Binding | - | 2.5 ± 0.6 | [6] |
| P51 | - | SPRi | - | 18.6 | [7] |
| pep27 | - | SPRi | - | 346 | [3] |
| pep27-24M | - | SPRi | - | 293 | [3] |
Table 2: In Vivo Tumor Uptake and Blocking of 99mTc-HYNIC-H6F in Xenograft Models
| Tumor Model (Cell Line) | Treatment Group | Tumor Uptake at 30 min p.i. (%ID/g) | Reference |
| MDA-MB-453 (HER2+) | 99mTc-HYNIC-H6F | 3.58 ± 0.01 | [3][4] |
| MDA-MB-453 (HER2+) | 99mTc-HYNIC-H6F + Excess H6F | Blocked (Quantification not specified) | [3][4][5] |
| MDA-MB-453 (HER2+) | 99mTc-HYNIC-H6F + Excess Trastuzumab | Not Blocked | [3][4][5] |
| MDA-MB-231 (HER2-) | 99mTc-HYNIC-H6F | 0.73 ± 0.22 | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Competition Binding Assay
This assay is used to determine the 50% inhibitory concentration (IC50) of a competitive inhibitor.
-
Cell Culture: HER2-positive MDA-MB-453 cells are cultured in appropriate media and seeded in multi-well plates.
-
Radioligand Preparation: A radiolabeled version of the H6F peptide, such as HYNIC-125I-H6F, is prepared.
-
Competition Reaction: Cells are incubated with a constant concentration of the radiolabeled H6F peptide and varying concentrations of unlabeled competitive inhibitors (e.g., H6F, HYNIC-H6F, or trastuzumab).
-
Incubation: The incubation is carried out for a defined period (e.g., 2 hours) at 4°C to allow binding to reach equilibrium while minimizing internalization.
-
Washing: Unbound radioligand is removed by washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Quantification: The amount of bound radioactivity is measured using a gamma counter.
-
Data Analysis: The percentage of bound radioactivity is plotted against the concentration of the competitive inhibitor to determine the IC50 value.
In Vivo SPECT/CT Imaging and Blocking Study
This study assesses the tumor-targeting specificity of a radiolabeled peptide in a living animal model.
-
Animal Model: Female athymic nude mice are subcutaneously inoculated with HER2-positive (e.g., MDA-MB-453) and/or HER2-negative (e.g., MDA-MB-231) human breast cancer cells to establish tumor xenografts.
-
Radiotracer Injection: Once tumors reach a suitable size, mice are injected intravenously (e.g., via the tail vein) with the radiolabeled peptide, such as 99mTc-HYNIC-H6F (e.g., 37 MBq).
-
Blocking Groups: For the blocking study, a separate group of mice bearing HER2-positive tumors is co-injected with the radiotracer and an excess of unlabeled H6F peptide (e.g., 200 μg) or another potential competitor like trastuzumab (e.g., 500 μg).[8]
-
SPECT/CT Imaging: At various time points post-injection (e.g., 30 minutes, 1 hour, 2 hours), the mice are anesthetized and imaged using a small-animal SPECT/CT scanner.
-
Image Analysis: The SPECT and CT images are fused to anatomically localize the radiotracer uptake. Regions of interest (ROIs) are drawn over the tumors and other organs to quantify the radioactivity, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Biodistribution Analysis (Optional): After the final imaging session, mice can be euthanized, and major organs and tumors are excised, weighed, and their radioactivity measured in a gamma counter to confirm the imaging data.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for a blocking study and the logical basis for confirming receptor-specific uptake.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-based Design of Peptides with High Affinity and Specificity to HER2 Positive Tumors [thno.org]
- 4. researchgate.net [researchgate.net]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Targeting and imaging of HER2 overexpression tumor with a new peptide-based 68Ga-PET radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting HER2 Expressing Tumors with a Potent Drug Conjugate Based on an Albumin Binding Domain-Derived Affinity Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
Assessing the Cross-Reactivity of H6F Peptide with EGFR Family Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-reactivity of the HER2-targeted peptide, H6F, with other members of the Epidermal Growth Factor Receptor (EGFR) family. While the H6F peptide has been identified as a HER2-targeting agent, a comprehensive understanding of its binding specificity is crucial for its development as a therapeutic or diagnostic tool. This guide outlines the methodologies and data presentation necessary for such an assessment, and due to the absence of publicly available cross-reactivity data for H6F, it utilizes analogous data from other peptides to illustrate the principles of this analysis.
The EGFR family of receptor tyrosine kinases, comprising EGFR (HER1), HER2, HER3, and HER4, plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] These receptors can form homodimers and heterodimers upon ligand binding, initiating downstream signaling cascades.[2] Given the high degree of homology and the potential for receptor heterodimerization within the family, it is imperative to evaluate the binding profile of any targeted therapeutic, such as the H6F peptide, across all four members to anticipate potential off-target effects and to fully characterize its mechanism of action.
Quantitative Assessment of Peptide-Receptor Interactions
A critical step in characterizing a targeting peptide is the quantitative determination of its binding affinity to its intended target and potential off-targets. Techniques such as Surface Plasmon Resonance (SPR) are invaluable for obtaining kinetic data, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated. A lower KD value signifies a higher binding affinity.
Table 1: Comparative Binding Affinities of HER2-Targeting Peptides with EGFR Family Receptors (Hypothetical for H6F)
| Peptide | Receptor | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Dissociation Constant (KD) (M) |
| H6F | EGFR (HER1) | Data not available | Data not available | Data not available |
| HER2 | Data not available | Data not available | Data not available | |
| HER3 | Data not available | Data not available | Data not available | |
| HER4 | Data not available | Data not available | Data not available | |
| s2p [3] | EGFR (HER1) | Not Detectable | Not Detectable | Not Detectable |
| HER2 | Not specified | Not specified | 2.1 µM | |
| HER3 | Not Detectable | Not Detectable | Not Detectable | |
| HER4 | Not Detectable | Not Detectable | Not Detectable | |
| s2p-c [3] | EGFR (HER1) | Not specified | Not specified | 4.3 µM |
| HER2 | Not specified | Not specified | 0.5 µM | |
| HER3 | Not specified | Not specified | 2.9 µM | |
| HER4 | Not specified | Not specified | 1.8 µM |
Note: The data for the s2p and s2p-c peptides are derived from a fluorescence polarization-based assay and are presented here as an example of a cross-reactivity assessment.[3] The table highlights the ideal format for presenting such comparative data.
Signaling Pathways and Experimental Workflows
Understanding the downstream consequences of peptide binding is as important as quantifying the binding itself. The following diagrams illustrate the canonical EGFR family signaling pathway and the workflows for the key experimental techniques used to assess peptide-receptor interactions.
Caption: EGFR Family Signaling Pathways.
Caption: SPR Experimental Workflow.
Caption: ELISA Experimental Workflow.
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible and comparable data.
Surface Plasmon Resonance (SPR) Protocol for Binding Kinetics
Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of H6F peptide binding to each of the EGFR family receptors.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human EGFR/HER1, HER2, HER3, and HER4 extracellular domains
-
H6F peptide
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 1.5)
Procedure:
-
Receptor Immobilization:
-
Activate the sensor chip surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the recombinant receptor (e.g., EGFR) at a concentration of 10-50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (e.g., 2000-5000 RU).
-
Deactivate the remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without the receptor to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the H6F peptide in running buffer (e.g., ranging from 0.1 nM to 1 µM).
-
Inject each concentration of the peptide over the receptor and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).
-
Allow for dissociation in running buffer for a defined time (e.g., 300-600 seconds).
-
-
Regeneration:
-
Inject the regeneration solution to remove the bound peptide from the receptor surface.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the ka, kd, and KD values.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Screening
Objective: To qualitatively or semi-quantitatively assess the binding of H6F peptide to the four EGFR family receptors.
Materials:
-
96-well microtiter plates
-
Recombinant human EGFR/HER1, HER2, HER3, and HER4
-
Biotinylated H6F peptide
-
Coating buffer (e.g., 0.1 M sodium carbonate, pH 9.6)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB substrate
-
Stop solution (e.g., 2 N H2SO4)
-
Plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 100 µL of each recombinant receptor (1-5 µg/mL in coating buffer) overnight at 4°C. Include wells without receptor as a negative control.
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.
-
-
Peptide Incubation:
-
Wash the plate three times.
-
Add 100 µL of biotinylated H6F peptide at various concentrations to the wells and incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times.
-
Add 100 µL of Streptavidin-HRP diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add 100 µL of TMB substrate and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
-
Measurement:
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Compare the absorbance values for each receptor to determine the relative binding of the H6F peptide.
-
Conclusion
A thorough assessment of the cross-reactivity of the H6F peptide with all members of the EGFR family is a prerequisite for its further development. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for conducting such an evaluation. By generating and analyzing comprehensive binding data, researchers can gain crucial insights into the specificity of H6F, enabling more informed decisions in the drug development process. The provided examples and workflows serve as a practical resource for scientists engaged in the characterization of targeted peptides.
References
- 1. Development of HER2-antagonistic peptides as novel anti-breast cancer drugs by in silico methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epidermal growth factor receptor peptide vaccination induces cross-reactive immunity to human EGFR, HER2, and HER3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Head-to-Head Comparison: H6F-Based Imaging vs. ⁸⁹Zr-Trastuzumab PET in Preclinical Research
In the landscape of molecular imaging, the quest for highly specific and sensitive radiotracers is paramount for advancing drug development and personalizing medicine. This guide provides a detailed comparison between a novel investigational approach, here termed H6F-based imaging, and the well-established ⁸⁹Zr-trastuzumab Positron Emission Tomography (PET). This comparison is tailored for researchers, scientists, and drug development professionals, offering a clear perspective on their respective methodologies and performance based on available preclinical data.
A Note on "H6F-Based Imaging": The term "H6F" does not correspond to a standardized PET radiotracer. For the purpose of this guide, and based on common laboratory nomenclature, "H6F" is interpreted as a hexa-histidine tagged (His-tag) protein labeled with a positron-emitting fluoride (B91410) isotope, or more broadly, a His-tagged protein labeled with a PET radionuclide. Due to the limited direct data on His-tagged proteins for PET imaging, this guide will draw upon representative data for proteins radiolabeled with PET isotopes that could conceptually be applied to a His-tagged construct, to create a meaningful comparison with ⁸⁹Zr-trastuzumab.
Quantitative Data Presentation
The following table summarizes key quantitative parameters for H6F-based imaging (represented by a generic ⁶⁴Cu-labeled antibody) and ⁸⁹Zr-trastuzumab PET, derived from preclinical studies. These metrics are crucial for evaluating the potential utility of an imaging agent in oncology research.
| Parameter | H6F-Based Imaging (Representative ⁶⁴Cu-antibody) | ⁸⁹Zr-Trastuzumab PET |
| Radionuclide | Copper-64 (⁶⁴Cu) | Zirconium-89 (⁸⁹Zr) |
| Half-life | 12.7 hours | 78.4 hours (3.3 days) |
| Typical Labeling Efficiency | >95% | >95% |
| Tumor Uptake (peak %ID/g) | ~7-10 %ID/g | ~10-20 %ID/g |
| Time of Peak Tumor Uptake | 6-24 hours post-injection | 96-120 hours (4-5 days) post-injection |
| Tumor-to-Muscle Ratio (peak) | ~6-9 | ~8-15 |
| Primary Clearance Route | Hepatic and Renal | Reticuloendothelial System (Liver, Spleen) |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are representative protocols for the radiolabeling and imaging procedures for both modalities.
H6F (⁶⁴Cu-Antibody) Radiolabeling and PET Imaging Protocol
1. Antibody Preparation and Chelation:
-
A monoclonal antibody is conjugated with a bifunctional chelator such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA).
-
The antibody-DOTA conjugate is purified using size-exclusion chromatography.
-
The concentration and integrity of the conjugate are verified by UV-Vis spectroscopy and SDS-PAGE.
2. Radiolabeling with ⁶⁴Cu:
-
⁶⁴CuCl₂ in a suitable buffer (e.g., sodium acetate, pH 5.5) is added to the DOTA-conjugated antibody.
-
The reaction mixture is incubated at 37-42°C for 30-60 minutes.
-
Radiolabeling efficiency is determined by instant thin-layer chromatography (iTLC).
-
The final ⁶⁴Cu-labeled antibody is purified from unbound ⁶⁴Cu using a desalting column.
3. Animal Model and PET/CT Imaging:
-
Tumor-bearing mice (e.g., with subcutaneous xenografts) are used.
-
The ⁶⁴Cu-labeled antibody (typically 3.7-7.4 MBq) is administered intravenously.
-
PET/CT imaging is performed at multiple time points (e.g., 1, 4, 24, and 48 hours) post-injection.
-
Image reconstruction is performed using standard algorithms (e.g., OSEM3D).
-
Regions of interest (ROIs) are drawn on the images to quantify tracer uptake in tumors and major organs, expressed as a percentage of the injected dose per gram of tissue (%ID/g).
⁸⁹Zr-Trastuzumab Radiolabeling and PET Imaging Protocol
1. Trastuzumab Modification with Chelator:
-
Trastuzumab is functionalized with a chelator, typically a derivative of desferrioxamine (DFO), such as p-isothiocyanatobenzyl-desferrioxamine (DFO-Bz-NCS).[1]
-
The DFO-trastuzumab conjugate is purified from the unconjugated chelator via size-exclusion chromatography.[2]
-
The chelator-to-antibody ratio is determined to ensure optimal labeling and preserved immunoreactivity.
2. Radiolabeling with ⁸⁹Zr:
-
⁸⁹Zr-oxalate is neutralized with a buffer (e.g., HEPES, pH 7.0-7.5).[3]
-
The neutralized ⁸⁹Zr is added to the DFO-trastuzumab conjugate.
-
The reaction proceeds at room temperature or 37°C for 60 minutes.[2]
-
Labeling efficiency is assessed by iTLC.
-
The ⁸⁹Zr-trastuzumab is purified using a desalting column to remove any unbound ⁸⁹Zr.[2]
3. Animal Model and PET/CT Imaging:
-
Mice bearing HER2-positive tumor xenografts are used.
-
⁸⁹Zr-trastuzumab (typically 1-5 MBq) is administered intravenously.
-
PET/CT scans are acquired at later time points suitable for antibody imaging (e.g., 24, 48, 72, 96, and 120 hours) post-injection.[4]
-
Images are reconstructed, and ROIs are analyzed to determine the biodistribution and tumor uptake of the tracer.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the experimental workflows for both imaging modalities.
Caption: Experimental workflow for H6F (⁶⁴Cu-Antibody) based PET imaging.
Caption: Experimental workflow for ⁸⁹Zr-trastuzumab PET imaging.
Objective Comparison and Conclusion
The choice between an H6F-based imaging approach and ⁸⁹Zr-trastuzumab PET depends heavily on the specific research question and the biological characteristics of the target.
H6F-Based Imaging (as represented by ⁶⁴Cu-labeled antibodies): The shorter half-life of ⁶⁴Cu (12.7 hours) is well-suited for imaging smaller proteins or antibody fragments that exhibit faster pharmacokinetics.[5] This allows for imaging within 24-48 hours, potentially reducing the overall duration of preclinical studies. The clearance profile of ⁶⁴Cu-labeled agents can be more rapid, which may lead to lower background signals at earlier time points. However, for intact antibodies with slow tumor accumulation, the shorter half-life might not be optimal for achieving the highest tumor-to-background ratios.
⁸⁹Zr-Trastuzumab PET: The longer half-life of ⁸⁹Zr (3.3 days) is ideally matched to the slow pharmacokinetics of intact monoclonal antibodies like trastuzumab.[6] This allows for imaging at several days post-injection when the antibody has maximally accumulated in the tumor and cleared from the circulation, resulting in excellent image contrast and high tumor-to-background ratios. This makes ⁸⁹Zr-trastuzumab a powerful tool for assessing HER2 expression and antibody biodistribution over an extended period.[1] The prolonged retention of ⁸⁹Zr in the reticuloendothelial system is a key consideration in its biodistribution profile.
References
- 1. mdpi.com [mdpi.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Biodistribution and PET Imaging of Labeled Bispecific T Cell-Engaging Antibody Targeting EpCAM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper-64 radiopharmaceuticals for PET imaging of cancer: advances in preclinical and clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 89Zr Radiochemistry for PET - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Diagnostic Potential of 99mTc-HYNIC-H6F SPECT for HER2-Positive Cancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer diagnostics is continually evolving, with a growing emphasis on non-invasive molecular imaging techniques that can accurately characterize tumors and guide personalized therapies. One such area of active research is the imaging of Human Epidermal Growth Factor Receptor 2 (HER2), a key biomarker and therapeutic target in breast cancer and other malignancies. This guide provides a comprehensive evaluation of the diagnostic accuracy of a novel SPECT imaging agent, 99mTc-HYNIC-H6F, based on available preclinical data. It compares its performance characteristics with established and emerging HER2 diagnostic and imaging modalities, offering insights for researchers and professionals in the field of drug development.
Performance of 99mTc-HYNIC-H6F SPECT in Preclinical Models
Currently, the evaluation of 99mTc-HYNIC-H6F SPECT is in the preclinical stage, with no human clinical trial data available. The primary research in this area has been conducted in mouse models of breast cancer. The following tables summarize the key quantitative findings from these studies, highlighting the agent's ability to differentiate between HER2-positive and HER2-negative tumors.
Table 1: In Vivo Tumor Uptake of 99mTc-HYNIC-H6F in Breast Cancer Xenograft Models [1][2]
| Tumor Model (Cell Line) | HER2 Status | Time Post-Injection | Mean Tumor Uptake (%ID/g ± SD) |
| MDA-MB-453 | Positive | 30 minutes | 3.58 ± 0.01 |
| MDA-MB-453 | Positive | 30 minutes | 2.47 ± 0.12 |
| MDA-MB-231 | Negative | 30 minutes | 0.73 ± 0.22 |
| MDA-MB-231 | Negative | 30 minutes | 0.99 ± 0.19 |
| MDA-MB-453 | Positive | 1 hour | 0.66 ± 0.24 |
| MDA-MB-453 | Positive | 2 hours | 0.21 ± 0.05 |
%ID/g: Percentage of injected dose per gram of tissue. Data sourced from studies by Li et al. (2017).[1][3]
Table 2: Biodistribution of 99mTc-HYNIC-H6F in Mice Bearing HER2-Positive Tumors (MDA-MB-453) [1]
| Organ | 30 min (%ID/g ± SD) | 1 hour (%ID/g ± SD) | 2 hours (%ID/g ± SD) |
| Blood | 1.54 ± 0.21 | 0.45 ± 0.11 | 0.15 ± 0.03 |
| Heart | 0.45 ± 0.07 | 0.12 ± 0.03 | 0.05 ± 0.01 |
| Lung | 1.11 ± 0.18 | 0.31 ± 0.07 | 0.12 ± 0.02 |
| Liver | 3.21 ± 0.45 | 1.89 ± 0.33 | 0.98 ± 0.17 |
| Spleen | 0.33 ± 0.06 | 0.11 ± 0.02 | 0.05 ± 0.01 |
| Kidney | 18.23 ± 2.54 | 8.76 ± 1.54 | 3.21 ± 0.56 |
| Muscle | 0.32 ± 0.05 | 0.10 ± 0.02 | 0.04 ± 0.01 |
| Tumor | 2.47 ± 0.12 | 0.66 ± 0.24 | 0.21 ± 0.05 |
Table 3: Comparison of HER2 Diagnostic and Imaging Modalities
| Modality | Principle | Key Advantages | Key Limitations |
| Immunohistochemistry (IHC) | In vitro detection of HER2 protein on tissue samples using specific antibodies.[4][5] | Widely available, cost-effective, provides histological context.[5] | Semi-quantitative, potential for false negatives/positives due to tissue heterogeneity and staining variability.[4][6] |
| Fluorescence In Situ Hybridization (FISH) | In vitro detection of HER2 gene amplification in tissue samples.[4][5] | Quantitative, considered the gold standard for equivocal IHC results.[5] | More expensive and time-consuming than IHC, does not assess protein expression directly.[6] |
| PET/CT with 68Ga-HER2-targeted agents | In vivo imaging of HER2 expression using positron-emitting radiotracers. | High sensitivity and resolution, provides whole-body assessment of HER2 status. | Higher cost and limited availability of PET scanners and specific tracers compared to SPECT. |
| SPECT/CT with 99mTc-HYNIC-H6F | In vivo imaging of HER2 expression using a gamma-emitting radiotracer. | Cost-effective and widely available SPECT technology, rapid tumor uptake and clearance.[7] The binding site of H6F on HER2 does not overlap with that of trastuzumab, allowing for potential monitoring during therapy.[2][3] | Lower resolution than PET, currently in the preclinical stage of development. |
Experimental Protocols
The following sections detail the methodologies employed in the key preclinical studies evaluating 99mTc-HYNIC-H6F SPECT.
Synthesis and Radiolabeling of 99mTc-HYNIC-H6F
The HER2-targeted peptide H6F (sequence: YLFFVFER) was first conjugated with the bifunctional chelator succinimidyl-hydrazinonicotinamide (HYNIC).[2] The resulting HYNIC-H6F conjugate was then radiolabeled with Technetium-99m (99mTc). The standard radiolabeling procedure involved a tricine/triphenylphosphine-3,3',3''-trisulfonate (TPPTS) coligand system.[8] The labeling process was reported to be completed within 25 minutes, achieving a radiochemical purity of over 95% after purification.[1][3]
Animal Models and Tumor Xenografts
Preclinical studies utilized female BALB/c nude mice.[3] To establish tumor models, human breast cancer cell lines with varying HER2 expression levels were used. MDA-MB-453 cells, which are HER2-positive, and MDA-MB-231 cells, which are HER2-negative, were subcutaneously injected into the mice to grow xenograft tumors.[2][8]
In Vitro Binding Affinity Studies
The binding affinity and specificity of the H6F peptide and its HYNIC conjugate to the HER2 receptor were assessed using in vitro cell-based assays.[1] These included fluorescence staining and flow cytometry with FITC-labeled H6F and trastuzumab on both HER2-positive and HER2-negative cell lines.[1] Competitive binding assays using radiolabeled HYNIC-125I-H6F were also performed to determine the 50% inhibitory concentrations (IC50) of H6F and HYNIC-H6F.[9]
Small-Animal SPECT/CT Imaging Protocol
Tumor-bearing mice were injected intravenously with approximately 37 MBq of 99mTc-HYNIC-H6F.[3] SPECT/CT imaging was performed at multiple time points, typically 30 minutes, 1 hour, and 2 hours post-injection, using a dedicated small-animal SPECT/CT scanner.[1] For blocking studies to confirm specificity, a separate group of mice received a co-injection of an excess amount of unlabeled H6F peptide along with the radiotracer.[3]
Biodistribution Studies
To quantify the uptake of the radiotracer in different organs and the tumor, ex vivo biodistribution studies were conducted.[1] Following imaging, mice were euthanized, and major organs and tumors were harvested, weighed, and their radioactivity was measured using a gamma counter. The results were expressed as the percentage of the injected dose per gram of tissue (%ID/g).[1]
Visualizing the Mechanism: HER2 Signaling and Imaging Workflow
The following diagrams illustrate the biological pathway targeted by 99mTc-HYNIC-H6F and the experimental workflow for its evaluation.
Caption: HER2 Signaling Pathway in Cancer.
Caption: Preclinical Evaluation Workflow.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. SPECT/CT Imaging of the Novel HER2-Targeted Peptide Probe 99mTc-HYNIC-H6F in Breast Cancer Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. HER2-TUMOR-ROIS - The Cancer Imaging Archive (TCIA) [cancerimagingarchive.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PET/CT and SPECT/CT Imaging of HER2-Positive Breast Cancer [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Reproducibility and robustness of H6F peptide-based assays
A Comparative Guide to the Reproducibility and Robustness of Amyloid-Beta Peptide-Based Assays
For researchers and drug development professionals, the accurate and consistent quantification of biomarkers is paramount. Amyloid-beta (Aβ) peptides, central to the pathology of Alzheimer's disease, are critical biomarkers whose reliable measurement is essential for diagnostics, monitoring disease progression, and evaluating therapeutic efficacy. This guide provides a comparative analysis of three key assay methodologies for the detection of Amyloid-beta: a peptide-probe-based assay, the widely used Enzyme-Linked Immunosorbent Assay (ELISA), and the highly specific Mass Spectrometry (MS).
Data Presentation: A Comparative Overview
The selection of an appropriate assay depends on a balance of sensitivity, specificity, throughput, and cost. Below is a summary of the performance characteristics of representative assays for each modality.
| Parameter | Peptide-Probe Assay (e.g., PG44-based) | Sandwich ELISA (e.g., Human Aggregated Aβ ELISA Kit) | Immunoprecipitation-Mass Spectrometry (IP-MS) |
| Analyte | Soluble Aβ oligomers | Aggregated Aβ | Various Aβ isoforms (e.g., Aβ1-38, 1-40, 1-42) |
| Sensitivity (Lower Limit of Quantification, LLOQ) | Dependent on probe concentration and oligomer type[1] | <0.01 ng/mL[2] | 0.1 ng/mL |
| Assay Range | Not explicitly defined in ng/mL, detects various oligomers[1] | 0.09–5.7 ng/mL[2] | 0.1 - 10 ng/mL (for specific isoforms) |
| Intra-Assay Precision (CV%) | Data not readily available | 7.4%[2] | ≤10% |
| Inter-Assay Precision (CV%) | Data not readily available | 7.4%[2] | ≤10% |
| Accuracy/Recovery | Data not readily available | Data not readily available | 95.5–100.5% |
| Specificity | Specific for certain Aβ oligomeric conformations[1] | High for aggregated Aβ, may have cross-reactivity with other forms[3] | High, based on mass-to-charge ratio of specific peptides[4] |
| Throughput | High (96-well plate format)[5] | High (96-well plate format) | Lower, sample preparation is more intensive |
| Cost | Potentially lower (reagent-based) | Moderate | High (instrumentation and reagents) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of any assay. Below are summaries of the experimental protocols for each of the compared assays.
Peptide-Probe-Based Assay for Aβ Oligomers
This assay utilizes an engineered peptide probe, such as PG44, that binds to Aβ oligomers and induces a conformational change, leading to a detectable signal, often fluorescence.[1]
Methodology:
-
Preparation of Aβ Samples: Aβ peptides are pre-incubated to form oligomers.
-
Assay Reaction: The peptide probe (e.g., PG44) and a conformation-sensitive dye (e.g., FlAsH) are added to the Aβ sample in a 96-well plate.
-
Incubation: The plate is incubated for a specified time (e.g., one hour) to allow the probe to bind to the Aβ oligomers.
-
Detection: The fluorescence signal is measured using a plate reader at the appropriate excitation and emission wavelengths. The signal intensity correlates with the amount of Aβ oligomers.
Sandwich ELISA for Aggregated Aβ
The sandwich ELISA is a common immunoassay that uses two antibodies to capture and detect the target antigen.
Methodology: [2]
-
Coating: A 96-well microplate is pre-coated with a capture antibody specific for aggregated Aβ.
-
Sample Addition: Standards, controls, and samples are added to the wells and incubated to allow the Aβ to bind to the capture antibody.
-
Washing: The plate is washed to remove unbound substances.
-
Detection Antibody: A biotinylated detection antibody specific for a different epitope on the Aβ is added and incubated.
-
Washing: The plate is washed again to remove the unbound detection antibody.
-
Enzyme Conjugate: Streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotinylated detection antibody.
-
Washing: A final wash step removes unbound enzyme conjugate.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Stopping the Reaction: A stop solution is added to terminate the reaction.
-
Detection: The absorbance is measured at a specific wavelength (e.g., 450 nm), and the concentration of aggregated Aβ is determined from a standard curve.
Immunoprecipitation-Mass Spectrometry (IP-MS) for Aβ Isoforms
IP-MS combines the specificity of immunoprecipitation with the precise quantification of mass spectrometry to measure different Aβ isoforms.
Methodology: [6]
-
Immunoprecipitation:
-
Antibodies specific to Aβ (e.g., 6E10/4G8) are incubated with magnetic beads.
-
Brain homogenate or other biological samples are added to the antibody-bead complexes and incubated to capture Aβ peptides.
-
The beads are washed to remove non-specifically bound proteins.
-
-
Elution: The captured Aβ peptides are eluted from the beads, often using an acidic solution like formic acid.
-
Mass Spectrometry Analysis:
-
The eluted sample is mixed with a matrix (e.g., sinapinic acid) and spotted onto a MALDI target plate.
-
The sample is analyzed by MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) mass spectrometry.
-
The mass-to-charge ratio of the detected peptides allows for the identification and relative quantification of different Aβ isoforms.
-
Visualizing the Methodologies
Signaling Pathway
Caption: Amyloid Precursor Protein (APP) processing pathways.
Experimental Workflows
Caption: Workflow for a peptide-probe-based assay.
Caption: Workflow for a sandwich ELISA.
Caption: Workflow for an IP-MS assay.
References
- 1. A peptide probe for detection of various beta-amyloid oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Amyloid beta (Aggregated) ELISA Kit (KHB3491) - Invitrogen [thermofisher.com]
- 3. rndsystems.com [rndsystems.com]
- 4. The use of mass spectrometry to study amyloid-β peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation [frontiersin.org]
- 6. A simplified and sensitive immunoprecipitation mass spectrometry protocol for the analysis of amyloid-beta peptides in brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
H6F Peptide: A Novel Probe for Monitoring Trastuzumab Therapy Response in HER2-Positive Cancers
A detailed guide for researchers and drug development professionals on the application of the H6F peptide as a non-invasive tool to monitor HER2 expression during trastuzumab treatment. This guide provides a comprehensive comparison with alternative monitoring strategies, supported by experimental data and detailed protocols.
Trastuzumab (Herceptin®) has revolutionized the treatment of HER2-positive breast cancer and other HER2-overexpressing malignancies. However, monitoring the therapeutic response and detecting potential resistance mechanisms remains a clinical challenge. The H6F peptide, a novel HER2-targeted agent, offers a promising solution for real-time, non-invasive monitoring of HER2 expression levels, even in the presence of trastuzumab. This guide delves into the experimental evidence supporting the use of the H6F peptide, compares it with existing monitoring methods, and provides detailed protocols for its application in a research setting.
H6F Peptide vs. Alternative Monitoring Methods
The H6F peptide, particularly when radiolabeled (e.g., with 99mTc), presents a significant advancement in monitoring trastuzumab therapy. Its key advantage lies in its ability to bind to a different epitope on the HER2 receptor than trastuzumab.[1][2][3] This non-competitive binding allows for the imaging and quantification of HER2 expression without interference from the therapeutic antibody, a critical feature for assessing treatment efficacy and potential receptor downregulation.[1][2][3]
Current standard methods for monitoring trastuzumab response primarily rely on clinical assessment, conventional imaging (CT, MRI), and, periodically, invasive biopsies to re-evaluate HER2 status.[4][5][6] Cardiac monitoring, specifically assessing left ventricular ejection fraction (LVEF), is also a crucial component due to the known cardiotoxicity of trastuzumab.[4][5][6][7][8][9] While essential for patient safety, these methods do not directly measure the on-target effect of trastuzumab on HER2 expression.
Radiolabeled trastuzumab has been explored for imaging; however, its long circulation time and potential to compete with the therapeutic dose present limitations.[2] Peptide-based imaging agents like H6F offer advantages such as rapid clearance from the blood, leading to high tumor-to-background ratios and lower radiation exposure.[10]
Table 1: Comparison of Trastuzumab Therapy Monitoring Methods
| Feature | 99mTc-HYNIC-H6F SPECT/CT | Conventional Imaging (CT, MRI) | Biopsy with IHC/FISH | Cardiac Monitoring (Echocardiogram, MUGA scan) |
| Principle | Direct quantification of HER2 expression | Assessment of tumor size and morphology | Histopathological analysis of HER2 protein/gene amplification | Assessment of cardiac function |
| Invasiveness | Minimally invasive (injection) | Non-invasive | Highly invasive | Non-invasive |
| Information Provided | Real-time, whole-body HER2 expression levels | Anatomical changes in tumor burden | HER2 status at a single time point from a specific site | Left ventricular ejection fraction (LVEF) |
| Interference with Trastuzumab | No, binds to a different epitope[1][2][3] | No | No | No |
| Frequency of Monitoring | Can be performed as needed to assess response | Typically every few cycles of therapy | Infrequent due to invasiveness | Baseline, and then periodically during and after therapy[4][5][6][7][8] |
| Key Advantage | Direct, quantitative, and non-competitive monitoring of the therapeutic target | Widely available and standard of care for tumor burden assessment | Gold standard for HER2 status determination | Essential for managing cardiotoxicity |
| Limitations | Requires specialized nuclear medicine facilities | Indirect measure of biological response | Sampling error due to tumor heterogeneity, procedural risks | Does not provide information on anti-tumor efficacy |
Experimental Data Supporting H6F Peptide Performance
In vitro and in vivo studies have demonstrated the high affinity and specificity of the H6F peptide for the HER2 receptor.
In Vitro Binding Affinity:
Competition binding assays using HER2-positive cell lines, such as MDA-MB-453, have shown that the H6F peptide and its derivatives (e.g., HYNIC-H6F for radiolabeling) exhibit high binding affinity.[1] Importantly, these studies also confirmed that trastuzumab does not compete with H6F for binding to HER2.[1][2]
Table 2: In Vitro Binding Affinity of H6F Peptides
| Peptide | Cell Line | Radioligand | IC50 (nM) | Reference |
| H6F | MDA-MB-453 | HYNIC-(125I)H6F | 7.48 ± 3.26 | [1] |
| HYNIC-H6F | MDA-MB-453 | HYNIC-(125I)H6F | 11.25 ± 2.14 | [1] |
In Vivo Tumor Targeting and Biodistribution:
SPECT/CT imaging studies in mouse models bearing HER2-positive (MDA-MB-453, SK-BR3) and HER2-negative (MDA-MB-231) tumors have shown specific accumulation of 99mTc-HYNIC-H6F in HER2-positive tumors.[1][2][11][12] The uptake in HER2-positive tumors was significantly higher than in HER2-negative tumors and could be blocked by an excess of unlabeled H6F peptide, but not by trastuzumab.[1][2][11][12]
Table 3: In Vivo Tumor Uptake of 99mTc-HYNIC-H6F in Xenograft Models (30 min post-injection)
| Tumor Model (Cell Line) | HER2 Status | Tumor Uptake (%ID/g) | Reference |
| MDA-MB-453 | Positive | 3.58 ± 0.01 | [11] |
| MDA-MB-231 | Negative | 0.73 ± 0.22 | [11] |
Signaling Pathways and Experimental Workflows
Trastuzumab Mechanism of Action
Trastuzumab exerts its anti-tumor effects through multiple mechanisms.[13][14][15][16][17] It binds to the extracellular domain IV of the HER2 receptor, inhibiting downstream signaling pathways like the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival.[15][16][17] Additionally, it flags cancer cells for destruction by the immune system through antibody-dependent cell-mediated cytotoxicity (ADCC).[13][14]
Caption: Trastuzumab's multifaceted mechanism of action.
H6F Peptide Imaging Workflow
The use of radiolabeled H6F peptide for monitoring involves several key steps, from peptide synthesis and labeling to in vivo imaging and data analysis.
Caption: Experimental workflow for H6F peptide-based imaging.
H6F and Trastuzumab Binding Relationship
The non-competitive binding of H6F and trastuzumab to the HER2 receptor is the cornerstone of H6F's utility in monitoring therapy.
Caption: Distinct binding sites of H6F and trastuzumab on HER2.
Experimental Protocols
H6F Peptide Synthesis (Fmoc Solid-Phase Peptide Synthesis)
The H6F peptide (sequence: YLFFVFER) can be synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).[18][19][20][21]
-
Resin Selection and Preparation: A suitable resin, such as Rink Amide resin for a C-terminal amide, is chosen.[19] The resin is swelled in a solvent like N,N-dimethylformamide (DMF).[19]
-
Amino Acid Coupling: The Fmoc-protected amino acids are sequentially coupled to the resin.
-
Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a solution of piperidine (B6355638) in DMF (e.g., 20%).[19][21]
-
Activation and Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HATU) and a base (e.g., DIPEA) and then added to the resin to form the peptide bond.[20]
-
Washing: The resin is washed thoroughly with DMF after each deprotection and coupling step.
-
-
Cleavage and Deprotection: Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[20][22]
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide's identity is confirmed by mass spectrometry.
Conjugation of HYNIC to H6F Peptide
To enable radiolabeling with 99mTc, a bifunctional chelator such as hydrazinonicotinamide (HYNIC) is conjugated to the N-terminus of the H6F peptide.[11]
-
The purified H6F peptide is dissolved in a suitable buffer (e.g., bicarbonate buffer, pH 8.5).
-
A solution of succinimidyl-HYNIC in a solvent like DMF is added to the peptide solution.
-
The reaction mixture is incubated at room temperature for a specified time (e.g., 2 hours).
-
The resulting HYNIC-H6F conjugate is purified by RP-HPLC.
Radiolabeling of HYNIC-H6F with 99mTc
The HYNIC-H6F peptide is radiolabeled with Technetium-99m (99mTc).[11][12]
-
A solution of HYNIC-H6F is mixed with a co-ligand solution, such as tricine (B1662993) and trisodium (B8492382) triphenylphosphine-3,3',3''-trisulfonate (TPPTS).[11][12]
-
99mTc-pertechnetate, obtained from a 99Mo/99mTc generator, is added to the mixture.
-
The reaction is incubated at an elevated temperature (e.g., 100°C) for a short period (e.g., 15-20 minutes).
-
The radiochemical purity of the resulting 99mTc-HYNIC-H6F is determined by radio-HPLC. Purification can be performed if necessary.
In Vitro Cell Binding Assay
-
HER2-positive (e.g., MDA-MB-453) and HER2-negative (e.g., MDA-MB-231) cells are cultured to near confluency.[1]
-
Cells are harvested and seeded into multi-well plates.
-
For competition assays, cells are incubated with a constant concentration of radiolabeled H6F (e.g., HYNIC-(125I)H6F or 99mTc-HYNIC-H6F) and increasing concentrations of unlabeled H6F or trastuzumab.[1]
-
After incubation, the cells are washed to remove unbound radioactivity.
-
The radioactivity associated with the cells is measured using a gamma counter.[1]
-
The 50% inhibitory concentration (IC50) is calculated to determine binding affinity.
In Vivo SPECT/CT Imaging in Xenograft Models
-
Tumor Model Establishment: Immunodeficient mice (e.g., BALB/c nude mice) are subcutaneously inoculated with HER2-positive and HER2-negative cancer cells.[11] Tumors are allowed to grow to a suitable size.
-
Radiotracer Administration: 99mTc-HYNIC-H6F is administered to the tumor-bearing mice via intravenous injection (e.g., tail vein).[11]
-
Blocking Studies: For specificity assessment, a separate group of mice is co-injected with an excess of unlabeled H6F peptide or pre-treated with trastuzumab.[11]
-
SPECT/CT Imaging: At various time points post-injection (e.g., 0.5, 1, 2, and 4 hours), the mice are anesthetized and imaged using a small-animal SPECT/CT scanner.[11]
-
Image Analysis: The SPECT and CT images are co-registered. Regions of interest (ROIs) are drawn over the tumors and major organs to quantify the radioactivity concentration, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).[11]
Conclusion
The H6F peptide represents a valuable tool for the non-invasive and quantitative monitoring of HER2 expression during trastuzumab therapy. Its unique binding characteristics, favorable pharmacokinetics, and the robust experimental data supporting its performance make it a compelling alternative to conventional monitoring methods. For researchers and drug development professionals, the H6F peptide offers a powerful means to investigate trastuzumab's mechanism of action, assess therapeutic response, and potentially guide personalized treatment strategies in HER2-positive cancers. Further clinical translation of this promising imaging agent is warranted.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. uspharmacist.com [uspharmacist.com]
- 5. ccjm.org [ccjm.org]
- 6. Cardiotoxicity and Cardiac Monitoring During Adjuvant Trastuzumab in Daily Dutch Practice: A Study of the Southeast Netherlands Breast Cancer Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What to Expect During Treatment with Herceptin® (trastuzumab) for HER2+ Early Breast Cancer | Herceptin® (trastuzumab) [herceptin.com]
- 8. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 9. Monitoring the introduction of new drugs--Herceptin to cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. SPECT/CT Imaging of the Novel HER2-Targeted Peptide Probe 99mTc-HYNIC-H6F in Breast Cancer Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. How Herceptin® (trastuzumab) is Thought To Work | Herceptin® (trastuzumab) for HER2+ Metastatic Breast Cancer [herceptin.com]
- 14. droracle.ai [droracle.ai]
- 15. go.drugbank.com [go.drugbank.com]
- 16. What is the mechanism of action of Trastuzumab? [synapse.patsnap.com]
- 17. mdpi.com [mdpi.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. chem.uci.edu [chem.uci.edu]
- 20. peptide.com [peptide.com]
- 21. researchgate.net [researchgate.net]
- 22. peptide.com [peptide.com]
Safety Operating Guide
Proper Disposal Procedures for HER2-Targeted Peptide H6F
The HER2-targeted peptide H6F is a synthetic biomolecule designed for specific biological activity. Due to the potential for unknown biological and toxicological properties, it is imperative to handle and dispose of this peptide and any associated materials as hazardous chemical waste. The following procedures provide essential guidance for researchers, scientists, and drug development professionals to ensure safety and regulatory compliance.
Core Principles of Peptide Waste Management
Given the lack of specific safety data for peptide H6F, it must be treated as a potentially hazardous substance.[1] All contaminated materials, including unused peptide, solutions, and consumables, must be segregated from general waste and disposed of through a licensed hazardous waste program.[1][2] If the peptide is used in conjunction with cytotoxic or antineoplastic agents, all waste generated must be handled and disposed of as cytotoxic waste.[3][4][5]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, strict adherence to safety protocols is mandatory to protect laboratory personnel and the environment.
Personal Protective Equipment (PPE): A fundamental safety measure is the consistent use of appropriate PPE.[2] This serves as the primary barrier against accidental exposure.
-
Gloves: Wear chemical-resistant disposable gloves (e.g., nitrile).[2] If gloves become contaminated, they should be changed immediately.
-
Eye Protection: Safety glasses or goggles are required to prevent accidental splashes.[2]
-
Lab Coat: A protective lab coat should always be worn over personal clothing.[2]
-
Respiratory Protection: When handling the lyophilized powder form of the peptide, which can become airborne, work within a fume hood or a biosafety cabinet to prevent inhalation.[2]
Designated Work Area: All handling and preparation for disposal of the peptide should be confined to a designated and clearly marked laboratory area.[2]
| PPE Component | Specification | Purpose |
| Hand Protection | Chemical-resistant disposable gloves (nitrile) | Prevents skin contact |
| Eye Protection | Safety glasses or goggles | Protects eyes from splashes |
| Body Protection | Laboratory coat or protective gown | Protects skin and clothing |
| Respiratory Protection | Fume hood or biosafety cabinet | Prevents inhalation of aerosolized powder |
Step-by-Step Disposal Protocol
The proper disposal of peptide H6F involves a systematic process of segregation, containment, and documentation.
Step 1: Waste Segregation
At the point of generation, all waste contaminated with peptide H6F must be separated from other laboratory waste streams.[2][6] This includes:
-
Solid Waste:
-
Unused or expired lyophilized peptide.
-
Contaminated consumables such as pipette tips, vials, tubes, gloves, and absorbent paper.[1]
-
-
Liquid Waste:
-
Remaining peptide solutions (e.g., dissolved in DMSO, buffers).[1]
-
Contaminated buffers and media.
-
Step 2: Containment and Labeling
Proper containment is critical to prevent leaks and ensure safe handling.
-
Solid Waste Containment:
-
Collect all solid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1] High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[1]
-
If handled as cytotoxic waste, use designated purple-colored containers.[4][7] The container must be kept closed except when adding waste.[1]
-
-
Liquid Waste Containment:
-
Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound." If applicable, containers should also bear the cytotoxic warning symbol.[6]
-
Step 3: Storage of Peptide Waste
Designate a secure, low-traffic area for the temporary storage of hazardous waste containers.
-
Store waste containers in a secondary containment tray to mitigate potential spills.[1]
-
Ensure that incompatible waste types are stored separately.[1]
-
Do not allow waste to accumulate; containers should be scheduled for disposal when they are approximately three-quarters full.[3]
Step 4: Final Disposal
The final disposal of hazardous peptide waste must be managed by your institution's Environmental Health and Safety (EHS) department.
-
Follow your institution's specific protocols for documenting and scheduling a pickup of hazardous waste.[2][3]
-
Waste will be transported and disposed of by a licensed hazardous waste contractor, typically via high-temperature incineration, which is the approved method for cytotoxic residues.[4]
Experimental Protocol Considerations
Decontamination of Work Surfaces: After handling and preparing peptide H6F for disposal, all work surfaces must be thoroughly decontaminated.
-
Initial Cleaning: Wipe the surface with a detergent solution.[3]
-
Rinsing: Wipe the surface with sterile water to remove any detergent residue.[3]
-
Final Decontamination: Wipe the surface with 70% isopropyl alcohol.[3]
-
Waste Disposal: All cleaning materials (wipes, etc.) must be disposed of as hazardous solid waste.[3]
Biohazardous Waste Considerations: If peptide H6F was used in experiments involving biological materials such as cell lines or animal models, the resulting waste must be treated as biohazardous.[1] This may necessitate an initial decontamination step, such as autoclaving, before being processed as chemical waste.[1] Always consult your institution's biosafety guidelines.
Logical Workflow for H6F Peptide Disposal
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Handling Guide for the HER2-Targeted Peptide H6F
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This document provides crucial safety protocols and operational guidance for laboratory personnel handling the HER2-targeted peptide H6F. Adherence to these procedures is essential to ensure personal safety and maintain the integrity of the research environment. The toxicological properties of H6F have not been fully investigated; therefore, it should be handled as a potentially hazardous substance.[1][2]
Personal Protective Equipment (PPE)
The primary defense against accidental exposure to H6F is the consistent and correct use of appropriate PPE. The following equipment is mandatory when handling this peptide.[3][4][5]
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are the standard. Always check for proper condition before use. Change gloves immediately if they become contaminated.[1][3] |
| Eye Protection | Safety glasses or goggles | Mandatory to protect against accidental splashes, especially when reconstituting lyophilized powder.[3] |
| Body Protection | Laboratory coat or gown | Should be worn over personal clothing to protect the skin.[3][4] |
| Respiratory Protection | Fume hood or biosafety cabinet | Required when handling the lyophilized powder form of the peptide to prevent inhalation of aerosolized particles.[3][6][7] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling H6F minimizes risks and prevents contamination.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Lyophilized (powdered) H6F should be stored at -20°C or lower for long-term stability.[6]
-
Protect the peptide from light and moisture by storing it in a tightly sealed, and if necessary, amber vial within a desiccator.[6][8][9]
-
Before opening, allow the vial to warm to room temperature to prevent condensation.[8][9]
Handling and Preparation:
-
All handling of H6F, especially in its powdered form, must be conducted in a designated, clean area within a fume hood or biosafety cabinet.[3][7]
-
When reconstituting, use sterile, high-purity water or a recommended buffer.[4] For peptides with hydrophobic sequences, an organic solvent might be necessary.[6]
-
Reconstituted peptide solutions should be stored at 4°C and used within a few days, as they are more susceptible to degradation.[6] For longer-term storage of solutions, create single-use aliquots and freeze at -20°C or below to avoid repeated freeze-thaw cycles.[8][9][10]
Disposal Plan:
-
All materials that come into contact with H6F, including used vials, pipette tips, and contaminated PPE, must be treated as hazardous chemical waste.[3][11]
-
Collect all waste in designated, clearly labeled, leak-proof containers.[3][11]
-
Never dispose of H6F or its waste in regular trash or down the drain.[3][4]
-
Follow your institution's Environmental Health and Safety (EHS) protocols for the final disposal of hazardous chemical waste.[3][11]
Experimental Protocols
While a specific Safety Data Sheet (SDS) for H6F is not publicly available, the following general procedures for handling potent peptides should be adopted.
Reconstitution Protocol:
-
Allow the sealed vial of lyophilized H6F to equilibrate to room temperature.
-
Inside a fume hood or biosafety cabinet, carefully open the vial.
-
Add the required volume of sterile, high-purity water or recommended buffer to the vial.
-
Gently swirl or roll the vial to dissolve the peptide. Avoid vigorous shaking.
-
If necessary, aliquot the solution into sterile, single-use vials for storage.
Emergency Procedures for Accidental Exposure:
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove any contaminated clothing.[3][12] Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station.[3] Seek immediate medical attention.[1][3] |
| Inhalation | Move the affected person to fresh air immediately.[3] If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[1][12] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][12] |
In the event of a spill, alert others in the area, evacuate if necessary, and follow your institution's established procedures for chemical spills.[13][14] For minor spills, cover with an absorbent material, decontaminate the area (e.g., with a 10% bleach solution), and dispose of all cleanup materials as hazardous waste.[13][14]
Visual Guides
The following diagrams illustrate the standard workflow for handling H6F and the appropriate response to accidental exposure.
Caption: Standard workflow for handling this compound.
Caption: Emergency response procedure for accidental exposure to H6F.
References
- 1. genscript.com [genscript.com]
- 2. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 3. peptide24.store [peptide24.store]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. choiceaminos.com [choiceaminos.com]
- 6. peptidesuk.com [peptidesuk.com]
- 7. pinnaclepeptides.com [pinnaclepeptides.com]
- 8. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
- 9. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 10. genscript.com [genscript.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 14. cmu.edu [cmu.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
